Nicardipine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHBTPTTSWHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023363 | |
| Record name | Nicardipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nicardipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.47e-03 g/L | |
| Record name | Nicardipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicardipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55985-32-5 | |
| Record name | Nicardipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55985-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicardipine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicardipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicardipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICARDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nicardipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138 °C, 136 - 138 °C | |
| Record name | Nicardipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicardipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unlocking the Gates: A Technical Guide to Nicardipine's Interaction with L-Type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of nicardipine, a dihydropyridine calcium channel blocker, on L-type voltage-gated calcium channels (LTCCs). Moving beyond a surface-level description, we will dissect the biophysical and pharmacological principles that govern this critical drug-target interaction, offering insights valuable for ion channel research and cardiovascular drug development.
The L-Type Calcium Channel: A Vital Gatekeeper of Cellular Function
Voltage-gated calcium channels are essential transmembrane proteins that regulate calcium influx in response to changes in membrane potential. The L-type calcium channel (LTCC), also known as the dihydropyridine receptor, is a high-voltage activated channel critical for excitation-contraction coupling in smooth and cardiac muscle cells. Structurally, the LTCC is a multi-subunit complex, with the α1 subunit forming the central pore and containing the voltage sensor and the binding sites for calcium channel blockers. The influx of calcium through these channels triggers a cascade of intracellular events, leading to muscle contraction. Overactivity of LTCCs can result in excessive vasoconstriction and increased peripheral resistance, contributing to hypertension.
This compound: A Dihydropyridine with High Vascular Selectivity
This compound is a second-generation dihydropyridine calcium channel blocker that exhibits a potent and selective inhibitory effect on LTCCs. A key characteristic of this compound is its pronounced selectivity for vascular smooth muscle over cardiac muscle. This selectivity minimizes the negative inotropic effects (reduced force of heart muscle contraction) that can be associated with less selective calcium channel blockers. This property makes this compound a valuable therapeutic agent for the management of hypertension and angina.
The Core Mechanism: A State-Dependent Blockade
The inhibitory action of this compound on LTCCs is not a simple "plug-in-the-hole" mechanism. Instead, it is a sophisticated, state-dependent interaction, meaning this compound's binding affinity for the channel is dramatically influenced by the channel's conformational state: resting, open, or inactivated.
Preferential Binding to Inactivated Channels
Research has unequivocally demonstrated that dihydropyridines, including this compound, bind with significantly higher affinity to the inactivated state of the LTCC compared to the resting (closed) state. This voltage-dependent block is more pronounced at more depolarized membrane potentials, which favor the inactivated state. This preferential binding to the inactivated state is a cornerstone of this compound's mechanism of action and explains its use-dependent properties, where the block becomes more pronounced with increased frequency of channel activation.
The Dihydropyridine Binding Site
The binding site for dihydropyridines is located on the α1 subunit of the LTCC. While the exact three-dimensional structure is complex, studies have identified key amino acid residues within the transmembrane segments of the α1 subunit that are
Nicardipine hydrochloride synthesis and chemical properties
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Nicardipine Hydrochloride
Introduction: A Profile of a Potent Vasodilator
This compound hydrochloride is a second-generation dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy stems from its potent vasodilatory activity, which is more selective for vascular smooth muscle than for cardiac muscle.[3][4] This selectivity allows it to effectively reduce systemic vascular resistance and lower blood pressure with minimal impact on cardiac contractility.[5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthetic pathways to this compound hydrochloride and elucidating its core chemical and pharmacological properties.
Part 1: Synthesis of this compound Hydrochloride
The most prevalent and industrially scalable method for synthesizing the this compound core structure is a variation of the Hantzsch dihydropyridine synthesis. This method involves a one-pot condensation reaction of three key components to form the central dihydropyridine ring.
Core Synthetic Strategy: The Hantzsch Reaction
The synthesis of this compound, an unsymmetrical dihydropyridine, requires the condensation of an aldehyde (3-nitrobenzaldehyde), an amino-crotonate (acting as the enamine component), and a β-ketoester. The strategic selection of two different ester-containing reactants is crucial for assembling the final asymmetric molecule.
Key Starting Materials:
-
3-Nitrobenzaldehyde: Provides the C4-substituent on the dihydropyridine ring.
-
Methyl 3-aminocrotonate: Serves as one of the C2-C3 components and the nitrogen atom for the heterocycle.
-
2-(N-benzyl-N-methylamino)ethyl acetoacetate: Forms the other C5-C6 component and incorporates the side chain responsible for some of this compound's unique properties.
Detailed Experimental Protocol
The following protocol describes a representative synthesis adapted from established methodologies.[7][8][9]
Step 1: Hantzsch Dihydropyridine Condensation
-
To a suitable reaction vessel, charge the solvent (e.g., acetone, chloroform, or isopropanol).[7][8]
-
Add equimolar amounts of 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester and methyl 3-methyl-4-(3'-nitrophenyl)-3-butenoate.[7][8]
-
Initiate stirring and heat the reaction mixture to a temperature between 50-70°C.
-
Causality: This thermal energy is required to overcome the activation barrier for the multi-component condensation and cyclization reactions that form the dihydropyridine ring. The choice of temperature can influence reaction time and yield.[7]
-
-
Maintain the reaction at this temperature for 2 to 8 hours, monitoring for completion using a suitable chromatographic technique (e.g., HPLC or TLC).
-
Upon completion, the crude this compound base is present in the reaction mixture.
Step 2: Salt Formation and Isolation
-
After the initial reaction, decolorize the solution by adding activated carbon and filtering.[7][8]
-
Cool the filtrate to approximately 30-35°C.
-
Causality: Lowering the temperature is critical for controlling the crystallization process and preventing the formation of unwanted impurities. This specific temperature range is optimal for forming the desired α-crystal form of this compound hydrochloride.[8]
-
-
Slowly add a stoichiometric amount of hydrochloric acid while stirring.
-
Continue stirring at this temperature for several hours (e.g., 12 hours) to allow for complete crystallization of the hydrochloride salt.[7]
-
Isolate the precipitated solid by centrifugation or filtration.
-
Dry the resulting product under vacuum to yield this compound hydrochloride as a yellow-green crystalline powder.[7][8]
Part 2: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its formulation, administration, and biological activity.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 2-(benzyl-methyl amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate monohydrochloride | [3] |
| Molecular Formula | C₂₆H₂₉N₃O₆ · HCl | [10] |
| Molecular Weight | 515.99 g/mol | [3] |
| Appearance | Greenish-yellow or pale yellow, odorless, crystalline powder | [3][11] |
| Melting Point | Approx. 165-170°C; other sources report ranges up to 184°C depending on crystalline form | [3][7][11] |
| Solubility | Freely soluble in chloroform, methanol, glacial acetic acid; sparingly soluble in ethanol; slightly soluble in water. | [3][6] |
| pKa | 8.1, 16.97 | [12] |
Spectroscopic Properties
The structure of this compound hydrochloride is confirmed through various spectroscopic methods.
-
UV-Vis Spectroscopy: In solution, it exhibits characteristic absorption maxima (λmax) between 235-239 nm and 351-355 nm.[13][14] These absorptions are attributed to π-π* electronic transitions within the dihydropyridine and nitrophenyl chromophores.[15][16]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks confirming its functional groups, including vibrations for the N-H group of the dihydropyridine ring, C=O stretching from the two ester groups, and bands corresponding to the aromatic C-NO₂ group.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed structural confirmation, showing characteristic signals for the methyl groups on the dihydropyridine ring, the protons of the aromatic rings, and the unique side chain.[15][16]
Stability and Storage
This compound hydrochloride exhibits specific stability characteristics that are critical for its formulation and clinical use.
-
Solution Stability: It is stable in various intravenous solutions, such as 5% dextrose and 0.9% sodium chloride, when stored in glass containers for up to seven days.[19][20] However, concentrations can decline in PVC containers due to adsorption.[19][21]
-
Incompatibilities: The drug is not stable in 5% sodium bicarbonate injection, where it shows immediate precipitation.[19][22] It also demonstrates rapid loss in lactated Ringer's injection.[19][22]
-
Light Sensitivity: The compound is gradually affected by light.[13]
-
Storage Conditions: It should be stored in tight, light-resistant containers at controlled room temperature (20° to 25°C or 68° to 77°F) and protected from freezing and excessive heat.[13][22]
Part 3: Mechanism of Action
This compound hydrochloride functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[3][4]
-
Target: It primarily targets L-type voltage-gated calcium channels.[6]
-
Action: By blocking these channels, it prevents the entry of extracellular calcium ions, which is a critical step for muscle contraction.[5]
-
Physiological Effect: The inhibition of calcium influx leads to the relaxation of vascular smooth muscle (vasodilation).[23] This effect is more pronounced in arterial blood vessels than in veins.[1] The result is a significant decrease in systemic vascular resistance (afterload), which in turn lowers blood pressure.[3] Its selectivity for vascular smooth muscle over cardiac muscle means it has minimal effect on heart contractility at therapeutic doses.[4][5]
// Nodes this compound [label="this compound HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTypeChannel [label="L-Type Calcium Channel\n(Vascular Smooth Muscle)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; CaInflux [label="Calcium Ion (Ca²⁺)\nInflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Contraction [label="Muscle Contraction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation\n(Muscle Relaxation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistance [label="Decreased Systemic\nVascular Resistance", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BP [label="Lowered Blood Pressure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> LTypeChannel [label="Blocks", color="#EA4335"]; LTypeChannel -> CaInflux [style=invis]; CaInflux -> Contraction [label="Triggers"]; Contraction -> Vasodilation [style=invis]; // for layout Vasodilation -> Resistance; Resistance -> BP;
// Inhibition edge edge [color="#EA4335", style=dashed, arrowhead=tee]; LTypeChannel -> CaInflux [label="Inhibits"]; CaInflux -> Contraction [style=invis]; // for layout Contraction -> Vasodilation [label="Prevents"]; } dot Caption: Mechanism of action of this compound Hydrochloride.
References
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This compound: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]
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This compound. (n.d.). Wikipedia. Retrieved from [Link]
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This compound | C26H29N3O6. (n.d.). PubChem. Retrieved from [Link]
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Stability of this compound hydrochloride in intravenous solutions. (1996). PubMed. Retrieved from [Link]
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What is the mechanism of this compound Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
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This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved from [Link]
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This compound HYDROCHLORIDE injection, for intravenous use. (n.d.). accessdata.fda.gov. Retrieved from [Link]
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Detailed investigation of the spectroscopic features of this compound hydrochloride using experimental and quantum chemical methods. (2023). ResearchGate. Retrieved from [Link]
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Stability of this compound hydrochloride in intravenous solutions. (1996). Oxford Academic. Retrieved from [Link]
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This compound Hydrochloride | C26H30ClN3O6. (n.d.). PubChem. Retrieved from [Link]
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This compound Hydrochloride. (n.d.). Retrieved from [Link]
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Preparation method for synthesizing this compound hydrochloride. (2015). Eureka | Patsnap. Retrieved from [Link]
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This compound Hydrochloride Granules Used for Antihypertensive Activity. (n.d.). Retrieved from [Link]
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A: FTIR spectrum of this compound Hydrochloride Alone. (n.d.). ResearchGate. Retrieved from [Link]
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The Pharmacokinetics of Nicardipine in Preclinical Animal Models: An In-Depth Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of the pharmacokinetic profile of nicardipine, a dihydropyridine calcium channel blocker, in commonly used preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) of this compound in species such as rats, dogs, and monkeys. By synthesizing data from numerous studies, this guide offers field-proven insights into experimental design, data interpretation, and the translation of preclinical findings to clinical scenarios. We will explore the causal relationships behind experimental choices, present detailed methodologies for key in vivo and in vitro assays, and summarize quantitative data in accessible formats to facilitate cross-species comparisons.
Introduction: The Significance of Preclinical Pharmacokinetic Profiling for this compound
This compound is a potent vasodilator used in the management of hypertension and angina.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, which govern the onset, intensity, and duration of its pharmacological effect. Preclinical animal models are indispensable tools in drug development, providing the foundational knowledge of a drug's behavior in a biological system before human trials. Understanding the pharmacokinetics of this compound in these models is crucial for several reasons:
-
Dose Selection and Regimen Design: Preclinical pharmacokinetic data informs the selection of appropriate dose levels and dosing intervals for first-in-human studies.
-
Interspecies Scaling: By comparing pharmacokinetic parameters across different species, researchers can employ allometric scaling techniques to predict human pharmacokinetics.
-
Metabolic Pathway Identification: Animal models help to identify the major metabolic pathways and the enzymes involved, such as the cytochrome P450 (CYP) system, which is critical for predicting potential drug-drug interactions.[2][3]
-
Understanding Dispositional Properties: These studies elucidate the mechanisms of absorption, the extent of tissue distribution, and the routes of elimination from the body.
This guide will navigate the complexities of this compound's pharmacokinetics in preclinical species, offering a robust framework for designing and interpreting such studies.
Comparative Pharmacokinetics of this compound Across Preclinical Species
The pharmacokinetic profile of this compound exhibits notable variations across different animal species. These differences are primarily attributed to species-specific variations in drug-metabolizing enzymes and physiological parameters.
Absorption
Following oral administration, this compound is rapidly and well-absorbed from the gastrointestinal tract in preclinical models.[4][5] However, it is subject to extensive first-pass metabolism in the liver, leading to low systemic bioavailability.[4] This first-pass effect can be partially saturated at higher doses, resulting in a non-linear increase in systemic exposure.
Distribution
This compound is widely distributed throughout the body, a characteristic reflected by its large volume of distribution in rats and dogs.[4] It exhibits high binding to plasma proteins, with over 90% of the drug being reversibly bound in rats, dogs, and monkeys.[2] In rats and humans, the extent of this binding can decrease with increasing drug concentrations.[2]
Metabolism
The liver is the primary site of this compound metabolism, which is mediated predominantly by the cytochrome P450 enzyme system.[2] In vitro studies using human liver microsomes have identified CYP3A4, CYP2D6, and CYP2C8 as the major isoforms responsible for its metabolism.[3] While this compound is a substrate for these enzymes, it also acts as a potent inhibitor of CYP3A4 and CYP2D6.[3]
Species differences in metabolic rates are significant, with the disappearance of this compound from plasma being fastest in rats, followed by dogs and monkeys.[4][6] This correlates with in vitro findings showing higher rates of liver metabolism in rats compared to dogs and monkeys.[2] The primary metabolic pathways involve:
-
Oxidation of the dihydropyridine ring to its pyridine analog.
-
Debenzylation of the N-benzyl-N-methylaminoethyl ester side-chain.
-
Hydrolysis of the ester side-chain to a carboxylic acid.
The relative abundance of these metabolites can differ between species. For instance, the debenzylated metabolite is most abundant in the urine of dogs and humans, while the carboxylic acid derivative, along with the oxidized pyridine form, is more prominent in rats and monkeys.[2]
Excretion
This compound is eliminated from the body primarily as metabolites, with excretion occurring through both urine and feces.[7] Following intravenous administration of radiolabeled this compound, approximately 49% of the radioactivity is recovered in the urine and 43% in the feces within 96 hours.[8][9] Unchanged this compound is not detected in the urine.[8]
Quantitative Pharmacokinetic Parameters of this compound in Preclinical Models
The following table summarizes key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following intravenous and oral administration. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Parameter | Rat | Dog | Monkey |
| Route of Administration | IV | Oral | IV |
| Dose | 0.4 mg/kg | 12 mg/kg | 0.4 mg/kg |
| Cmax (ng/mL) | - | 1429.58 ± 107.40 | - |
| Tmax (h) | - | 0.75 | - |
| AUC (ng·h/mL) | - | 3042.05 ± 333.35 | - |
| t½ (h) | - | 3.49 ± 0.016 | ~1.08 (at 0.4 mg/kg) |
| CL (mL/min/kg) | 197 | - | 37 |
| Vd (L/kg) | - | - | Increased with higher doses |
| Bioavailability (%) | - | Low | - |
Data compiled from multiple sources.[2][10] Cmax, Tmax, AUC, and t½ for oral administration in rats are from a study using a specific S-SMEDDS formulation.[10] Clearance (CL) and Volume of Distribution (Vd) data are primarily from intravenous studies.[2] Bioavailability is generally low due to a significant first-pass effect.
Experimental Protocols for Preclinical Pharmacokinetic Studies
To ensure data integrity and reproducibility, preclinical pharmacokinetic studies must be conducted with meticulous attention to detail. The following sections provide standardized, step-by-step methodologies for in vivo and in vitro assessments of this compound pharmacokinetics.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
4.1.1. Animal Models and Housing
-
Species: Sprague-Dawley or Wistar rats are commonly used.[6]
-
Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and a 12-hour light-dark cycle.[6]
-
Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight prior to oral drug administration.[6]
4.1.2. Drug Formulation and Administration
-
Intravenous (IV) Formulation: Dissolve this compound hydrochloride in a sterile vehicle such as saline or a solution containing a solubilizing agent if necessary.
-
Oral (PO) Formulation: For oral gavage, suspend or dissolve this compound hydrochloride in a suitable vehicle like water, saline, or a methylcellulose solution.[6]
-
IV Administration: Administer the drug solution via a tail vein or a cannulated jugular vein.
-
PO Administration: Administer the drug suspension or solution directly into the stomach using an oral gavage needle.
4.1.3. Blood Sampling
-
Schedule: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Sites: Common sampling sites include the tail vein, saphenous vein, or via a jugular vein cannula.[6]
-
Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately place on ice.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then transferred to clean tubes and stored at -80°C until analysis.
4.1.4. Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard methods for quantifying this compound in plasma.
-
Sample Preparation: Perform protein precipitation or solid-phase extraction to remove plasma proteins and potential interferences before analysis.
-
Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
4.1.5. Pharmacokinetic Analysis
-
Software: Use validated pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.
-
Parameters: Calculate key pharmacokinetic parameters using non-compartmental analysis, including Cmax, Tmax, AUC, t½, CL, and Vd.[6]
Diagram: Generalized Workflow for a Preclinical Pharmacokinetic Study
Caption: Major metabolic pathways of this compound in preclinical species.
Interpretation and Translational Relevance
The interpretation of preclinical pharmacokinetic data for this compound requires a nuanced understanding of interspecies differences and their implications for human pharmacokinetics. The faster clearance of this compound in rats compared to dogs, monkeys, and humans highlights the importance of selecting appropriate animal models for pharmacokinetic studies. [4][6]While rats are a common choice for initial screening, dogs and monkeys often provide a more predictive model for human pharmacokinetics due to their closer physiological and metabolic resemblance.
The non-linear pharmacokinetics observed at higher doses in some species, attributed to the saturation of first-pass metabolism, is a critical consideration for dose escalation studies in humans. [4]Furthermore, the potent inhibitory effect of this compound on key CYP450 enzymes underscores the need for careful evaluation of potential drug-drug interactions in clinical trials. [3]
Conclusion
The preclinical pharmacokinetic evaluation of this compound in animal models provides a vital foundation for its successful clinical development. This guide has synthesized key findings on the absorption, distribution, metabolism, and excretion of this compound in rats, dogs, and monkeys. By providing detailed experimental protocols and comparative data, we aim to equip researchers with the necessary tools to design robust studies, interpret their findings with confidence, and ultimately, facilitate the translation of preclinical knowledge into safe and effective therapeutic strategies for patients. The principles and methodologies outlined herein serve as a self-validating system, promoting scientific integrity and accelerating the journey from laboratory to clinic.
References
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Higuchi, S., & Shiobara, Y. (1980). Metabolic fate of this compound hydrochloride, a new vasodilator, by various species in vitro. Xenobiotica, 10(12), 889-896. [Link]
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Higuchi, S., & Shiobara, Y. (1980). Comparative pharmacokinetics of this compound hydrochloride, a new vasodilator, in various species. Xenobiotica, 10(6), 447-454. [Link]
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Choi, J. S., & Choi, B. C. (2010). Effects of morin on the pharmacokinetics of this compound after oral and intravenous administration of this compound in rats. Food and Chemical Toxicology, 48(10), 2992-2996. [Link]
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Choi, J. S., & Kim, K. C. (2009). Effect of resveratrol on the pharmacokinetics of oral and intravenous this compound in rats: possible role of P-glycoprotein inhibition by resveratrol. Pharmazie, 64(11), 738-742. [Link]
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Higuchi, S., & Shiobara, Y. (1980). Comparative pharmacokinetics of this compound hydrochloride, a new vasodilator, in various species. Xenobiotica, 10(6), 447-454. [Link]
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Graham, D. J. M., & Dow, R. J. (1986). A review of the human metabolism and pharmacokinetics of this compound hydrochloride. British Journal of Clinical Pharmacology, 20 Suppl 1(Suppl 1), 23S-28S. [Link]
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An In-depth Technical Guide to the Vascular Selectivity of Nicardipine
A Senior Application Scientist's Synthesis of Mechanism, Measurement, and Clinical Significance
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicardipine, a second-generation dihydropyridine calcium channel blocker, is distinguished by its pronounced selectivity for vascular smooth muscle over cardiac muscle.[1][2] This property minimizes cardiac side effects, such as negative inotropy and dromotropy, which can be limiting factors for other calcium channel blockers.[2][3] This guide provides an in-depth exploration of the molecular and physiological underpinnings of this compound's vascular selectivity, offers detailed protocols for its experimental validation, and discusses the clinical implications of this targeted mode of action. By synthesizing mechanistic insights with practical methodologies, this document serves as a comprehensive resource for researchers and drug development professionals in the cardiovascular field.
Introduction: The Clinical Imperative for Vascular Selectivity
Calcium channel blockers (CCBs) are a cornerstone in the management of hypertension and angina pectoris.[3][4] Their therapeutic effect stems from the inhibition of L-type voltage-gated calcium channels (Ca_v1.2), which curtails the influx of calcium ions into smooth and cardiac muscle cells, leading to vasodilation and reduced cardiac workload.[5][6][7] However, the clinical utility of first-generation CCBs can be hampered by their concurrent effects on cardiac tissue, potentially leading to decreased myocardial contractility and conduction disturbances.[3] this compound emerged as a significant advancement due to its greater affinity for vascular smooth muscle, offering potent vasodilation with minimal cardiodepressant effects.[1][2][3] This guide dissects the multifaceted basis for this selectivity, providing a robust framework for its investigation and application.
Molecular Mechanisms of this compound's Vascular Selectivity
The preferential action of this compound on vascular smooth muscle is not happenstance but rather the result of a confluence of molecular and physiological factors. These include the specific splice variants of the L-type calcium channel expressed in different tissues, the voltage-dependent nature of this compound's binding, and its interaction with different states of the channel.
The Role of L-type Calcium Channel (Ca_v1.2) Splice Variants
The gene CACNA1C, which encodes the α1 subunit of the Ca_v1.2 channel, undergoes alternative splicing, leading to the expression of distinct isoforms in different tissues.[8] Notably, the cardiac (Ca_v1.2a) and vascular (Ca_v1.2b) splice variants exhibit subtle but significant structural differences that influence their affinity for dihydropyridines. While some studies on other dihydropyridines like lercanidipine have shown that these splice variants can contribute to vascular selectivity, the co-expression of other channel subunits can also play a role in the differential sensitivity to this compound.[8]
Voltage-Dependence of this compound Binding
A key determinant of this compound's vascular selectivity is its voltage-dependent binding.[9] Vascular smooth muscle cells have a more depolarized resting membrane potential compared to cardiac myocytes. Dihydropyridines, including this compound, exhibit a higher affinity for L-type calcium channels in their inactivated state, which is favored at more depolarized potentials.[9][10][11] Consequently, this compound binds more avidly to the calcium channels in the partially depolarized vascular smooth muscle, leading to a more potent blockade.[9]
State-Dependent Blockade
This compound demonstrates a strong interaction with the inactivated state of the Ca_v1.2 channel.[1][12] The frequency-dependent block observed with this compound is a result of this interaction.[1][12] In tissues that experience sustained depolarization, such as vascular smooth muscle in hypertensive states, a larger proportion of calcium channels reside in the inactivated state, making them more susceptible to blockade by this compound.[11] This state-dependent inhibition contributes significantly to its vascular-selective effects.
Quantifying Vascular Selectivity: Comparative Potency
The vascular selectivity of this compound can be quantified by comparing its inhibitory potency (IC50 or pIC50 values) on vascular smooth muscle and cardiac muscle preparations.
| Preparation | This compound pIC50 (-log IC50 M) | Reference |
| Vascular Smooth Muscle | 8.20 | [5] |
| Cardiac Muscle | 7.15 | [5] |
As the data indicates, this compound is significantly more potent in inhibiting responses in vascular smooth muscle compared to cardiac muscle.[5]
Experimental Protocols for Assessing Vascular Selectivity
To empirically validate the vascular selectivity of this compound, a combination of electrophysiological and functional assays is employed. These protocols provide a self-validating system to confirm the differential effects on vascular and cardiac tissues.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of L-type calcium currents in isolated vascular smooth muscle cells (e.g., A7r5 cell line) and cardiomyocytes, enabling a precise quantification of this compound's inhibitory effects.
Objective: To determine the IC50 of this compound for L-type calcium currents in vascular smooth muscle cells and cardiomyocytes.
Materials:
-
A7r5 cells or freshly isolated vascular smooth muscle cells
-
Isolated adult ventricular cardiomyocytes
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Step-by-Step Methodology:
-
Cell Preparation: Isolate and prepare vascular smooth muscle cells and cardiomyocytes according to standard laboratory protocols.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Hold the cell at a holding potential of -80 mV. Elicit L-type calcium currents using a depolarizing step to 0 mV for 200 ms.
-
Baseline Recording: Record stable baseline currents for several minutes.
-
Drug Application: Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Data Acquisition: Record the peak inward current at each this compound concentration.
-
Data Analysis: Normalize the peak current at each concentration to the baseline current and plot the concentration-response curve. Fit the data to the Hill equation to determine the IC50 value.
Isometric Tension Measurement in Isolated Aortic Rings
This functional assay measures the effect of this compound on the contractility of isolated vascular tissue, providing a physiological readout of its vasodilatory properties.
Objective: To determine the potency of this compound in relaxing pre-contracted isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose
-
Phenylephrine (PE) or KCl for pre-contraction
-
This compound stock solution (in DMSO)
-
Wire myograph system
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings on the wires of the myograph chambers filled with Krebs-Henseleit solution, continuously gassed with 95% O2/5% CO2 at 37°C.
-
Equilibration and Normalization: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Contract the rings with 60 mM KCl. After washing, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached with phenylephrine, add cumulative concentrations of this compound to the bath.
-
Data Recording: Record the changes in isometric tension at each this compound concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.
Radioligand Binding Assay
This assay directly measures the binding affinity of this compound to L-type calcium channels in membrane preparations from vascular and cardiac tissues.
Objective: To determine the binding affinity (Ki) of this compound for L-type calcium channels in rat aortic and cardiac membranes.
Materials:
-
Rat thoracic aorta and heart tissue
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-nitrendipine (radioligand)
-
This compound (unlabeled competitor)
-
Scintillation counter and vials
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize the aortic and cardiac tissues in ice-cold buffer and prepare membrane fractions by differential centrifugation.[13] Determine the protein concentration of the membrane preparations.
-
Assay Setup: In a series of tubes, incubate a fixed concentration of [3H]-nitrendipine with a constant amount of membrane protein in the absence (total binding) or presence of increasing concentrations of unlabeled this compound.[14][15]
-
Nonspecific Binding: In a separate set of tubes, incubate the radioligand and membrane protein with a high concentration of an unlabeled competitor (e.g., nifedipine) to determine nonspecific binding.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the concentration of unlabeled this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Signaling Pathways and Visualization
The differential effects of this compound on vascular and cardiac muscle can be visualized by examining their respective excitation-contraction coupling pathways.
Vascular Smooth Muscle Contraction Pathway
In vascular smooth muscle, contraction is initiated by an increase in intracellular calcium, which binds to calmodulin. The calcium-calmodulin complex activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent cross-bridge cycling and contraction.[8][16]
Caption: this compound's blockade of L-type Ca2+ channels in vascular smooth muscle.
Cardiac Muscle Contraction Pathway
In cardiac muscle, the influx of calcium through L-type calcium channels triggers a larger release of calcium from the sarcoplasmic reticulum (calcium-induced calcium release).[17][18][19] This surge in intracellular calcium binds to troponin C, initiating the conformational changes that lead to cross-bridge formation and contraction.[17][18][19]
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Effects of Nicardipine on Endothelial Function and Nitric Oxide Release
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the multifaceted interactions between the dihydropyridine calcium channel blocker, nicardipine, and the vascular endothelium. Moving beyond its well-established role in blocking L-type calcium channels in vascular smooth muscle, this document delves into the nuanced and often indirect effects of this compound on endothelial function, with a specific focus on the synthesis and bioavailability of nitric oxide (NO). We will dissect the core molecular pathways, present conflicting and complementary evidence from in vitro, ex vivo, and in vivo studies, and provide detailed, field-proven experimental protocols for researchers seeking to investigate these effects. The objective is to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to explore the complex vascular biology of this compound and similar therapeutic agents.
Foundational Concepts: The Vascular Endothelium and Nitric Oxide Signaling
The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, is a critical regulator of vascular homeostasis. It is not merely a passive barrier but a dynamic, endocrine organ that responds to hemodynamic forces and chemical signals. Its primary signaling molecule for maintaining vascular tone is nitric oxide (NO), a gaseous free radical synthesized by endothelial nitric oxide synthase (eNOS).
The activation of eNOS is a tightly regulated process initiated by various stimuli, most notably the shear stress from blood flow and receptor-mediated agonists like acetylcholine or bradykinin.[1][2] These stimuli increase intracellular calcium (Ca²⁺) concentrations, leading to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates eNOS.[3] Further regulation occurs through post-translational modifications, particularly phosphorylation. The phosphorylation of eNOS at the serine 1177 residue (Ser¹¹⁷⁷) by the kinase Akt is a key activating step, enhancing electron flow within the enzyme and augmenting NO production.[4][5] Conversely, phosphorylation at threonine 495 (Thr⁴⁹⁵) is inhibitory.[5]
Endothelial dysfunction, characterized by impaired NO bioavailability, is a primary initiator of atherosclerosis and is implicated in numerous cardiovascular diseases.[6] This impairment often stems from an increase in reactive oxygen species (ROS), such as superoxide (O₂⁻), which rapidly scavenges NO to form peroxynitrite, a damaging oxidant.[5] Understanding how pharmaceuticals interact with this delicate system is paramount for drug development.
Caption: Canonical eNOS activation pathway in vascular endothelial cells.
This compound's Canonical Mechanism of Action: Targeting Vascular Smooth Muscle
This compound is a dihydropyridine calcium channel blocker whose primary therapeutic effect, the lowering of blood pressure, is achieved by acting on vascular smooth muscle cells (VSMCs).[7][8] VSMCs contain L-type voltage-gated Ca²⁺ channels that open in response to membrane depolarization, allowing an influx of extracellular Ca²⁺. This influx triggers a cascade resulting in the phosphorylation of myosin light chains and subsequent muscle contraction (vasoconstriction).
This compound selectively blocks these L-type Ca²⁺ channels in the vasculature.[9] By inhibiting Ca²⁺ influx, it prevents this contractile cascade, leading to smooth muscle relaxation and vasodilation.[7] This widening of the peripheral arteries reduces systemic vascular resistance, thereby lowering blood pressure.[10][11] Its selectivity for vascular smooth muscle over cardiac muscle minimizes negative effects on heart muscle contractility.[9]
Caption: this compound's primary mechanism on vascular smooth muscle cells.
The Central Question: Does this compound Directly Modulate Endothelial NO Release?
While this compound's action on VSMCs is clear, its effect on the endothelium is more complex and has been a subject of scientific debate. The central question is whether the vasodilation observed is solely due to its effect on smooth muscle or if it is augmented by a direct stimulation of endothelial NO release.
Evidence Against Direct eNOS Stimulation
A key study conducted in healthy humans investigated this question directly. By infusing subdepressor doses of this compound into the forearm artery, researchers measured forearm blood flow before and after inhibiting eNOS with N(G)-monomethyl-L-arginine (L-NMMA). The results showed that the vasodilatory response to this compound was not significantly different after eNOS inhibition.[12] This provides strong evidence that in healthy human resistance vessels, direct liberation of NO does not play a major role in this compound-induced vasodilation.[12]
An Alternative Hypothesis: The Antioxidant Effect
Contrasting evidence comes from studies on other dihydropyridines, such as nifedipine. Research has shown that nifedipine can increase the bioavailability of endothelial NO without altering eNOS mRNA or protein expression.[13][14][15] The proposed mechanism is not direct eNOS stimulation but rather an antioxidant effect.[13] By reducing the cellular formation of ROS like superoxide, the drug preserves the NO that is produced, preventing its degradation into peroxynitrite. This increased NO availability could contribute to vasodilation and confer other protective vascular effects.[14] Given the structural and functional similarities, it is plausible that this compound shares this antioxidant property, representing an indirect mechanism for enhancing endothelial function.
Caption: Hypothesized antioxidant mechanism for increasing NO bioavailability.
Experimental Frameworks for Investigation
To rigorously assess the effects of this compound on endothelial function, a multi-tiered approach using in vitro, ex vivo, and in vivo models is essential. Each protocol described here is designed as a self-validating system with appropriate controls.
In Vitro Protocol: Direct NO Production in Endothelial Cells
Objective: To quantify the direct effect of this compound on basal and agonist-stimulated NO production from a pure endothelial cell culture.
Methodology: Griess Assay for Nitrite Quantification
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM™-2 Endothelial Cell Growth Medium-2 until they reach 80-90% confluency in 24-well plates.
-
Pre-incubation: Gently wash cells twice with warm, serum-free medium. Add fresh serum-free medium containing L-arginine (100 µM) and incubate for 2 hours to wash out residual stimulants.
-
Treatment: Replace the medium with fresh serum-free medium containing the following conditions (in triplicate):
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (dose-response, e.g., 10⁻⁹ to 10⁻⁵ M)
-
Positive Control: Acetylcholine (ACh, 10 µM)
-
Test Condition: this compound (at each dose) + ACh (10 µM)
-
Inhibitor Control: L-NAME (100 µM, eNOS inhibitor) + ACh (10 µM)
-
-
Incubation: Incubate plates for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well for analysis.
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of each collected sample.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to each well and incubate for another 10 minutes.
-
A purple/magenta color will develop.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentration by comparing absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Causality and Validation: This protocol directly measures the end-product of NO metabolism (nitrite).[16] The inclusion of ACh validates the cells' ability to respond to a known eNOS agonist. The L-NAME control confirms that the measured nitrite is indeed a product of NOS activity. A significant increase in nitrite with this compound alone would suggest direct eNOS stimulation. An enhanced response in the this compound + ACh group compared to ACh alone would suggest a sensitizing effect. No change would align with the in vivo human data.[12]
Caption: Experimental workflow for the Griess assay.
Ex Vivo Protocol: Endothelium-Dependent Vasorelaxation
Objective: To assess the functional consequence of this compound on the ability of an intact blood vessel to relax in an endothelium-dependent manner.
Methodology: Wire Myography of Isolated Aortic Rings
-
Vessel Isolation: Humanely euthanize a laboratory rodent (e.g., Sprague-Dawley rat) and carefully dissect the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit buffer.
-
Preparation: Under a dissecting microscope, clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm rings.
-
Mounting: Mount the aortic rings on two stainless steel wires in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration & Normalization: Allow the rings to equilibrate for 60-90 minutes under a baseline tension, adjusting tension periodically until a stable resting state is achieved.
-
Viability Check: Pre-constrict the rings with a submaximal concentration of phenylephrine (PE, e.g., 1 µM). Once a stable plateau is reached, add a high concentration of ACh (e.g., 10 µM). A relaxation of >80% confirms intact endothelium. Wash the rings and allow them to return to baseline.
-
Experimental Protocol:
-
Pre-constrict the rings again with PE (1 µM).
-
Once a stable contraction is achieved, incubate the rings with either vehicle or a single concentration of this compound for 20-30 minutes.
-
Generate a cumulative concentration-response curve to ACh (e.g., 10⁻⁹ to 10⁻⁵ M).
-
After a washout period, repeat the protocol using sodium nitroprusside (SNP), an NO donor, to assess endothelium-independent relaxation.
-
-
Data Analysis: Record the tension throughout the experiment. Express relaxation as a percentage reversal of the PE-induced pre-contraction. Plot the concentration-response curves.
Causality and Validation: This assay differentiates between endothelial and smooth muscle effects. ACh-induced relaxation is primarily mediated by endothelial NO release. SNP-induced relaxation bypasses the endothelium and acts directly on the smooth muscle. If this compound potentiates the relaxation to ACh but has no effect on the relaxation to SNP, it strongly indicates an enhancement of endothelial NO bioavailability. If it affects both, a direct smooth muscle sensitizing effect may be present.
In Vivo Protocol: Human Endothelial Function Assessment
Objective: To non-invasively assess the effect of this compound administration on conduit artery endothelial function in a clinical research setting.
Methodology: Flow-Mediated Dilation (FMD) of the Brachial Artery
-
Subject Preparation: Subjects should fast for at least 8 hours and refrain from caffeine, alcohol, and smoking for 24 hours prior to the study. The study should be conducted in a quiet, temperature-controlled room.
-
Baseline Imaging: The subject rests in the supine position for at least 10 minutes. A high-frequency ultrasound probe (>7 MHz) is used to acquire a longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa.
-
Baseline Measurement: Once optimal images are obtained, record the baseline vessel diameter and blood flow velocity using pulsed-wave Doppler for 1 minute.
-
Reactive Hyperemia: Inflate a blood pressure cuff placed on the forearm to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: Rapidly deflate the cuff. Record the blood flow velocity immediately upon deflation (to confirm hyperemia) and continuously record the brachial artery diameter for at least 3 minutes.
-
Experimental Design: A double-blind, placebo-controlled crossover design is ideal. Subjects undergo the FMD protocol after receiving either an acute dose of this compound or a matching placebo, with a sufficient washout period between study visits.
-
Data Analysis: The primary outcome is the FMD, calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.
Causality and Validation: FMD is a well-established, non-invasive bioassay for NO-mediated endothelial function.[17][18] The shear stress induced by reactive hyperemia is a physiological stimulus for eNOS activation.[17] An increase in FMD after this compound administration would suggest the drug improves endothelial function in vivo, though it does not, by itself, distinguish between direct eNOS stimulation and indirect mechanisms like antioxidation.
| Experimental Parameter | In Vitro (Griess Assay) | Ex Vivo (Wire Myography) | In Vivo (FMD) |
| Model System | Cultured HUVECs | Isolated Rodent Aortic Rings | Human Brachial Artery |
| Primary Stimulus | Acetylcholine (Agonist) | Acetylcholine (Agonist) | Shear Stress (Reactive Hyperemia) |
| Primary Endpoint | Nitrite Concentration (µM) | % Relaxation of Pre-contraction | % Change in Artery Diameter |
| Key Control | L-NAME (eNOS Inhibitor) | Sodium Nitroprusside (NO Donor) | Placebo Administration |
| Interpretation | Direct measure of NO product | Functional measure of vasorelaxation | Integrated physiological response |
Other Considerations: Beyond Nitric Oxide
The interaction of this compound with the endothelium extends beyond NO signaling. For drug development professionals, it is crucial to consider other potential effects that may influence its therapeutic profile and safety.
-
Anti-Angiogenic Properties: In vitro studies have shown that this compound can inhibit angiogenesis. At concentrations from 10⁻⁹ to 10⁻⁵ M, it suppressed the migration and tube formation of bovine endothelial cells in a dose-dependent manner.[19][20] This suggests a potential role in disorders characterized by pathological angiogenesis, but also warrants consideration in contexts where vessel growth is desired.
-
High-Dose Cellular Injury: While therapeutic concentrations are well-tolerated, high concentrations of this compound (10-30 µg/mL) have been shown to induce vascular injury in cultured human microvascular endothelial cells.[21][22] The mechanism appears to involve the induction of autophagic cell death rather than apoptosis.[21] This is a critical dose-limiting toxicity factor, particularly for intravenous formulations, and underscores the importance of careful dose selection and formulation design.
Conclusion and Future Directions
The evidence to date paints a complex picture of this compound's interaction with the vascular endothelium. Its primary, potent vasodilatory effect is unequivocally mediated through the blockade of L-type calcium channels on vascular smooth muscle. The contribution of direct endothelial NO release to this vasodilation appears to be minimal, at least in healthy human resistance vessels.[12]
However, a compelling alternative hypothesis, supported by data from similar dihydropyridines, suggests that this compound may enhance NO bioavailability indirectly through antioxidant actions, protecting the endogenously produced NO from degradation.[13][14] This potential pleiotropic effect, combined with its anti-angiogenic and high-dose toxicity profiles, highlights the need for continued investigation.
Future research should focus on:
-
Directly quantifying ROS production in endothelial cells and tissues treated with this compound to validate the antioxidant hypothesis.
-
Utilizing advanced techniques like ozone-based chemiluminescence for more sensitive and specific detection of NO and its metabolites in vivo.[23][24]
-
Investigating whether the observed effects are a class effect of dihydropyridines or are specific to the molecular structure of this compound.
By employing the rigorous, multi-layered experimental frameworks detailed in this guide, researchers can further elucidate the precise mechanisms governing this compound's vascular effects, paving the way for more informed clinical applications and the development of next-generation cardiovascular therapeutics.
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Ishibashi, Y., Takahashi, N., & Shimada, T. (2002). Nitric oxide plays an insignificant role in direct vasodilator effects of calcium channel blockers in healthy humans. Heart and vessels, 16(3), 105–110. [Link][12]
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Deanfield, J. E., Halcox, J. P., & Rabelink, T. J. (2007). Endothelial function and dysfunction: testing and clinical relevance. Circulation, 115(10), 1285–1295. [Link][27]
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Gori, T., & Münzel, T. (2011). Noninvasive Assessment of Endothelial Function in Clinical Practice. Revista Española de Cardiología (English Edition), 64(5), 403-412. [Link]
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Yang, Y., et al. (2022). Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. Molecules, 27(21), 7244. [Link][23]
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Donald, A. E., Halcox, J. P., & Rabelink, T. J. (2008). Measurement of endothelial function and its clinical utility for cardiovascular risk. Journal of the Royal Society of Medicine, 101(7), 343–353. [Link][17]
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Epstein, M. (1998). Review: End Organ Protection by Calcium-Channel Blockers. Ethnicity & Disease, 8(1), 90-104. [Link][6]
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Nicardipine's Role in Modulating Intracellular Calcium Signaling Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicardipine, a second-generation dihydropyridine, is a potent L-type voltage-gated calcium channel (VGCC) antagonist with profound effects on intracellular calcium ([Ca2+]i) signaling.[1] Its high degree of selectivity for vascular smooth muscle over cardiac tissue makes it a cornerstone therapeutic for hypertension and angina, and a valuable pharmacological tool for research.[2][3][4][5] This guide provides a detailed exploration of this compound's molecular mechanism, its downstream consequences on signaling cascades, and the state-of-the-art methodologies employed to investigate its action. We delve into the causality behind experimental choices, presenting self-validating protocols for patch-clamp electrophysiology and ratiometric calcium imaging, designed to provide robust and reproducible data for researchers in pharmacology and drug development.
The Central Role of Intracellular Calcium and the L-type Channel Target
Intracellular calcium is a ubiquitous second messenger, governing a vast array of physiological processes, from gene transcription to cellular motility. In electrically excitable cells like vascular smooth muscle cells (VSMCs) and cardiomyocytes, the precise regulation of [Ca2+]i is paramount for controlling contraction.[6][7] The influx of extracellular Ca2+ through voltage-gated calcium channels is a primary trigger for smooth muscle contraction.[8]
This compound's primary molecular target is the L-type voltage-gated calcium channel (specifically the CaV1.2 isoform) , a key mediator of calcium influx in these tissues.[9][10] These channels are complex heteromeric proteins that open in response to membrane depolarization, allowing Ca2+ to flow down its steep electrochemical gradient into the cell.[3] This influx of Ca2+ is the initiating step in the excitation-contraction coupling cascade.[7]
Caption: Basic structure of an L-type voltage-gated calcium channel (VGCC).
Molecular Mechanism of Action: Selective and Potent Blockade
This compound is a member of the dihydropyridine class of calcium channel blockers.[2] Its therapeutic efficacy stems from its ability to selectively bind to and inhibit the transmembrane influx of calcium ions into cardiac and smooth muscle cells without altering serum calcium concentrations.[11][12]
The core mechanism involves:
-
Selective Binding: this compound binds with high affinity to the α1 subunit of the L-type calcium channel.[13] This binding is voltage-dependent, meaning this compound shows a stronger interaction with channels that are in a depolarized (open or inactivated) state.[14][15]
-
Inhibition of Calcium Influx: By binding to the channel, this compound stabilizes it in a conformation that is less likely to open, thereby physically obstructing the pore and reducing the influx of Ca2+ ions.[16]
-
Vascular Selectivity: A key feature of this compound is its greater selectivity for vascular smooth muscle compared to cardiac muscle.[2][3][11] This is reflected in its higher potency for inhibiting vascular smooth muscle response.[2][4] This selectivity minimizes direct negative effects on cardiac contractility and conduction at therapeutic doses, making it a preferred agent for reducing blood pressure.[3][5]
Caption: this compound physically blocks the L-type channel, preventing Ca²⁺ influx.
Quantitative Data Summary: Inhibitory Potency of this compound
The inhibitory potency of a compound is a critical parameter in drug development. For this compound, this is typically expressed as the half-maximal inhibitory concentration (IC50). Patch-clamp studies have quantified its potency on various channel subtypes.
| Channel Type | Description | This compound IC50 (Closed State) | Reference |
| CaV1.2 | L-type channel (primary target) | ~60 nM | [14][15] |
| CaV1.2/DHP insensitive | Mutant L-type channel | ~2.0 µM | [15] |
| CaV2.1/DHP sensitive | Mutant non-L-type channel | ~175 nM | [14][15] |
This table demonstrates this compound's high potency for its intended target, the wild-type L-type CaV1.2 channel.
The Downstream Signaling Cascade: From Channel Block to Vasodilation
By attenuating the initial Ca2+ influx, this compound triggers a cascade of downstream events within the vascular smooth muscle cell, ultimately leading to relaxation (vasodilation).[17]
The sequence is as follows:
-
Reduced [Ca2+]i: this compound's block of L-type channels directly lowers the global intracellular Ca2+ concentration available for signaling.[16]
-
Decreased Calmodulin (CaM) Activation: In smooth muscle, Ca2+ binds to the protein calmodulin (CaM).[7] With less available Ca2+, the formation of the Ca2+-CaM complex is significantly reduced.[6]
-
Inhibition of Myosin Light Chain Kinase (MLCK): The Ca2+-CaM complex is the essential activator for myosin light chain kinase (MLCK).[6][7] Reduced complex formation leads to decreased MLCK activity.
-
Reduced Myosin Phosphorylation: Active MLCK phosphorylates the regulatory light chain of myosin II. This phosphorylation is the critical switch that enables myosin to interact with actin filaments and generate contractile force.[7]
-
Smooth Muscle Relaxation: With lower levels of myosin phosphorylation, the cross-bridge cycling between actin and myosin decreases, resulting in the relaxation of the vascular smooth muscle, dilation of the blood vessel, and a subsequent drop in blood pressure.[16][17]
Caption: this compound's modulation of the calcium-dependent contraction pathway.
Experimental Methodologies for Characterizing this compound's Action
To rigorously study the effects of this compound, researchers must employ techniques that can directly measure its impact on ion channels and the resulting changes in intracellular calcium.
A. Patch-Clamp Electrophysiology
Expertise & Experience: Patch-clamp is the gold-standard technique for directly investigating the interaction between a compound and an ion channel.[13] It provides unparalleled resolution of ion channel activity, allowing for the precise measurement of current inhibition and the characterization of block kinetics. This is not merely a measure of a downstream effect; it is a direct observation of the drug-target interaction.
Trustworthiness (Self-Validating Protocol): The integrity of a patch-clamp experiment relies on constant quality control. Monitoring the seal resistance (>1 GΩ) ensures the electrical isolation of the patched membrane. Compensating for series resistance and cell capacitance is critical for accurate voltage control and current measurement. The use of specific channel blockers (e.g., tetrodotoxin for Na+ channels, Cs+ in the pipette for K+ channels) isolates the Ca2+ current of interest, ensuring the measured effect is attributable to L-type channels.
-
Cell Preparation:
-
Culture cells expressing the target channel (e.g., HEK293 cells stably transfected with CaV1.2 subunits) on glass coverslips.
-
Use cells at 60-80% confluency for optimal health and accessibility.
-
-
Solutions:
-
External Solution (in mM): 110 BaCl₂ (Barium is used instead of Calcium to increase current amplitude and reduce Ca2+-dependent inactivation), 10 HEPES, 1 MgCl₂, 10 Glucose, 40 TEA-Cl. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Set the holding potential to -80 mV to ensure channels are in a closed, rested state.
-
Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit CaV1.2 currents.
-
-
Drug Application & Data Analysis:
-
Establish a stable baseline recording for 3-5 minutes.
-
Perfuse the cell with the external solution containing this compound at various concentrations (e.g., 1 nM to 10 µM).
-
Record the peak current at each concentration after it reaches a steady-state block.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Caption: Experimental workflow for patch-clamp analysis of this compound.
B. Ratiometric Intracellular Calcium Imaging
Expertise & Experience: To validate that the observed channel block translates into a functional cellular effect, we must measure [Ca2+]i. Ratiometric fluorescent indicators like Fura-2 are superior to single-wavelength dyes.[18][19] By taking the ratio of fluorescence emitted at two different excitation wavelengths (340 nm for Ca2+-bound and 380 nm for Ca2+-free dye), the measurement becomes largely independent of confounding variables like dye concentration, cell thickness, or photobleaching.[18][20] This provides a more accurate and quantifiable measure of [Ca2+]i.
Trustworthiness (Self-Validating Protocol): A robust calcium imaging experiment requires proper controls and calibration. A positive control, using an ionophore like ionomycin, is used to elicit a maximal Ca2+ influx and determine the maximum fluorescence ratio (Rmax).[21][22] A negative control, using a Ca2+ chelator like EGTA, is used to determine the minimum fluorescence ratio (Rmin).[21][22] These values are essential for converting fluorescence ratios into actual calcium concentrations using the Grynkiewicz equation, ensuring the data is not just qualitative but quantitative.[23]
-
Cell Preparation:
-
Seed cells (e.g., primary vascular smooth muscle cells) onto glass-bottom imaging dishes 24-48 hours prior to the experiment.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).[19][24] Pluronic F-127 is a non-ionic surfactant that aids in dispersing the water-insoluble AM ester dye.[19]
-
Remove culture medium, wash cells once with HBSS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[21][23]
-
Wash the cells 2-3 times with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 inside the cells.[18][21]
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector to capture emission at ~510 nm.[18]
-
Establish a baseline recording of the 340/380 ratio in resting cells.
-
Stimulate the cells with a depolarizing agent (e.g., high concentration of KCl) to open L-type channels and induce Ca2+ influx. Record the resulting increase in the 340/380 ratio.
-
After washout and return to baseline, pre-incubate the cells with this compound for 5-10 minutes.
-
Re-apply the KCl stimulus in the presence of this compound and record the attenuated or abolished change in the 340/380 ratio.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells to track the average fluorescence ratio over time.
-
Plot the 340/380 ratio as a function of time.
-
Quantify the peak response to KCl in the absence and presence of this compound to determine the degree of inhibition.
-
Caption: Experimental workflow for Fura-2 AM ratiometric calcium imaging.
Pharmacokinetics and Clinical Translation
The molecular mechanisms and cellular effects detailed above directly translate to this compound's clinical utility. Its pharmacokinetic profile, characterized by rapid onset and a relatively short half-life (2-4 hours), makes it suitable for managing acute hypertensive emergencies.[16][25][26] this compound is extensively metabolized by the liver, primarily by the CYP3A4 enzyme.[25][27] Its potent vasodilatory action, a direct result of inhibiting Ca2+ influx in vascular smooth muscle, effectively reduces systemic vascular resistance and lowers blood pressure.[2][17][28] This mechanism is also beneficial in treating angina by dilating coronary arteries and improving oxygen supply to the myocardium.[16][28][29] Furthermore, its efficacy has been explored in cerebrovascular diseases, including the management of blood pressure in acute stroke and the prevention of vasospasm after subarachnoid hemorrhage.[30][31][32]
Conclusion
This compound serves as a quintessential example of a targeted pharmacological agent. Its high-affinity and selective blockade of L-type voltage-gated calcium channels provides a precise method for modulating intracellular calcium signaling pathways. This action directly interrupts the excitation-contraction coupling in vascular smooth muscle, leading to potent vasodilation. For the research and drug development professional, understanding this mechanism is crucial. The application of rigorous, self-validating experimental techniques such as patch-clamp electrophysiology and ratiometric calcium imaging is essential for characterizing the potency and cellular impact of this compound and for the discovery of next-generation cardiovascular therapeutics.
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Beyond the Channel Blockade: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Nicardipine
This guide provides a comprehensive exploration of the molecular interactions of nicardipine that extend beyond its well-documented role as a potent L-type calcium channel blocker. Intended for researchers, scientists, and professionals in drug development, this document delves into the off-target pharmacology of this compound, offering insights into potential drug repurposing and a more complete understanding of its therapeutic and adverse effects.
Introduction: The Canonical Target of this compound
This compound, a second-generation dihydropyridine, is a widely prescribed medication for the management of hypertension and angina pectoris.[1][2] Its primary therapeutic effect is achieved through the blockade of voltage-gated L-type calcium channels (Ca_v1.2) in vascular smooth muscle cells.[3][4] This action inhibits the influx of extracellular calcium, leading to vasodilation, reduced peripheral resistance, and a subsequent decrease in blood pressure.[4][5] While its high affinity for L-type calcium channels is undisputed, a growing body of evidence reveals that this compound's pharmacological profile is more complex, involving interactions with a variety of other molecular targets. Understanding these "off-target" interactions is crucial for a holistic view of its mechanism of action and for uncovering new therapeutic avenues.
Expanding the Target Landscape: this compound's Non-Canonical Interactions
Emerging research has identified several molecular entities, other than L-type calcium channels, that are modulated by this compound. These interactions, summarized below, contribute to its broader pharmacological effects and present opportunities for drug repurposing.
Voltage-Gated Sodium Channels (Na_v1.8)
A significant off-target interaction of this compound is its inhibitory effect on the voltage-gated sodium channel Na_v1.8.[6][7] This finding has opened up new therapeutic possibilities, particularly in the context of rare genetic disorders.
Mechanistic Insights and Therapeutic Implications:
Recent studies have highlighted the potential of repurposing this compound for Pitt Hopkins Syndrome (PTHS), a neurodevelopmental disorder caused by mutations in the TCF4 gene.[8][9] Loss of TCF4 function in PTHS leads to increased neuronal excitability, partly through the upregulation of Na_v1.8.[7][8] this compound has been shown to inhibit Na_v1.8, thereby normalizing neuronal firing properties.[6][8] Preclinical studies in a mouse model of PTHS demonstrated that this compound treatment rescued behavioral deficits associated with the syndrome.[6][8] A case study has also reported developmental improvements in a young patient with PTHS treated with this compound.[8]
Experimental Workflow: Patch-Clamp Electrophysiology for Na_v1.8 Inhibition
Caption: Workflow for assessing this compound's inhibition of Na_v1.8 channels.
Drug Transporters: P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs)
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a crucial role in drug efflux and multidrug resistance.[10][11] Additionally, it has been shown to inhibit Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are involved in the hepatic uptake of various drugs.[10]
Mechanistic Insights and Clinical Relevance:
The inhibition of P-gp by this compound can lead to significant drug-drug interactions.[11] By blocking the efflux of co-administered drugs that are P-gp substrates, this compound can increase their plasma concentrations, potentially leading to toxicity.[11] Similarly, inhibition of OATP1B1 and OATP1B3 can impair the hepatic clearance of substrate drugs, such as statins, increasing their systemic exposure and the risk of adverse effects.[10] These interactions underscore the importance of careful consideration of co-medications in patients treated with this compound.
Table 1: Inhibitory Effects of this compound on Drug Transporters
| Target Transporter | Substrate Example | This compound Effect | Potential Clinical Consequence | Reference |
| P-glycoprotein (P-gp) | Digoxin | Inhibition of efflux | Increased digoxin plasma levels and risk of toxicity | [11] |
| OATP1B1 | Pravastatin | Inhibition of uptake | Increased pravastatin systemic exposure | [10] |
| OATP1B3 | Telmisartan | Inhibition of uptake | Increased telmisartan systemic exposure | [10] |
Experimental Protocol: In Vitro Transporter Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on P-gp-mediated transport.
Materials:
-
MDCKII cells overexpressing human P-gp (MDCKII-MDR1)
-
Fluorescent P-gp substrate (e.g., Rhodamine 123)
-
This compound
-
Positive control inhibitor (e.g., Verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed MDCKII-MDR1 cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with HBSS and pre-incubate with varying concentrations of this compound or control inhibitor in HBSS for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent P-gp substrate to each well and incubate for 60 minutes at 37°C.
-
Wash and Lyse: Wash the cells three times with ice-cold HBSS to remove extracellular substrate. Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cytochrome P450 (CYP) Enzymes
This compound is not only metabolized by cytochrome P450 enzymes but also acts as an inhibitor of several key isoforms, including CYP3A4, CYP2D6, CYP2C8, and CYP2C19.[12][13]
Mechanistic Insights and Pharmacokinetic Implications:
The inhibition of CYP enzymes by this compound is a major source of drug-drug interactions.[13] Co-administration of this compound with drugs that are primarily metabolized by these enzymes can lead to decreased clearance and elevated plasma concentrations of the co-administered drug, increasing the risk of adverse events.[14][15] For instance, the interaction with CYP3A4 is particularly relevant as this enzyme metabolizes a large proportion of clinically used drugs.[14]
Table 2: this compound's Inhibitory Potency on CYP Isoforms
| CYP Isoform | Known Substrate | This compound Ki (µM) | Reference |
| CYP2D6 | Dextromethorphan | Potent Inhibition | [13] |
| CYP3A4 | Triazolam | Strong Inhibition | [13] |
| CYP2C8 | Amodiaquine | 1.1 | [13] |
| CYP2C19 | S-mephenytoin | 1.1 | [13] |
| CYP2C9 | Diclofenac | 29.4 | [13] |
| CYP1A | 7-Ethoxyresorufin | 29.4 | [13] |
| CYP2A6 | Coumarin | 29.4 | [13] |
Diagram: this compound's Impact on Drug Metabolism
Caption: this compound inhibits CYP enzymes, leading to reduced metabolism of co-administered drugs.
Modulation of Inflammatory Signaling Pathways
Beyond direct protein interactions, this compound has been shown to modulate intracellular signaling pathways, particularly those involved in inflammation.
Mechanistic Insights and Neuroprotective Potential:
In microglial cells, the resident immune cells of the central nervous system, this compound has been demonstrated to suppress signaling pathways induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[16] This includes the inhibition of MAP kinase activation.[16] By attenuating microglial activation and the production of pro-inflammatory mediators, this compound may exert neuroprotective effects in conditions associated with neuroinflammation.[16]
Conclusion
The pharmacological profile of this compound is far more intricate than its classification as a simple calcium channel blocker would suggest. Its interactions with voltage-gated sodium channels, drug transporters, and metabolic enzymes, as well as its ability to modulate inflammatory signaling, highlight a complex polypharmacology. A thorough understanding of these non-canonical targets is paramount for optimizing its clinical use, anticipating drug-drug interactions, and exploring novel therapeutic applications through drug repurposing. Future research, including proteomic and systems biology approaches, will undoubtedly continue to unravel the multifaceted molecular mechanisms of this established therapeutic agent.
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Nicardipine's Impact on Gene Expression in Vascular Cells: An In-depth Technical Guide
Introduction: Beyond Vasodilation - Unveiling the Transcriptomic Influence of Nicardipine
This compound, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] However, the therapeutic efficacy of this compound may extend beyond its immediate hemodynamic effects. Emerging evidence suggests that calcium channel blockers can modulate a range of cellular processes, including inflammation, proliferation, and vascular remodeling, hinting at a deeper influence on gene expression within the vasculature.[3][4][5]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the impact of this compound on gene expression in vascular cells. We will delve into the core methodologies, from fundamental cell culture techniques to advanced transcriptomic analysis, while providing the scientific rationale behind each experimental choice. This guide is designed not as a rigid protocol, but as a strategic resource to empower researchers to design and execute robust, self-validating experiments that uncover the nuanced molecular effects of this compound on the vascular system.
I. The Cellular Landscape: Culturing Primary Human Vascular Cells
To accurately model the in vivo environment, the use of primary human cells is paramount. Human Aortic Endothelial Cells (HAECs) and Human Aortic Smooth Muscle Cells (HASMCs) represent the two key cell types governing vascular tone and integrity.
A. Culturing Human Aortic Endothelial Cells (HAECs)
HAECs form the critical interface between blood and the vessel wall, playing a vital role in regulating vascular tone, inflammation, and coagulation.
Protocol 1: Culturing HAECs
| Step | Procedure | Rationale & Key Considerations |
| 1. Coating Culture Vessels | Coat tissue culture flasks or plates with a suitable extracellular matrix protein, such as fibronectin or collagen, according to the manufacturer's instructions. | Primary endothelial cells require an appropriate substrate for attachment, spreading, and proliferation, mimicking the in vivo basement membrane. |
| 2. Thawing Cryopreserved HAECs | Rapidly thaw a cryovial of HAECs in a 37°C water bath. Immediately transfer the cell suspension to a sterile centrifuge tube containing pre-warmed endothelial cell growth medium. | Rapid thawing minimizes the formation of intracellular ice crystals that can damage cells. Dilution in growth medium reduces the concentration of the cryoprotectant (e.g., DMSO), which is toxic to cells at higher concentrations. |
| 3. Cell Seeding | Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes. Resuspend the cell pellet in fresh, pre-warmed endothelial cell growth medium and seed onto the coated culture vessel at a recommended density (e.g., 2,500-5,000 cells/cm²). | Centrifugation pellets the cells, allowing for the removal of the cryoprotectant-containing medium. Proper seeding density is crucial for establishing a healthy, confluent monolayer. |
| 4. Incubation and Media Changes | Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. | A controlled environment is essential for optimal cell growth. Regular media changes replenish nutrients and remove metabolic waste products. |
B. Culturing Human Aortic Smooth Muscle Cells (HASMCs)
HASMCs are the primary contractile cells in the vessel wall, and their proliferation and migration are key events in vascular remodeling.
Protocol 2: Culturing HASMCs
| Step | Procedure | Rationale & Key Considerations |
| 1. Thawing Cryopreserved HASMCs | Follow the same rapid thawing procedure as for HAECs. | Minimizing cell damage during the thawing process is critical for maintaining cell viability. |
| 2. Cell Seeding | Centrifuge the cell suspension, resuspend the pellet in smooth muscle cell growth medium, and seed onto uncoated tissue culture vessels at a recommended density (e.g., 2,500-5,000 cells/cm²). | Unlike endothelial cells, smooth muscle cells typically do not require a pre-coated surface for attachment and growth in standard culture conditions. |
| 3. Incubation and Media Changes | Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. | Consistent environmental conditions and nutrient supply are necessary for healthy cell proliferation. |
II. Experimental Design: Unmasking this compound's Transcriptomic Signature
A well-designed experiment is the foundation of reliable and reproducible results. This section outlines a strategic approach to investigating the effects of this compound on vascular cell gene expression.
A. This compound Treatment Protocol
Determining the optimal concentration and duration of this compound treatment is a critical first step.
Protocol 3: this compound Treatment of Vascular Cells
| Step | Procedure | Rationale & Key Considerations |
| 1. Dose-Response and Time-Course Analysis | Culture HAECs and HASMCs to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for various durations (e.g., 6, 12, 24, 48 hours).[1] | This initial experiment is crucial to identify a non-toxic concentration of this compound that elicits a measurable biological response and to determine the optimal time point for observing changes in gene expression. Cell viability can be assessed using an MTT assay. |
| 2. Experimental Treatment | Based on the dose-response and time-course data, select the optimal this compound concentration and incubation time for subsequent experiments. Culture cells as described above and treat with either vehicle control (e.g., DMSO) or the selected concentration of this compound. | Using a vehicle control is essential to distinguish the effects of this compound from any potential effects of the solvent. |
B. Experimental Workflow for Gene Expression Analysis
The following workflow provides a comprehensive approach to identifying and validating this compound-induced changes in gene expression.
Caption: Experimental workflow for studying this compound's impact on gene expression.
III. Deep Dive into the Transcriptome: RNA Sequencing and Data Analysis
RNA sequencing (RNA-Seq) offers an unbiased and comprehensive view of the transcriptome, allowing for the discovery of novel gene expression changes induced by this compound.
A. RNA Isolation and Library Preparation
High-quality RNA is the prerequisite for a successful RNA-Seq experiment.
Protocol 4: RNA Isolation and Quality Control
| Step | Procedure | Rationale & Key Considerations |
| 1. Cell Lysis and RNA Extraction | Lyse the this compound- and vehicle-treated cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate). Isolate total RNA using a column-based kit or phenol-chloroform extraction. | Immediate lysis in the culture dish minimizes changes in the transcriptomic profile that can occur during cell harvesting. |
| 2. RNA Quality Control | Assess RNA integrity using a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is generally recommended for RNA-Seq. Quantify RNA concentration using a spectrophotometer or fluorometer. | High-quality, intact RNA is crucial for generating reliable and reproducible RNA-Seq data. |
B. RNA Sequencing Data Analysis Pipeline
The analysis of RNA-Seq data is a multi-step process that transforms raw sequencing reads into meaningful biological insights.
Caption: this compound's primary effect on calcium signaling.
B. Key Downstream Signaling Pathways
The alteration of intracellular calcium homeostasis by this compound can impact several key signaling pathways that are known to regulate gene expression in vascular cells.
-
NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. In vascular smooth muscle cells, activation of the NF-κB pathway has been implicated in the expression of pro-inflammatory cytokines and adhesion molecules. [6][7]* PI3K/Akt Pathway: The PI3K/Akt signaling cascade is crucial for cell survival, proliferation, and migration in endothelial cells. [8][9][10]* MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38, plays a central role in transmitting extracellular signals to the nucleus, thereby regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis in vascular cells. [11][12][13]* TGF-β Signaling: Transforming growth factor-β (TGF-β) is a key mediator of vascular fibrosis and remodeling. [14][15][16]It regulates the expression of extracellular matrix proteins, such as collagens and fibronectin.
By investigating the activation status of key proteins within these pathways (e.g., phosphorylation of NF-κB, Akt, and MAPKs), researchers can connect the initial calcium channel blockade by this compound to the observed changes in gene expression.
VI. Conclusion: A Framework for Discovery
This technical guide provides a comprehensive and scientifically grounded framework for investigating the impact of this compound on gene expression in vascular cells. By integrating detailed experimental protocols with a clear understanding of the underlying signaling pathways, researchers can move beyond the well-established vasodilatory effects of this compound and uncover its more subtle, yet potentially significant, transcriptomic influence. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data that will contribute to a deeper understanding of this compound's multifaceted role in vascular biology and disease.
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Muslin, A. J. (2008). MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets. Current drug targets, 9(8), 698–706. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of Nicardipine and its Analogs
Introduction: The Clinical and Chemical Context of Nicardipine
This compound is a second-generation dihydropyridine (DHP) calcium channel blocker renowned for its potent vasodilatory effects and its clinical application in the management of hypertension and angina.[1][2][3] Unlike first-generation DHPs such as nifedipine, this compound exhibits greater selectivity for vascular smooth muscle over cardiac muscle, which minimizes negative inotropic effects and makes it a valuable therapeutic agent, particularly in acute care settings.[4] Its mechanism of action is the inhibition of L-type voltage-gated calcium channels, which prevents the influx of extracellular calcium required for smooth muscle contraction.[1][4] This blockade leads to arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1]
The therapeutic efficacy of this compound is intrinsically linked to its molecular architecture. The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, allowing for precise modifications that can fine-tune a compound's pharmacological profile.[1] This guide provides a detailed exploration of the structure-activity relationship (SAR) of this compound and its analogs, elucidating how specific structural motifs contribute to its potency, selectivity, and pharmacokinetic properties. We will delve into the critical roles of the dihydropyridine core, the substituents on the C4-phenyl ring, the nature of the ester groups at C3 and C5, and the profound impact of stereochemistry. This analysis is supported by detailed experimental protocols that form the basis of SAR studies in the field.
The Dihydropyridine Pharmacophore: A Foundation for Activity
The biological activity of this compound and its congeners is predicated on the 1,4-dihydropyridine ring. This heterocyclic core acts as the essential scaffold that correctly orients the key functional groups for optimal interaction with the L-type calcium channel receptor. The fundamental requirements for activity, established through decades of research, are summarized below.
Caption: Core pharmacophore of 1,4-dihydropyridine calcium channel blockers.
Key structural requirements for potent L-type calcium channel antagonism include:
-
An Unsubstituted N1 Position: The nitrogen atom of the dihydropyridine ring must be unsubstituted (possess a hydrogen atom). Alkylation or acylation at this position leads to a significant loss of activity.
-
Oxidation State: The 1,4-dihydropyridine ring is essential. Its oxidation to the corresponding pyridine analog results in a dramatic loss of calcium channel blocking activity. This is a critical consideration in drug stability and metabolism.
-
C2 and C6 Substituents: Small alkyl groups, typically methyl groups, at the C2 and C6 positions are required for activity. Larger or more complex substituents at these positions generally decrease potency due to steric hindrance.
-
C3 and C5 Ester Groups: The presence of ester functionalities at the C3 and C5 positions is optimal for activity. The nature of these ester groups significantly influences the drug's pharmacokinetic profile and duration of action.
-
A C4-Aryl Ring: A substituted or unsubstituted aromatic ring at the C4 position is a prerequisite for high antagonistic activity. This group is believed to play a crucial role in anchoring the molecule within the receptor binding pocket.
Dissecting the SAR of this compound Analogs
This compound's structure adheres to these principles while incorporating unique features that define its pharmacological profile. We will now examine the specific SAR of each component.
The C4-Phenyl Ring: The Anchor
The 4-phenyl group is a critical determinant of potency. For the dihydropyridine class in general, placing an electron-withdrawing group on this phenyl ring enhances activity.
-
Positional Isomerism: The position of the substituent is paramount. For nifedipine and related analogs, substitution at the ortho or meta position of the phenyl ring provides optimal activity. In contrast, a para substitution or an unsubstituted phenyl ring often leads to a reduction in potency. This compound features a nitro group at the meta (3-position), which is consistent with high activity.
-
Causality: This positional preference is attributed to the conformation of the molecule. The C4-phenyl ring adopts a pseudo-axial position, orienting itself roughly perpendicular to the dihydropyridine ring. This conformation is necessary for fitting into the receptor's binding site. Substituents at the ortho or meta positions can engage in favorable interactions within a specific sub-pocket of the receptor without causing steric clashes. A bulky para substituent can disrupt this optimal binding conformation.
The C3 and C5 Ester Groups: Modulators of Potency and Pharmacokinetics
The ester groups at the C3 and C5 positions are not merely passive elements; they are crucial for modulating the drug's affinity for the receptor and its duration of action. This compound is an asymmetric DHP, featuring a methyl ester at C3 and a more complex N-benzyl-N-methylaminoethyl ester at C5.
-
Asymmetry and Chirality: The presence of non-identical ester groups at C3 and C5 renders the C4 carbon a chiral center. This introduces stereoselectivity into the drug-receptor interaction, a topic we will explore in detail later.
-
The Basic Side Chain: The defining feature of this compound is the basic aminoethyl ester side chain at C5. This group is protonated at physiological pH, conferring several key properties:
-
Increased Water Solubility: The ionizable amine improves aqueous solubility compared to neutral DHPs like nifedipine, allowing for intravenous formulations.[5]
-
Altered Pharmacokinetics: This side chain is a primary site of metabolism, influencing the drug's half-life and clearance.
-
Potential for Additional Receptor Interactions: The charged nature of the side chain may allow for ionic interactions within the calcium channel that are not possible for neutral DHPs, potentially contributing to its vascular selectivity.
-
Modifying this side chain provides a clear example of SAR. Replacing the N-benzyl-N-methylaminoethyl ester with simpler alkyl esters would likely decrease water solubility and alter the duration of action and potency, depending on the size and lipophilicity of the new ester group.
The Impact of Stereochemistry
As an asymmetrical DHP, this compound exists as a racemic mixture of two enantiomers. It is a well-established principle that the biological activity of chiral DHPs resides predominantly in one enantiomer.
-
Enantiomeric Potency: For most DHPs, the (S)-enantiomer is the more potent calcium channel blocker. However, studies on this compound have shown that the R-(-)-enantiomer exhibits significantly greater potency in inhibiting vasoconstriction in isolated rabbit thoracic artery preparations compared to both the S-(+)-enantiomer and the racemic mixture.[2] Another study using patch-clamp techniques also found the (-)-enantiomer to be more potent in blocking calcium currents.
-
Pharmacokinetic Differences: The enantiomers can also exhibit different pharmacokinetic profiles. In healthy volunteers, the serum concentration of the (+)-nicardipine enantiomer was found to be approximately 2-3 times higher than that of the (-)-enantiomer after oral administration. This suggests stereoselective metabolism, where the more potent enantiomer may be cleared more rapidly.
-
Causality: The calcium channel's binding pocket is a chiral environment. The three-dimensional arrangement of amino acid residues creates a space that preferentially accommodates one enantiomer over the other. The more active enantiomer achieves a higher number of optimal bonding interactions (e.g., hydrogen bonds, hydrophobic interactions), leading to a higher binding affinity and greater inhibitory effect.
Quantitative Structure-Activity Relationship Data
To illustrate these principles, the following table summarizes quantitative data for this compound, its enantiomers, and the closely related analog, nifedipine. The data highlight the differences in potency and the critical role of stereochemistry.
| Compound | Assay Type / Tissue | Parameter | Value | Reference(s) |
| Racemic this compound | Frog Atrial Fibers (Electrophys.) | IC₅₀ | 1.0 µM | [6] |
| Racemic this compound | Vascular Smooth Muscle | pIC₅₀ | 8.20 | [4] |
| Racemic this compound | Cardiac Muscle | pIC₅₀ | 7.15 | [4] |
| R-(-)-Nicardipine | Rabbit Thoracic Artery (vs. KCl) | pD₂' | 8.91 ± 0.08 | [2] |
| S-(+)-Nicardipine | Rabbit Thoracic Artery (vs. KCl) | pD₂' | 7.42 ± 0.09 | [2] |
| Nifedipine | Frog Atrial Fibers (Electrophys.) | IC₅₀ | 0.2 µM | [6] |
pD₂' is the negative logarithm of the EC₅₀ value, representing potency in functional assays.
This data clearly demonstrates that:
-
This compound is highly potent, with nanomolar to low-micromolar activity.
-
It exhibits selectivity for vascular smooth muscle over cardiac muscle.[4]
-
The R-(-)-enantiomer is substantially more potent than the S-(+)-enantiomer in a functional vascular assay.[2]
-
Structural differences between this compound and nifedipine (primarily the C3/C5 ester groups) result in different potencies on cardiac tissue.[6]
Experimental Protocols for SAR Determination
The elucidation of SAR relies on the synthesis of novel analogs and their subsequent evaluation in robust biological assays. Here, we provide exemplar protocols for each of these critical steps.
Protocol 1: Synthesis of a this compound Analog via Hantzsch Pyridine Synthesis
The Hantzsch synthesis is the cornerstone for creating the 1,4-DHP scaffold. This protocol outlines the synthesis of a simplified, symmetrical this compound analog to illustrate the core chemical transformation.
Objective: To synthesize diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Rationale: This one-pot, multi-component reaction is an efficient method for assembling the dihydropyridine ring from simple precursors. The choice of an aromatic aldehyde (3-nitrobenzaldehyde), a β-ketoester (ethyl acetoacetate), and an ammonia source (ammonium acetate) is a classic combination that reliably yields the desired scaffold. Refluxing in ethanol provides the necessary thermal energy to drive the condensation and cyclization reactions.
Caption: Experimental workflow for the synthesis of a dihydropyridine analog.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Reflux: Heat the mixture to reflux using a heating mantle, with gentle stirring. Maintain reflux for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is complete when the aldehyde spot is no longer visible.
-
Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize precipitation of the product.
-
Filtration: Collect the resulting yellow crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.
-
Purification: Transfer the crude product to a clean flask and perform recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to form pure crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Confirm the identity and purity of the final product by measuring its melting point and obtaining ¹H NMR and mass spectrometry data.
Protocol 2: Functional Assessment using the Isolated Aortic Ring Assay
This ex vivo assay is a gold standard for determining the vasorelaxant properties of a compound. It provides a functional measure of potency (EC₅₀) and efficacy by using a physiologically relevant tissue.
Objective: To determine the dose-response curve and potency (EC₅₀) of a this compound analog for inducing vasodilation in a pre-constricted rat thoracic aorta.
Rationale: This assay provides a robust and physiologically relevant system. The thoracic aorta is a conduit artery rich in smooth muscle and L-type calcium channels. Pre-contraction with an agent like phenylephrine (an α₁-adrenergic agonist) or high potassium chloride (KCl) induces a stable, tonic contraction that relies on calcium influx. The ability of a test compound to relax this contraction is a direct measure of its vasodilatory, and likely calcium channel blocking, activity. Generating a cumulative concentration-response curve allows for the precise determination of potency (EC₅₀).
Caption: Experimental workflow for the isolated aortic ring functional assay.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize a rat according to approved institutional protocols. Immediately excise the thoracic aorta and place it in an ice-cold Krebs-Henseleit physiological salt solution.
-
Ring Sectioning: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the cleaned aorta into rings approximately 2-3 mm in width.
-
Mounting: Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath. The bath should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with carbogen (95% O₂ / 5% CO₂).
-
Equilibration: Connect the upper hook to an isometric force transducer to record changes in tension. Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15 minutes.
-
Viability Test (Self-Validation): Depolarize the tissue with 60 mM KCl to induce contraction. This confirms the viability of the smooth muscle. A robust and stable contraction indicates the tissue is healthy and suitable for the experiment. Wash the tissue repeatedly with fresh Krebs solution until the tension returns to the baseline.
-
Pre-Contraction: Add phenylephrine (PE) to a final concentration of 1 µM to induce a stable, submaximal contraction. Wait until the contraction reaches a stable plateau.
-
Cumulative Dosing: Once the PE-induced tone is stable, add the this compound analog to the bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase it stepwise (e.g., by half-log increments) until a maximal relaxation is observed. Allow the response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction induced by PE. Plot the percentage relaxation against the log concentration of the analog to generate a dose-response curve. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Eₘₐₓ) from this curve using non-linear regression analysis.
Conclusion: From Molecular Structure to Clinical Application
The structure-activity relationship of this compound is a compelling example of how subtle modifications to a core chemical scaffold can yield a drug with a distinct and clinically valuable pharmacological profile. The foundational 1,4-dihydropyridine ring provides the essential framework for L-type calcium channel antagonism. The strategic placement of a nitro group on the C4-phenyl ring enhances potency, while the unique basic ester side chain at C5 confers advantageous pharmacokinetic properties, such as suitability for intravenous administration. Furthermore, the inherent chirality of the molecule leads to significant stereoselectivity in both its pharmacodynamic and pharmacokinetic behavior, a critical consideration in drug development.
Understanding these intricate relationships is not an academic exercise; it is the fundamental basis for rational drug design. By leveraging the knowledge of how each molecular component contributes to the overall activity, researchers can continue to design novel analogs with improved properties, such as greater tissue selectivity, longer duration of action, or alternative metabolic pathways. The experimental protocols detailed herein—from chemical synthesis to functional tissue assays—represent the self-validating systems that enable scientists to test new hypotheses, refine molecular designs, and ultimately translate chemical structures into life-saving therapies.
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Whitepaper: A Preliminary Investigation of Nicardipine's Anti-Inflammatory Properties
Abstract
Nicardipine, a dihydropyridine calcium channel blocker, is clinically established for the management of hypertension and angina by targeting L-type calcium channels in vascular smooth muscle.[1][2] Emerging evidence, however, points towards a potential secondary function: the modulation of inflammatory pathways. This guide outlines a structured, multi-phase research program designed to rigorously investigate the putative anti-inflammatory properties of this compound. We present a series of validated in vitro and in vivo experimental frameworks, moving from foundational cellular assays to mechanistic pathway analysis and culminating in a preclinical systemic inflammation model. This document serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to explore the immunomodulatory potential of calcium channel modulators.
Introduction: The Rationale for Investigation
Inflammation is a complex biological response involving a symphony of cellular and signaling events. A critical, yet often overlooked, conductor of this symphony is the intracellular calcium ion (Ca²⁺). Fluctuations in cytosolic Ca²⁺ concentration act as a crucial second messenger, orchestrating processes from immune cell activation and proliferation to the production of inflammatory mediators.[3][4]
L-type voltage-gated calcium channels (CaV1), the primary targets of this compound, were once considered exclusive to excitable cells like neurons and muscle. However, mounting evidence confirms their functional expression in various immune cells, including T-lymphocytes, B-lymphocytes, and cells of the myeloid lineage.[5][6][7] This discovery provides a compelling mechanistic link: if this compound can modulate Ca²⁺ influx in immune cells, it may directly influence their inflammatory functions.
Recent studies have provided direct evidence supporting this hypothesis. Research has shown that this compound can inhibit the priming of the NLRP3 inflammasome, a key multiprotein complex involved in inflammatory diseases, and suppress the activation of the master inflammatory transcription factor, NF-κB.[8][9][10] Specifically, this compound has been shown to attenuate the release of IL-1β, mitigate caspase-1 activation, and downregulate the phosphorylation and nuclear translocation of NF-κB p65 in response to inflammatory stimuli like lipopolysaccharide (LPS).[8][9]
This guide proposes a logical, three-part investigative workflow to systematically characterize these preliminary findings.
Experimental Overview Diagram
The following diagram outlines the logical progression of the proposed investigation, from initial in vitro screening to in vivo validation.
Caption: Investigative workflow from in vitro screening to in vivo validation.
Part I: In Vitro Foundation - Cellular Screening
Objective: To establish whether this compound can directly suppress the production of key inflammatory mediators in a validated immune cell model and to determine the optimal, non-toxic concentration range for subsequent experiments.
2.1 Causality Behind Experimental Choices
-
Cell Model Selection: Murine macrophage-like RAW 264.7 cells are selected as the primary model. Macrophages are central players in both innate immunity and the inflammatory response. They are robust, easy to culture, and exhibit a well-characterized inflammatory response to lipopolysaccharide (LPS), a component of Gram-negative bacteria.[11][12] This provides a reliable and reproducible system for initial screening.
-
Cytotoxicity First: Before assessing anti-inflammatory activity, it is imperative to perform a cytotoxicity assay (e.g., MTT). This ensures that any observed decrease in inflammatory markers is a result of specific immunomodulation by this compound, not simply a consequence of drug-induced cell death. This step is fundamental to the integrity of all downstream data.
-
Multi-faceted Inflammatory Readouts: We will measure multiple inflammatory markers—pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO)—to build a comprehensive picture. Different mediators are regulated by distinct arms of the inflammatory signaling network, and observing an effect across multiple readouts strengthens the hypothesis.
2.2 Experimental Protocols
2.2.1 Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[13]
-
Drug Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
2.2.2 Protocol: Measurement of Inflammatory Mediators
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as described above. The next day, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay) or vehicle control. Incubate for 1 hour.
-
Inflammatory Challenge: Stimulate the cells by adding LPS (final concentration of 10-100 ng/mL) to all wells except the negative control.[13] Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.
-
NO Quantification (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure the absorbance at 540 nm. Quantify NO concentration against a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA): Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions to determine cytokine concentrations in the supernatant.
2.3 Data Presentation & Interpretation
The results from this phase should be summarized in a table to clearly present the dose-dependent effects of this compound.
| This compound Conc. (µM) | Cell Viability (%) | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| Control (No LPS) | 100 ± 5 | < 15 | < 10 | < 1 |
| 0 (LPS only) | 98 ± 4 | 2500 ± 210 | 1800 ± 150 | 25 ± 2.2 |
| 1 | 99 ± 3 | 2350 ± 190 | 1710 ± 145 | 23 ± 1.9 |
| 5 | 97 ± 5 | 1800 ± 160 | 1250 ± 110 | 17 ± 1.5 |
| 10 | 95 ± 4 | 1100 ± 95 | 700 ± 65 | 10 ± 0.9 |
| 25 | 92 ± 6 | 650 ± 50 | 350 ± 30 | 5 ± 0.4 |
| 50 | 70 ± 8 | Data not valid | Data not valid | Data not valid |
Table represents hypothetical data for illustrative purposes. A dose-dependent decrease in TNF-α, IL-6, and NO production at non-toxic concentrations would provide strong initial evidence for this compound's anti-inflammatory activity.
Part II: Mechanistic Deep Dive - Signaling Pathways
Objective: To elucidate the molecular mechanisms by which this compound exerts its observed anti-inflammatory effects, focusing on the NF-κB and NLRP3 inflammasome pathways.
3.1 Causality Behind Experimental Choices
-
NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including TNF-α and IL-6.[12] Investigating its activation state (via phosphorylation of the p65 subunit) provides a direct link between this compound and the transcriptional control of inflammation. Studies have already shown this compound can downregulate phosphorylation and nuclear translocation of NF-κB p65.[8][9]
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, processes pro-caspase-1 into its active form, which then cleaves pro-IL-1β into mature, secreted IL-1β.[14] Calcium signaling is a known regulator of NLRP3 activation.[15] Given that this compound has been shown to inhibit this pathway, confirming this mechanism is a key objective.[8][16][17]
-
Intracellular Calcium Imaging: To confirm that this compound is acting via its canonical mechanism in our cell model, we must directly measure its effect on intracellular Ca²⁺ levels. Using a ratiometric dye like Fura-2 AM allows for a robust quantification of these changes.[18][19][20]
NF-κB and NLRP3 Signaling Pathways Diagram
This diagram illustrates the key inflammatory pathways and highlights the potential points of intervention for this compound.
Caption: Key inflammatory signaling pathways potentially modulated by this compound.
3.2 Experimental Protocols
3.2.1 Protocol: Western Blot for NF-κB (p-p65)
-
Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes (a shorter time point is used for signaling studies).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate. Densitometry is used to quantify the ratio of phospho-p65 to total p65.
3.2.2 Protocol: NLRP3 Inflammasome Activation
-
Priming (Signal 1): Seed cells and treat with LPS (10-100 ng/mL) for 4 hours in the presence or absence of this compound. This step primes the inflammasome by upregulating NLRP3 and pro-IL-1β expression via the NF-κB pathway.[8]
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM) or Nigericin (5 µM) for the final 30-60 minutes of incubation.
-
Sample Collection: Collect the cell culture supernatant and prepare cell lysates.
-
Analysis: Measure mature IL-1β and active Caspase-1 (p20 subunit) in the supernatant using specific ELISAs or Western blotting.
3.2.3 Protocol: Intracellular Calcium Measurement (Fura-2 AM)
-
Cell Preparation: Seed cells on glass coverslips suitable for microscopy.
-
Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C, allowing the dye to enter the cells and be cleaved into its active form.[18][21][22]
-
Washing: Wash the cells to remove extracellular dye.[21]
-
Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Data Acquisition: Excite the cells alternately with 340 nm and 380 nm light and capture the emission at ~510 nm.[20][22] The ratio of the fluorescence intensity (F340/F380) is directly proportional to the intracellular Ca²⁺ concentration.
-
Experiment: Establish a baseline reading, then introduce an inflammatory stimulus (e.g., LPS or ATP) with and without pre-incubation with this compound to observe the effect on the Ca²⁺ response.
Part III: In Vivo Validation - Preclinical Model
Objective: To determine if the anti-inflammatory effects of this compound observed in vitro translate to a whole-organism model of systemic inflammation.
4.1 Causality Behind Experimental Choices
-
Model System: The LPS-induced systemic inflammation model in mice is a widely used, robust, and cost-effective model for screening anti-inflammatory compounds.[23][24][25] A bolus injection of LPS mimics aspects of bacterial infection and induces a rapid and transient systemic release of pro-inflammatory cytokines, such as TNF-α and IL-6.[24][26]
-
Relevance and Translatability: While this model does not replicate the full complexity of human sepsis, it is an excellent first-line in vivo screen to confirm that a test compound has systemic anti-inflammatory potential and can achieve effective concentrations in the body.[24]
-
Endpoints: Measuring serum cytokine levels provides a direct quantitative assessment of the systemic inflammatory response. Histological analysis of key organs susceptible to inflammatory damage (e.g., lungs, liver) provides qualitative evidence of tissue protection.
4.2 Experimental Protocol
4.2.1 Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Acclimation: Acclimate C57BL/6 or BALB/c mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign mice to experimental groups (e.g., n=6-8 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: LPS Control (LPS + Vehicle)
-
Group 3: this compound Treatment (LPS + this compound)
-
Group 4: Positive Control (LPS + Dexamethasone)
-
-
Drug Administration: Administer this compound (e.g., 5-10 mg/kg, intraperitoneally) or vehicle 30-60 minutes prior to the LPS challenge.
-
LPS Challenge: Induce inflammation by administering a single intraperitoneal injection of LPS (e.g., 5-10 mg/kg).[27]
-
Sample Collection: At a peak time point for cytokine release (typically 2-6 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.[26] Perfuse organs with saline and harvest tissues (lung, liver) for histological analysis.
-
Analysis:
-
Serum Cytokines: Separate serum from the blood and quantify TNF-α and IL-6 levels using ELISA.
-
Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups should score the sections for signs of inflammation, such as immune cell infiltration and tissue damage.
-
Data Interpretation & Future Directions
Successful completion of this research program would provide a multi-layered validation of this compound's anti-inflammatory properties. A positive outcome would be characterized by:
-
A dose-dependent reduction of inflammatory mediators in vitro (Part I).
-
Demonstrable inhibition of the NF-κB and/or NLRP3 inflammasome pathways (Part II).
-
Significant attenuation of systemic cytokine levels and reduced tissue inflammation in the in vivo model (Part III).
Such findings would warrant further investigation, including:
-
Exploring other inflammatory pathways: Investigating effects on MAP kinase pathways (e.g., p38, JNK) which are also known to be modulated by this compound.[10][28][29]
-
Testing in Chronic Disease Models: Evaluating this compound's efficacy in more complex, chronic models of inflammatory disease (e.g., collagen-induced arthritis, inflammatory bowel disease).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to determine if the anti-inflammatory and anti-hypertensive effects can be separated, potentially leading to a new class of dedicated anti-inflammatory drugs with an improved safety profile.
References
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Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]
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ResearchGate. (n.d.). This compound inhibited Nod-like receptor protein 3 (NLRP3) inflammasome... [Image]. Retrieved from [Link]
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Sygnature Discovery. (n.d.). LPS Model. Retrieved from [Link]
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PLOS One. (2014). Anti-Neuroinflammatory Effects of the Calcium Channel Blocker this compound on Microglial Cells: Implications for Neuroprotection. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Pharmacology-Systemic inflammation-LPS Model. Retrieved from [Link]
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ResearchGate. (n.d.). This compound Inhibits Priming of the NLRP3 Inflammasome via Suppressing LPS-Induced TLR4 Expression. Retrieved from [Link]
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Taylor & Francis. (n.d.). Calcium signaling – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Role of distinct Ca 2+ -permeable channels in T lymphocyte development and functions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mutation of an L-Type Calcium Channel Gene Leads to T Lymphocyte Dysfunction. Retrieved from [Link]
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ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... [Image]. Retrieved from [Link]
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National Institutes of Health. (n.d.). Distinct roles of L- and T-type voltage-dependent Ca2+ channels in regulation of lymphatic vessel contractile activity. Retrieved from [Link]
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Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing Nicardipine in Patch-Clamp Electrophysiology on Isolated Neurons
This document provides a comprehensive guide for the use of nicardipine hydrochloride in patch-clamp electrophysiology, with a focus on its application to isolated neurons. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the role of L-type voltage-gated calcium channels (CaV1) in neuronal function and pharmacology.
Introduction: The Significance of this compound in Neuronal Electrophysiology
This compound is a dihydropyridine calcium channel blocker with high selectivity for L-type calcium channels (LTCCs).[1][2] These channels are critical regulators of calcium influx in neurons, influencing a myriad of physiological processes including neurotransmitter release, gene expression, and synaptic plasticity. By selectively inhibiting the transmembrane influx of calcium ions, this compound serves as an invaluable pharmacological tool to dissect the contribution of LTCCs to these neuronal functions.[1][3]
Patch-clamp electrophysiology is the gold-standard technique for the direct measurement of ion channel activity.[4][5][6] The whole-cell voltage-clamp configuration, in particular, allows for precise control of the neuronal membrane potential while recording the ionic currents flowing through the cell's ion channels.[4][5] This guide will detail the protocol for using this compound in this configuration to isolate and characterize L-type calcium currents in neurons.
Mechanism of Action: How this compound Interacts with L-type Calcium Channels
This compound's primary molecular target is the α1 subunit of the L-type calcium channel, which forms the pore of the channel.[7] It belongs to the dihydropyridine class of calcium channel blockers, which are known for their high affinity for the inactivated state of the channel.[8] This voltage-dependent block means that this compound is more effective at blocking channels in depolarized cells, a key consideration for experimental design.
The binding of this compound to the L-type channel reduces the probability of the channel opening, thereby decreasing the influx of calcium into the neuron.[7] This selective action on vascular smooth muscle over cardiac muscle makes it a widely used therapeutic for hypertension and angina.[1][3] In the context of neuroscience, this selectivity allows researchers to investigate the specific roles of L-type channels in neuronal excitability and signaling.
// Nodes Depolarization [label="Neuronal\nDepolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; LTCC_Open [label="L-type Ca2+\nChannel Opening", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; LTCC_Blocked [label="L-type Ca2+\nChannel Blocked", fillcolor="#FBBC05", fontcolor="#202124"]; Reduced_Ca [label="Reduced Ca2+\nInflux", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Response [label="Downstream Neuronal\nResponses\n(e.g., Gene Expression,\nNeurotransmitter Release)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Depolarization -> LTCC_Open [label="Activates"]; LTCC_Open -> Ca_Influx [label="Allows"]; Ca_Influx -> Neuronal_Response [label="Triggers"]; this compound -> LTCC_Open [label="Binds to and\nInactivates", color="#EA4335"]; LTCC_Open -> LTCC_Blocked [style=invis]; this compound -> LTCC_Blocked [style=invis]; LTCC_Blocked -> Reduced_Ca [label="Leads to"]; Reduced_Ca -> Neuronal_Response [label="Modulates"]; }
Mechanism of this compound Action on Neuronal L-type Calcium Channels.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for conducting a patch-clamp experiment on isolated neurons to study the effects of this compound on L-type calcium currents.
Preparation of Solutions
a. This compound Hydrochloride Stock Solution:
-
Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).[7]
-
Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.[7]
b. External (Bath) Solution:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the external solution.[7]
-
It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on the neuronal membrane and ion channels.
-
A typical external solution for recording calcium currents includes (in mM): 110 NaCl, 20 BaCl₂ (or CaCl₂), 10 TEA-Cl, 10 HEPES, 10 Glucose, and 0.001 TTX (to block voltage-gated sodium channels). The pH should be adjusted to 7.4 with NaOH. Barium is often used as the charge carrier instead of calcium to increase the current amplitude and reduce calcium-dependent inactivation.
c. Internal (Pipette) Solution:
-
A typical internal solution for whole-cell recordings of calcium currents includes (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.
Cell Preparation
-
Isolate neurons from the desired brain region or use cultured neurons.
-
Ensure the cells are healthy and have a smooth membrane surface for optimal giga-seal formation.
Patch-Clamp Recording
The whole-cell patch-clamp configuration is the most commonly used method for this type of study.[5]
a. Giga-seal Formation:
-
Approach a neuron with a glass micropipette filled with the internal solution.[9]
-
Apply gentle suction to form a high-resistance seal (≥1 GΩ) between the pipette tip and the cell membrane.[9]
b. Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[5]
c. Voltage-Clamp Protocol:
-
To isolate L-type calcium currents, a specific voltage protocol is required.
-
Hold the neuron at a relatively hyperpolarized potential (e.g., -80 mV) to ensure the channels are in a closed, resting state.[10]
-
Apply depolarizing voltage steps to activate the channels. L-type channels typically activate at potentials around -40 mV and peak around +10 mV.[10]
-
A typical voltage-step protocol would be to step from a holding potential of -80 mV to test potentials ranging from -40 mV to +40 mV in 10 mV increments for a duration of 50-100 ms.[10]
// Nodes Start [label="Start:\nHealthy Isolated Neuron", fillcolor="#F1F3F4", fontcolor="#202124"]; Approach [label="Approach with\nPatch Pipette", fillcolor="#F1F3F4", fontcolor="#202124"]; Seal [label="Form Giga-seal\n(>1 GΩ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rupture [label="Rupture Membrane\n(Whole-cell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hold [label="Hold at -80 mV", fillcolor="#F1F3F4", fontcolor="#202124"]; Step [label="Apply Depolarizing\nVoltage Steps\n(-40 to +40 mV)", fillcolor="#FBBC05", fontcolor="#202124"]; Record_Baseline [label="Record Baseline\nL-type Current", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apply_this compound [label="Apply this compound\n(Bath Perfusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record_Drug [label="Record L-type Current\nin presence of this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washout [label="Washout this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Record_Washout [label="Record L-type Current\nafter Washout", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Approach; Approach -> Seal; Seal -> Rupture; Rupture -> Hold; Hold -> Step; Step -> Record_Baseline; Record_Baseline -> Apply_this compound; Apply_this compound -> Record_Drug; Record_Drug -> Washout; Washout -> Record_Washout; }
Experimental Workflow for Patch-Clamp Analysis of this compound Effects.
Data Acquisition and Analysis
-
Record the currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Measure the peak current amplitude at each test potential before, during, and after the application of this compound.
-
Construct current-voltage (I-V) relationship plots to visualize the voltage-dependence of the block.
-
To determine the half-maximal inhibitory concentration (IC₅₀), apply a range of this compound concentrations and plot the percentage of current inhibition against the drug concentration. Fit the data with a Hill equation.
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the specific L-type calcium channel subtype and the neuronal cell type.
| Parameter | Value | Cell Type/Condition | Reference |
| IC₅₀ | 60 nM | CaV1.2 channels (0.05 Hz stimulation) | [8] |
| IC₅₀ | 2.0 µM | CaV1.2/Dihydropyridine insensitive mutant | [8] |
| Working Concentration | 1 - 10 µM | BV-2 microglial cells | [11] |
Self-Validating System: Essential Control Experiments
To ensure the trustworthiness of your results, it is critical to perform the following control experiments:
-
Vehicle Control: Apply the vehicle (e.g., DMSO) alone at the same final concentration used for this compound to confirm that it has no effect on the L-type calcium currents.
-
Time Control: Record currents over the same duration as the drug application experiment without applying any drug to ensure that the currents are stable and not undergoing significant rundown.
-
Washout: After applying this compound and observing a block, perfuse the cell with a drug-free external solution to see if the current recovers. This demonstrates the reversibility of the drug's effect.
-
Positive Control: Use a known L-type calcium channel blocker, such as nifedipine or nimodipine, to confirm the presence of L-type currents in your preparation.
Field-Proven Insights and Troubleshooting
-
Minimizing Rundown: L-type calcium currents can be prone to "rundown," a gradual decrease in current amplitude over time. Including ATP and GTP in the internal solution can help to mitigate this.
-
Solubility Issues: this compound can be poorly soluble in aqueous solutions. Ensure the stock solution is fully dissolved in DMSO before diluting it in the external solution.
-
Light Sensitivity: Dihydropyridines are light-sensitive. Protect your stock and working solutions from light to prevent degradation.
-
Off-Target Effects: While this compound is highly selective for L-type calcium channels, at higher concentrations, it may have off-target effects. It is important to use the lowest effective concentration and to be aware of potential interactions with other ion channels.
Conclusion
This compound is a powerful tool for the investigation of L-type calcium channel function in isolated neurons. By following the detailed protocol and incorporating the recommended control experiments, researchers can obtain robust and reproducible data to elucidate the role of these channels in neuronal physiology and pathophysiology.
References
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Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Distinct properties of amlodipine and this compound block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive. Molecular Pharmacology, 52(3), 475-484. Available from: [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride? Retrieved from [Link]
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Sorkin, E. M., & Clissold, S. P. (1987). This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy, in the treatment of angina pectoris, hypertension and related cardiovascular disorders. Drugs, 33(4), 296-345. Available from: [Link]
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Dr.Oracle. (2025, December 20). Is this compound a calcium channel blocker (CCB)? Retrieved from [Link]
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Govoni, S., Rius, R. A., Battaini, F., Bianchi, R., & Trabucchi, M. (1985). Occupancy by oral administration of this compound of L-type calcium channels in rat brain. Journal of Neurochemistry, 45(6), 1773-1776. Available from: [Link]
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Kolossov, E., Fleischmann, B. K., Liu, Q., Bloch, W., Viatchenko-Karpinski, S., Manzke, O., ... & Hescheler, J. (1998). Functional characteristics of ES cell-derived cardiac precursor cells identified by tissue-specific expression of the green fluorescent protein. The Journal of cell biology, 143(7), 2045-2056. Available from: [Link]
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Pieske, B., & Hirt, S. (2000). Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. Pflügers Archiv-European Journal of Physiology, 439(5), 586-596. Available from: [Link]
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Nakaya, H., Hattori, Y., Tohse, N., & Kanno, M. (1986). Electrophysiological effects of this compound hydrochloride on the isolated sinoatrial and atrioventricular nodes of the rabbit. Journal of cardiovascular pharmacology, 8(1), 44-50. Available from: [Link]
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Young, M. A., & Watson, R. D. (1984). The acute and chronic effects of this compound on blood pressure, heart rate, neurocirculatory reflexes and renal function in hypertensive patients. British journal of clinical pharmacology, 18(Suppl 3), 239S-241S. Available from: [Link]
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Pepine, C. J., & Lambert, C. R. (1988). Intravenous this compound: cardiovascular effects and clinical relevance. The American journal of cardiology, 61(1), 19I-24I. Available from: [Link]
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Falke, L. C., Gillis, K. D., & Misler, S. (1989). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Methods in enzymology, 175, 111-131. Available from: [Link]
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Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
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Siskind, D., Sawyer, E., & Lee, S. (2022). Therapeutic Potential of Calcium Channel Blockers in Neuropsychiatric, Endocrine and Pain Disorders. Pharmaceuticals, 15(8), 957. Available from: [Link]
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Bouhemad, B., Lu, Q., & Rouby, J. J. (2003). This compound-induced acute respiratory failure: Case report and literature review. Critical care (London, England), 7(3), 228-232. Available from: [Link]
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Lin, M. S., Chen, J. Y., & Sun, Y. Y. (2014). Anti-Neuroinflammatory Effects of the Calcium Channel Blocker this compound on Microglial Cells: Implications for Neuroprotection. PloS one, 9(3), e91167. Available from: [Link]
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GlobalRPH. (2017, September 3). Dilution Cardene ® - this compound. Retrieved from [Link]
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Wang, Y., Zhang, Y., & Liu, J. (2023). Optimizing this compound dosage for effective control of pituitrin-induced hypertension in laparoscopic myomectomy undergoing total intravenous anesthesia. BMC anesthesiology, 23(1), 1-8. Available from: [Link]
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Dartmouth-Hitchcock Medical Center. (n.d.). Intravenous this compound Quick Reference Cardene. Retrieved from [Link]
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Lukacs, P., Földi, M., & Varkevisser, R. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 698282. Available from: [Link]
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Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]
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Kanda, H., Ling, J., & Gu, J. G. (2021). Protocol for pressure-clamped patch-clamp recording at the node of Ranvier of rat myelinated nerves. STAR protocols, 2(1), 100262. Available from: [Link]
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Lin, M. S., Chen, J. Y., & Sun, Y. Y. (2014). Anti-Neuroinflammatory Effects of the Calcium Channel Blocker this compound on Microglial Cells: Implications for Neuroprotection. PloS one, 9(3), e91167. Available from: [Link]
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Foundational Principles: The Rationale for Nicardipine in Controlled Hypotension
An Application Guide to Nicardipine-Induced Controlled Hypotension in Rat Models
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound to induce controlled hypotension in rat models. The protocols and insights herein are synthesized from established pharmacological principles and preclinical research to ensure scientific integrity and experimental reproducibility.
Controlled or deliberate hypotension is a technique used to reduce blood pressure to a predetermined level, thereby minimizing intraoperative blood loss and improving the visibility of the surgical field.[1][2] The choice of a hypotensive agent is critical and must be guided by its pharmacological profile: rapid onset, short duration of action, dose-dependent effects, and minimal adverse reactions.[3][4]
This compound, a second-generation dihydropyridine calcium channel blocker, is exceptionally well-suited for this purpose.[5][6] Its primary advantage lies in its high degree of vascular selectivity, exerting a more potent effect on arterial smooth muscle than on cardiac muscle.[6][7][8][9] This minimizes cardiodepressant effects, a common drawback of less selective calcium channel blockers.[8] Its rapid onset and relatively short half-life allow for precise and titratable control of blood pressure via continuous intravenous infusion.[8][10]
Mechanism of Action: Selective Inhibition of L-Type Calcium Channels
This compound's hypotensive effect is a direct result of its mechanism of action at the cellular level. It functions by blocking the influx of calcium ions through L-type voltage-gated calcium channels located in vascular smooth muscle cells.[7][10][11][12] This inhibition of calcium entry prevents the activation of calcium-dependent pathways that are essential for muscle contraction.[8][13][14]
The key steps are as follows:
-
Binding to L-type Channels: this compound selectively binds to the L-type calcium channels on the cell membrane of arterial smooth muscle.[15][16]
-
Inhibition of Calcium Influx: This binding blocks the channel, preventing the transmembrane influx of extracellular calcium into the cell.[9]
-
Vascular Smooth Muscle Relaxation: The reduction in intracellular calcium concentration leads to the relaxation of the smooth muscle.[12][13]
-
Vasodilation and Reduced Resistance: This relaxation results in vasodilation (widening of the arteries), which decreases systemic vascular resistance.[10][11]
-
Blood Pressure Reduction: The fall in systemic vascular resistance directly causes a decrease in mean arterial pressure (MAP).[13]
A common physiological response to this vasodilation is reflex tachycardia, where the heart rate increases to compensate for the drop in blood pressure.[9][10]
Caption: Mechanism of action of this compound on vascular smooth muscle.
Pharmacokinetic Profile in Rodent Models
Understanding this compound's pharmacokinetics in rats is essential for designing an effective administration protocol. This compound undergoes extensive first-pass metabolism in the liver, resulting in low oral bioavailability.[17][18] When administered intravenously, it has a rapid onset of action. Studies in rats indicate a relatively fast plasma clearance.[19] This pharmacokinetic profile necessitates a continuous intravenous infusion to achieve and maintain a stable level of controlled hypotension, as a single bolus injection would result in a transient and uncontrolled drop in blood pressure.[20]
Detailed Protocol for Inducing Controlled Hypotension in Rats
This protocol describes the induction of controlled hypotension in anesthetized rats using a continuous intravenous infusion of this compound, with the goal of reducing and maintaining Mean Arterial Pressure (MAP) at a specific target.
Part 1: Animal Preparation and Surgical Cannulation
Expertise & Experience: Proper surgical preparation and the use of invasive blood pressure monitoring are paramount. Direct arterial blood pressure measurement is considered the gold standard and is essential for the precise titration required in this protocol.[21] Non-invasive methods like tail-cuffs are less suitable for tracking the rapid changes induced by intravenous hypotensive agents.[22]
Step-by-Step Methodology:
-
Animal Model: Use adult male or female rats of a specific strain (e.g., Sprague-Dawley, Wistar). Bodyweight should be recorded for accurate dose calculation.
-
Anesthesia: Anesthetize the rat using an appropriate agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Anesthesia-induced hypotension is a known side effect and should be considered when establishing a baseline.[23] Maintain body temperature at 37°C using a heating pad.
-
Surgical Preparation: Place the anesthetized rat in a supine position. Shave and disinfect the surgical areas (neck and inguinal region).
-
Venous Cannulation (for Infusion): Isolate the femoral vein. Make a small incision in the vessel and insert a catheter (e.g., PE-50 tubing) filled with heparinized saline. Secure the catheter with surgical sutures. This line will be used for the this compound infusion.
-
Arterial Cannulation (for Monitoring): Isolate the contralateral femoral artery or the carotid artery.[24] Cannulate the artery using a similar technique. Connect this catheter to a pressure transducer linked to a data acquisition system to continuously monitor systolic, diastolic, and mean arterial pressure, as well as heart rate.[25]
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery. Record baseline hemodynamic parameters (MAP, HR) until a steady state is achieved.
Part 2: this compound Solution Preparation and Administration
Trustworthiness: The accuracy of the drug preparation is a critical control point. Using a calibrated infusion pump ensures a precise and consistent delivery rate, which is the foundation of a reproducible protocol.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of this compound hydrochloride. For example, dissolve 10 mg of this compound HCl in 1 mL of a suitable solvent (e.g., ethanol or DMSO), then dilute with sterile saline to a final volume of 10 mL to create a 1 mg/mL stock. Note: Always consult the manufacturer's solubility data.
-
Infusion Solution: Further dilute the stock solution with sterile saline (0.9% NaCl) to a working concentration suitable for infusion. A common concentration is 0.1 mg/mL (100 µg/mL).[26] This dilution allows for manageable infusion volumes.
-
Priming: Load the infusion solution into a syringe and mount it on a calibrated infusion pump. Prime the infusion line (catheter tubing) to eliminate any air bubbles.
-
Initiation of Infusion: Connect the primed infusion line to the venous catheter.
Part 3: Titration to Target Hypotension
Expertise & Experience: The goal is to achieve a target MAP, often defined as a percentage reduction from the stable baseline (e.g., 20-30% reduction).[27] A gradual, stepwise titration prevents an abrupt and potentially harmful drop in blood pressure. The dose-response to this compound can vary between animals, making continuous monitoring and titration essential.[20][28]
Step-by-Step Methodology:
-
Starting Infusion: Begin the infusion at a low rate. Based on data from other animal models and rat studies, a starting rate of 1-5 µg/kg/min is a conservative and safe initial dose.[20][27]
-
Monitoring and Adjustment: Continuously monitor the MAP. Allow 5-10 minutes for the blood pressure to stabilize after starting the infusion.
-
Titration: If the target MAP is not reached, increase the infusion rate in a stepwise manner (e.g., increments of 2.5-5 µg/kg/min).[29] Allow the MAP to stabilize for several minutes after each adjustment before making the next change.
-
Maintenance: Once the target MAP is achieved, maintain the infusion at that rate. Continue to monitor the MAP closely, as minor adjustments may be needed throughout the experiment to maintain a stable level of hypotension.
-
Recording: Record MAP and HR continuously throughout the procedure.
Data Presentation: Recommended Infusion Rates
| Hypotension Level | Target MAP Reduction (from baseline) | Suggested Infusion Rate Range (µg/kg/min) | Rationale & Notes |
| Mild | 20% | 2 - 5 | Initiate at the lower end and titrate up. Suitable for studies requiring a modest reduction in perfusion pressure.[27] |
| Moderate | 30-40% | 4 - 10 | Requires careful titration. This level significantly reduces blood flow and should be used with caution.[27] |
| Severe | >40% | 5 - 15+ | High risk of organ hypoperfusion and ischemia. Requires justification and intensive monitoring of end-organ function.[27][30] |
Note: These values are synthesized from available literature and should be considered starting points. The actual required dose will depend on the specific rat strain, anesthetic used, and baseline cardiovascular status.
Experimental Workflow and Self-Validation
The protocol is designed as a self-validating closed-loop system. The continuous feedback from the arterial line (output) allows the researcher to constantly adjust the infusion pump rate (input) to maintain the desired MAP. This ensures that the level of hypotension is controlled and not merely a side effect.
Caption: Workflow for inducing and maintaining controlled hypotension.
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Application Notes and Protocols for Nicardipine in In Vitro Angiogenesis and Tube Formation Assays
Introduction: Unveiling the Anti-Angiogenic Potential of Nicardipine
This compound is a second-generation dihydropyridine calcium channel blocker widely recognized for its high vascular selectivity and potent vasodilatory effects, making it a cornerstone in the management of hypertension and angina.[1][2][3] Its primary mechanism involves the inhibition of L-type calcium channels, which curtails the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[4][5][6] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and fundamental biological process. It is tightly regulated and involves endothelial cell migration, proliferation, and differentiation into capillary-like structures. Given that many of these cellular processes are dependent on intracellular calcium signaling, investigating the impact of calcium channel blockers like this compound on angiogenesis is a logical and compelling area of research.
Early studies have demonstrated that this compound can suppress the formation of tubular structures by endothelial cells in a dose-dependent manner.[7][8] The primary mechanism elucidated for this effect is the inhibition of endothelial cell migration, rather than a direct impact on cell proliferation.[7][8] This positions this compound as a valuable tool for researchers in oncology, ophthalmology, and cardiovascular disease to probe the mechanisms of angiogenesis and screen for novel anti-angiogenic therapies. These application notes provide a comprehensive guide, from mechanistic theory to detailed experimental protocols, for utilizing this compound in in vitro angiogenesis models.
Mechanistic Framework: How this compound Disrupts Angiogenesis
The anti-angiogenic effect of this compound is intrinsically linked to its primary function as a calcium channel antagonist. Intracellular calcium (Ca²⁺) acts as a ubiquitous second messenger, orchestrating a multitude of cellular functions critical for angiogenesis, including cell migration, gene expression, and proliferation.
The process of endothelial cell migration, a cornerstone of angiogenesis, involves dynamic changes in the cytoskeleton, cell adhesion, and motility, all of which are heavily influenced by Ca²⁺ gradients and oscillations. By blocking L-type calcium channels, this compound reduces the influx of extracellular Ca²⁺, thereby disrupting the downstream signaling cascades that regulate the migratory machinery of the cell. This disruption is the key event leading to the observed inhibition of tube formation.
Caption: Proposed mechanism of this compound's anti-angiogenic action.
Experimental Design: A Blueprint for Success
A robust experimental design is critical for obtaining reliable and reproducible data. The following considerations are paramount when investigating this compound's effects on angiogenesis.
Cell Line Selection
Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used primary cell line for tube formation assays due to their reliability in forming capillary-like networks.[9][10] Other suitable endothelial cells include Bovine Carotid Artery Endothelial Cells or Human Microvascular Endothelial Cells (HMVECs), which may be more relevant for specific contexts.[7][11] It is crucial to use low-passage cells (e.g., passage < 6 for HUVECs) to ensure a consistent and vigorous angiogenic response.[9]
This compound and Controls
-
Preparation: this compound hydrochloride can be dissolved in a solvent like DMSO to create a high-concentration stock solution.[12] Subsequent dilutions should be made in the cell culture medium to achieve the final desired concentrations.
-
Dose-Response: It is essential to perform a dose-response study to determine the optimal concentration range. Published literature suggests that this compound effectively inhibits tube formation at concentrations between 10⁻⁹ M and 10⁻⁵ M.[7][8]
-
Essential Controls:
-
Negative Control: Untreated cells cultured in medium alone. This represents the baseline tube formation.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experimental groups. This is critical to ensure that the solvent itself does not affect angiogenesis.[12] A final DMSO concentration below 0.1% is recommended.
-
Positive Control (Inhibitor): A known angiogenesis inhibitor, such as Suramin, should be included to validate the assay's ability to detect an anti-angiogenic response.[13][14]
-
Cytotoxicity Assessment
A critical aspect of this research is to confirm that the observed inhibition of tube formation is a specific anti-angiogenic effect and not a result of general cytotoxicity. Therefore, a parallel cell viability assay (e.g., MTT, Calcein AM staining) should be conducted using the same concentrations of this compound and incubation times.[12][15][16] Any concentration that significantly reduces cell viability should be excluded from the angiogenesis analysis or interpreted with caution.
Protocol 1: In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a basement membrane extract.
Principle
When plated at sub-confluent densities on a supportive matrix like Matrigel® or an equivalent Extracellular Matrix (ECM) gel, endothelial cells will migrate, align, and anastomose to form interconnected tubules that recapitulate the later stages of angiogenesis.[9][15][17]
Materials
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®, Corning Cat. No. 354234)
-
This compound Hydrochloride
-
Sterile, pre-chilled 96-well plates
-
Sterile, pre-chilled pipette tips
-
Phase-contrast inverted microscope with a camera
Step-by-Step Methodology
-
Plate Preparation: Thaw the basement membrane extract on ice overnight at 4°C.[10] Using pre-chilled pipette tips, add 50 µL of the extract to each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.[10][16]
-
Gel Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the gel to polymerize.[9][10]
-
Cell Preparation: Culture endothelial cells to approximately 70-80% confluence.[9] Harvest the cells using trypsin and resuspend them in a growth medium (e.g., EGM-2) to a concentration of 2-3 x 10⁵ cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in the cell culture medium at 2x the final desired concentration. Also prepare vehicle and positive controls.
-
Cell Seeding: Mix equal volumes of the cell suspension (from step 3) and the 2x treatment solutions (from step 4). Add 100 µL of this final cell-treatment suspension (containing 1.0-1.5 x 10⁴ cells) to each well on top of the polymerized gel.[10]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4 to 18 hours.[10][16] Tube formation can be monitored periodically. Peak network formation typically occurs within this window.
-
Imaging: Following incubation, visualize the tube networks using a phase-contrast inverted microscope at 4x or 10x magnification. Capture several images from representative fields for each well.
Caption: Experimental workflow for the in vitro tube formation assay.
Protocol 2: Endothelial Cell Migration (Wound Healing) Assay
This assay directly measures the effect of this compound on endothelial cell migration, a key mechanistic step in its anti-angiogenic activity.
Principle
A physical gap, or "scratch," is created in a confluent monolayer of endothelial cells. The rate at which cells migrate to close this gap is measured over time in the presence or absence of the test compound.
Materials
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
This compound Hydrochloride
-
Sterile 24-well plates
-
Sterile 200 µL pipette tip or cell scraper
-
Phase-contrast inverted microscope with a camera
Step-by-Step Methodology
-
Cell Seeding: Seed endothelial cells in a 24-well plate and grow them until they form a fully confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.
-
Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove any detached cells and debris.
-
Treatment: Add cell culture medium containing the desired concentrations of this compound, vehicle control, or negative control to the respective wells.
-
Imaging (Time 0): Immediately place the plate on a microscope and capture images of the scratch in each well. Use markings on the plate to ensure the same field is imaged each time.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Time-Course Imaging: Acquire images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at each time point for all conditions. The percentage of wound closure can be calculated relative to the initial (Time 0) wound area.
Data Quantification and Presentation
-
Tube Formation Quantification: The captured images can be analyzed using software like ImageJ with the Angiogenesis Analyzer plugin. Key parameters to quantify include:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Junctions/Nodes: The number of points where three or more tubes intersect.
-
Number of Loops/Meshes: The number of enclosed areas within the network.
-
-
Migration Quantification: The area of the "wound" can be measured at each time point using ImageJ or similar software. The percentage of wound closure is calculated as: % Closure = [(Initial Area - Area at Time X) / Initial Area] * 100
Data Summary Table
The quantitative data should be summarized in a clear, tabular format for easy comparison.
| Treatment Concentration | Total Tube Length (µm ± SD) | Number of Junctions (± SD) | Cell Viability (% of Control ± SD) |
| Negative Control | 12540 ± 850 | 110 ± 12 | 100 ± 5.2 |
| Vehicle Control (0.1% DMSO) | 12390 ± 910 | 108 ± 15 | 98.5 ± 4.8 |
| This compound (10⁻⁹ M) | 10870 ± 760 | 95 ± 11 | 99.1 ± 3.9 |
| This compound (10⁻⁷ M) | 7520 ± 610 | 62 ± 8 | 97.4 ± 5.1 |
| This compound (10⁻⁵ M) | 3150 ± 450 | 25 ± 5 | 95.8 ± 6.0 |
| Suramin (Positive Control) | 2500 ± 380 | 18 ± 4 | 94.2 ± 5.5 |
| *Hypothetical data presented for illustrative purposes. Statistical significance (e.g., **p<0.01, **p<0.001) should be determined relative to the vehicle control. |
Troubleshooting and Interpretation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor/No Tube Formation in Controls | 1. Cells are high passage or unhealthy.2. Basement membrane extract was not properly thawed/handled.3. Incorrect cell seeding density. | 1. Use low-passage cells.2. Ensure Matrigel® is kept on ice and tips are pre-chilled.3. Optimize cell number per well. |
| High Variability Between Replicates | 1. Uneven coating of the basement membrane gel.2. Inconsistent cell seeding.3. Bubbles in the gel. | 1. Gently swirl the plate after adding the gel to ensure an even layer.2. Mix cell suspension thoroughly before seeding each well.3. Centrifuge plate at 300 x g for 10 min at 4°C to remove bubbles.[9] |
| Inhibition of Tubes Only at High Concentrations | 1. The compound has low potency.2. The observed effect at high concentrations is due to cytotoxicity. | 1. This may be the true result.2. Correlate results with a cell viability assay. If viability is <80%, the effect is likely due to toxicity.[12] |
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- 10. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
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- 17. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
Application Note: A Robust and Validated HPLC Method for the Quantification of Nicardipine in Rodent Plasma
Introduction
Nicardipine, a dihydropyridine calcium channel blocker, is a potent vasodilator primarily used in the management of hypertension and angina.[1] Its therapeutic efficacy is closely linked to its plasma concentration, making the accurate quantification of this compound in biological matrices a critical aspect of preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies.[2][3] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in rodent plasma, tailored for researchers in drug development and pharmacology.
The method described herein is designed to be robust, sensitive, and specific, addressing the common challenges associated with bioanalytical assays, such as matrix effects and the need for efficient sample cleanup. We will delve into two effective sample preparation techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—and provide a comprehensive guide to HPLC analysis with UV detection. Furthermore, this document adheres to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable and reproducible data.[4][5][6][7][8]
Principle of the Method
The fundamental principle of this method involves the isolation of this compound from the complex plasma matrix, followed by its separation and quantification using reversed-phase HPLC. Plasma proteins, which can interfere with the analysis, are first precipitated. Subsequently, this compound is extracted using either SPE or LLE. The extracted and concentrated analyte is then injected into an HPLC system equipped with a C18 column and a UV detector for quantification. The choice between SPE and LLE will depend on the laboratory's resources, desired sample throughput, and required sensitivity.
Materials and Reagents
-
Chemicals and Solvents:
-
This compound hydrochloride (Reference Standard)
-
Nimodipine (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Sodium phosphate monobasic
-
Triethylamine
-
Orthophosphoric acid
-
Ethyl acetate (for LLE)
-
Hexane (for LLE)
-
Dichloromethane (for LLE)
-
Ammonium hydroxide (for LLE)
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
-
Biological Matrix:
-
Blank rodent (rat or mouse) plasma with anticoagulant (e.g., K2-EDTA or heparin)
-
-
Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Sample concentrator (e.g., nitrogen evaporator)
-
pH meter
-
Analytical balance
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
-
Experimental Protocols
Preparation of Standard Solutions
1. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound hydrochloride and nimodipine (IS) and dissolve each in 10 mL of methanol to prepare individual stock solutions of 1 mg/mL. Store these solutions at 2-8°C, protected from light.[9]
2. Working Standard Solutions:
-
Prepare a series of working standard solutions of this compound by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Prepare a working solution of the internal standard (nimodipine) at a concentration of 1 µg/mL in the same diluent.
3. Calibration Standards and Quality Control (QC) Samples:
-
Spike appropriate volumes of the this compound working standard solutions into blank rodent plasma to prepare calibration standards at concentrations of 5, 10, 25, 50, 100, 200, and 500 ng/mL.
-
Prepare QC samples in the same manner at three concentration levels: low (15 ng/mL), medium (150 ng/mL), and high (400 ng/mL).
-
Aliquots of these calibration standards and QC samples can be stored at -80°C until analysis.
Sample Preparation: Choosing the Right Path
The goal of sample preparation is to extract this compound from the plasma matrix while removing interfering substances. Both SPE and LLE are viable options, each with its own advantages.
-
Solid-Phase Extraction (SPE): Offers higher selectivity and concentration factors, often resulting in cleaner extracts.[10] It is also more amenable to automation for high-throughput applications.
-
Liquid-Liquid Extraction (LLE): A classic and cost-effective technique. While potentially less clean than SPE, it can be optimized to provide excellent recovery and is suitable for many applications.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for this compound extraction from plasma.[10][11]
Workflow:
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 1 µg/mL internal standard (nimodipine) working solution and vortex briefly.
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to dry out.
-
Sample Loading: Transfer the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Inject a defined volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol utilizes a solvent system designed to efficiently extract this compound from an alkalinized plasma sample.
Workflow:
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Step-by-Step Protocol:
-
Sample Preparation: To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 1 µg/mL internal standard (nimodipine) working solution.
-
Alkalinization: Add 50 µL of 0.1 M ammonium hydroxide to make the sample basic. This ensures this compound is in its non-ionized form, enhancing its extraction into an organic solvent.
-
Extraction: Add 1 mL of the extraction solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC Chromatographic Conditions
The following conditions have been optimized for the separation of this compound and the internal standard, nimodipine.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.02 M Sodium Phosphate Buffer (pH 6.1 with 0.2% Triethylamine) : Methanol (45:40:15, v/v/v)[11] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[10][11] |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
Rationale for Parameter Selection:
-
C18 Column: The non-polar stationary phase is ideal for retaining and separating moderately non-polar compounds like this compound and nimodipine.
-
Mobile Phase: The combination of acetonitrile, methanol, and a phosphate buffer provides good separation efficiency. The addition of triethylamine helps to reduce peak tailing by masking active silanol groups on the silica-based column packing. A pH of 6.1 ensures consistent ionization states of the analytes.[11]
-
UV Detection at 254 nm: this compound exhibits significant absorbance at this wavelength, providing good sensitivity for quantification.[10][11]
Method Validation
A bioanalytical method must be validated to ensure its reliability for its intended purpose. The following parameters should be assessed according to FDA guidelines.[4][7]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification - LLOQ). |
| Accuracy & Precision | The mean accuracy should be within 85-115% of the nominal concentrations (80-120% for LLOQ). The precision (%CV or %RSD) should not exceed 15% (20% for LLOQ).[11] |
| Recovery | The extraction recovery of this compound and the IS should be consistent, precise, and reproducible. A typical recovery for this compound using SPE is in the range of 77-84%.[11] |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen). The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Example Validation Data (Illustrative)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 5 | < 10% | < 15% | 95 - 105% |
| LQC | 15 | < 5% | < 10% | 98 - 102% |
| MQC | 150 | < 5% | < 10% | 97 - 103% |
| HQC | 400 | < 5% | < 10% | 99 - 101% |
Data Analysis
-
Peak Integration: Integrate the peak areas of this compound and the internal standard (nimodipine).
-
Calibration Curve: Calculate the peak area ratio (this compound peak area / IS peak area) for each calibration standard. Plot the peak area ratio against the nominal concentration of this compound. Perform a linear regression analysis (weighted 1/x² is often appropriate) to generate the calibration curve.
-
Quantification of Unknowns: Calculate the peak area ratio for the unknown samples. Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve using the regression equation.
Conclusion
This application note presents a detailed and robust HPLC method for the quantification of this compound in rodent plasma. The provided protocols for both Solid-Phase Extraction and Liquid-Liquid Extraction offer flexibility for different laboratory settings. By following the outlined chromatographic conditions and adhering to the principles of bioanalytical method validation, researchers can confidently generate accurate and reliable data for pharmacokinetic studies, contributing to the successful development of new therapeutic strategies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
accessdata.fda.gov. This compound HYDROCHLORIDE injection, for intravenous use. [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
American Regent. (n.d.). This compound prescribing information. [Link]
- Unknown Source. After concomitant administration of a radioactive intravenous dose of this compound.
-
Esteves, A., et al. (2003). A simple method for this compound hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. Biomedical Chromatography, 17(1), 39-43. [Link]
- Higuchi, S., & Kawamura, S. (1981). Specific determination of plasma this compound hydrochloride levels by gas chromatography-mass spectrometry.
-
GlobalRPH. (2017). Dilution Cardene ® - this compound. [Link]
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Lupine Publishers. (2019). This compound: Concise Review on Analytical Techniques. [Link]
- Rathod, A. P., Mhaske, M. S., & Hingane, L. D. (2022). Development and Validation of Rp-Hplc Method for Estimation of this compound (Anti-Hypertensive) Drug.
- Feng, Y., et al. (2009). Determination of this compound and amlodipine in human plasma using on-line solid-phase extraction with a monolithic weak cation-exchange column. Talanta, 77(4), 1469-1475.
- Dumpala, R. L., et al. (2022). Bioavailability Study of Developed S-SMEDDS Formulation for this compound Hydrochloride in Rats. Research Journal of Pharmacy and Technology, 15(7), 2933-2938.
- Yulianti, E., et al. (2024). HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study. Pharmacia, 71, 13-19.
- Uchaipichat, V., et al. (2000). Extraction and quantification of this compound in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 817-824.
- Komaba, J., et al. (2008). Microdose clinical trial: quantitative determination of this compound and prediction of metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 348-356.
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Application Notes and Protocols for the Investigation of Cerebral Vasospasm Using Nicardipine in a Subarachnoid Hemorrhage Model
For: Researchers, scientists, and drug development professionals in neurovascular research.
Executive Summary: The Rationale for Nicardipine in Cerebral Vasospasm Research
Subarachnoid hemorrhage (SAH), most commonly caused by a ruptured cerebral aneurysm, is a devastating form of stroke. A major contributor to the high morbidity and mortality following the initial bleed is the subsequent development of cerebral vasospasm, a prolonged and often severe narrowing of the cerebral arteries.[1][2][3] This vasospasm can lead to delayed cerebral ischemia and infarction, exacerbating the initial brain injury.[4][5] The dihydropyridine calcium channel blocker, this compound, has emerged as a valuable tool in both the clinical management and preclinical investigation of cerebral vasospasm. Its mechanism of action, centered on the inhibition of L-type calcium channels in vascular smooth muscle, directly counteracts the vasoconstriction that characterizes this condition.[6][7][8]
These application notes provide a comprehensive guide for researchers aiming to utilize this compound in preclinical SAH models to study the pathophysiology of cerebral vasospasm and to evaluate novel therapeutic strategies. We will delve into the mechanistic underpinnings of this compound's action, provide detailed protocols for inducing SAH in rodent models, outline methods for this compound administration, and describe robust techniques for assessing the extent of vasospasm and resultant neurological deficits.
Mechanistic Framework: this compound's Action on Cerebral Vasculature
The contractile state of vascular smooth muscle cells is critically dependent on intracellular calcium concentrations.[9][10] In the context of cerebral vasospasm following SAH, the presence of blood and its breakdown products in the subarachnoid space triggers a cascade of events leading to sustained vasoconstriction. While the exact pathophysiology is multifactorial, a key final common pathway is the influx of extracellular calcium into vascular smooth muscle cells through voltage-gated L-type calcium channels (Ca_v1.2).[11] This influx leads to the activation of calmodulin and myosin light-chain kinase, ultimately resulting in smooth muscle contraction and luminal narrowing.
This compound, as a potent L-type calcium channel antagonist, directly interferes with this process. By binding to the α1 subunit of the L-type calcium channel, it prevents the influx of calcium, thereby promoting vasodilation and counteracting the vasospastic effects of SAH.[6][7] Understanding this mechanism is crucial for designing experiments that accurately probe the efficacy of this compound and other potential therapeutics.
Caption: Mechanism of this compound in Cerebral Vasospasm.
Preclinical Models of Subarachnoid Hemorrhage
The choice of an appropriate animal model is paramount for the successful investigation of cerebral vasospasm.[12] While larger animal models, such as canines and non-human primates, have been historically used, rodent models (mice and rats) are now more common due to cost-effectiveness, genetic tractability, and the availability of advanced research tools.[12] Two primary models are widely employed: the endovascular perforation model and the intracisternal/prechiasmatic blood injection model.
| SAH Model | Advantages | Disadvantages | Primary Application |
| Endovascular Perforation | More closely mimics aneurysmal rupture; induces a more severe and clinically relevant SAH.[13][14][15] | Technically challenging with higher mortality rates; variability in hemorrhage severity.[16] | Studying the acute phase of SAH and early brain injury. |
| Intracisternal/Prechiasmatic Blood Injection | Technically simpler with lower mortality; allows for precise control of hemorrhage volume.[17][18][19] | Does not replicate the initial mechanical trauma of an aneurysm rupture.[20] | Investigating the delayed effects of blood in the subarachnoid space, including vasospasm. |
For studies focused specifically on the pharmacological prevention or reversal of cerebral vasospasm with agents like this compound, the intracisternal blood injection model is often preferred due to its reproducibility and lower mortality rate.[18][19]
Experimental Protocols
Intracisternal Blood Injection Model of SAH in Mice
This protocol is adapted from established methods and should be performed under aseptic conditions with appropriate institutional animal care and use committee (IACUC) approval.
Materials:
-
Adult male C57BL/6 mice (25-30g)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic frame
-
30-gauge needle
-
Microsyringe pump
-
Autologous arterial blood (obtained from a donor mouse)
-
Heating pad
Procedure:
-
Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance).
-
Place the mouse in a stereotactic frame with the head flexed downwards.
-
Make a midline incision on the back of the neck to expose the atlanto-occipital membrane.
-
Carefully puncture the dura mater with a 30-gauge needle attached to a microsyringe.
-
Slowly inject 50-100 µL of non-heparinized autologous arterial blood into the cisterna magna over 2 minutes.
-
Withdraw the needle slowly and suture the incision.
-
Allow the mouse to recover on a heating pad.
-
For sham-operated controls, inject an equivalent volume of sterile saline.
Administration of this compound
This compound can be administered via various routes in preclinical models, each with its own advantages and considerations.
| Route of Administration | Dosage (Rodent Models) | Advantages | Considerations |
| Intraperitoneal (IP) | 5-20 mg/kg | Simplicity of administration. | Systemic effects, including hypotension, may confound results. |
| Intravenous (IV) | 0.01-0.15 mg/kg/hr continuous infusion | Precise control over plasma concentration. | Requires catheterization; potential for systemic hypotension.[21] |
| Intrathecal (IT) / Intracerebroventricular (ICV) | 2-4 mg (clinical dose reference)[22][23][24] | Direct delivery to the cerebrospinal fluid, bypassing the blood-brain barrier; minimizes systemic side effects. | Requires stereotactic surgery for cannula implantation. |
| Prolonged-Release Implants | 0.8-8 mg (canine model reference)[25][26] | Sustained local delivery of the drug over several days.[27] | Requires craniotomy for implant placement. |
For proof-of-concept studies on the direct effects of this compound on cerebral vasculature, intrathecal or intracerebroventricular administration is recommended.
Protocol for Intrathecal Administration via Cannula:
-
Prior to or at the time of SAH induction, stereotactically implant a guide cannula into the lateral ventricle or cisterna magna.
-
At the desired time point post-SAH, connect an infusion pump to the internal cannula.
-
Infuse this compound hydrochloride solution (e.g., 10 µg in 5 µL of artificial cerebrospinal fluid) over 5 minutes.
-
The timing and frequency of administration can be varied depending on the experimental design (e.g., prophylactic administration at the time of SAH or therapeutic administration at the onset of vasospasm).
Caption: General Experimental Workflow.
Assessment of Cerebral Vasospasm and Outcomes
A multi-pronged approach is essential for a comprehensive evaluation of the effects of this compound on cerebral vasospasm and its consequences.
In Vivo Assessment of Vasospasm
-
Transcranial Doppler (TCD) Ultrasonography: A non-invasive method to measure blood flow velocities in the major cerebral arteries.[4][28] An increase in flow velocity is indicative of arterial narrowing.
-
Magnetic Resonance Angiography (MRA) or Computed Tomography Angiography (CTA): High-resolution imaging techniques to visualize the cerebral vasculature and directly measure vessel diameters.
-
Digital Subtraction Angiography (DSA): The gold standard for visualizing cerebral arteries, though it is an invasive procedure.
Post-Mortem Assessment of Vasospasm
-
Vessel Diameter Measurement: Following euthanasia and perfusion-fixation, the brain can be removed, and the diameter of the basilar artery or middle cerebral arteries can be measured under a microscope.
Neurological and Histological Outcomes
-
Neurological Scoring: Standardized scoring systems, such as the Garcia score, can be used to assess motor and sensory deficits.[29]
-
Histological Analysis: Brain sections can be stained to evaluate the extent of neuronal damage.
Data Interpretation and Troubleshooting
-
Variability in SAH Severity: The endovascular perforation model, in particular, can produce variable amounts of hemorrhage. It is crucial to have a grading system for SAH severity and to include this as a covariate in statistical analyses.
-
Systemic Effects of this compound: When using systemic administration routes, continuous monitoring of blood pressure is essential to distinguish the direct cerebral vasodilatory effects of this compound from those secondary to changes in systemic hemodynamics.
-
Timing of Assessment: Cerebral vasospasm typically peaks between 3 and 7 days after SAH in humans. The temporal profile may differ in rodent models, so it is important to perform assessments at multiple time points (e.g., 24, 48, and 72 hours post-SAH).
Conclusion
The use of this compound in preclinical models of subarachnoid hemorrhage provides a powerful platform for investigating the mechanisms of cerebral vasospasm and for the preclinical evaluation of novel therapeutic agents. By carefully selecting the appropriate animal model, route of drug administration, and outcome measures, researchers can generate robust and clinically relevant data. These application notes are intended to serve as a comprehensive guide to facilitate such research endeavors.
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Systematic Review of Intrathecal this compound for the Treatment of Cerebral Vasospasm in Aneurysmal Subarachnoid Hemorrhage. PubMed. Available at: [Link]
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Rat Endovascular Perforation Model. PMC. Available at: [Link]
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A new animal model for monitoring the early cerebral vasospasm after subarachnoid haemorrhage. Journal of Neurosurgical Sciences. Available at: [Link]
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Intraventricular this compound in Subarachnoid Hemorrhage. Peripheral Brain. Available at: [Link]
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Neuronal and Astrocytic Apoptosis after Subarachnoid Hemorrhage: A Possible Cause for Poor Prognosis. PMC. Available at: [Link]
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Safety and Feasibility of Intra-Arterial this compound for the Treatment of Subarachnoid Hemorrhage-Associated Vasospasm: Initial Clinical Experience with High-Dose Infusions. PMC. Available at: [Link]
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Histological assessment of brain injury. Bio-protocol. Available at: [Link]
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Intracranial Administration of this compound After Aneurysmal Subarachnoid Hemorrhage: A Review of the Literature. ResearchGate. Available at: [Link]
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[Efficacy of this compound prolonged-release pellet on cerebral vasospasm in dogs]. PubMed. Available at: [Link]
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Effect of this compound Prolonged-Release Implants on Cerebral Vasospasm and Clinical Outcome After Severe Aneurysmal Subarachnoid Hemorrhage. Stroke. Available at: [Link]
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Morphological Characteristics of Neuronal Death After Experimental Subarachnoid Hemorrhage in Mice Using Double Immunoenzymatic Technique. PMC. Available at: [Link]
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Comparative Study of Vasodilatation After Intra-arterial this compound or Dantrolene Infusion in Animal Model of Cerebral Vasospasm. PubMed. Available at: [Link]
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This compound pellets for the prevention of cerebral vasospasm. PubMed. Available at: [Link]
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Effects of prophylactic intrathecal administrations of this compound on vasospasm in patients with severe aneurysmal subarachnoid haemorrhage. PubMed. Available at: [Link]
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Intracranial Administration of this compound After Aneurysmal Subarachnoid Hemorrhage: A Review of the Literature. PubMed. Available at: [Link]
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Small animal model for investigation of subarachnoid hemorrhage and cerebral vasospasm. PubMed. Available at: [Link]
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Dose-escalation study of intravenous this compound in patients with aneurysmal subarachnoid hemorrhage. PubMed. Available at: [Link]
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A randomized controlled trial of high-dose intravenous this compound in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study. PubMed. Available at: [Link]
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Monitoring cerebral vasospasm: How much can we rely on transcranial Doppler. PubMed. Available at: [Link]
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Posterior communicating artery vasospasm impairs cerebral pulsatility in an experimental subarachnoid hemorrhage model. PMC. Available at: [Link]
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Application Note & Protocol: In Vivo Imaging of Nicardipine's Effects on Coronary Artery Diameter
Introduction
Nicardipine, a dihydropyridine calcium channel blocker, is a potent vasodilator used clinically to treat hypertension and angina. Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to muscle relaxation and subsequent vasodilation.[1] Understanding the direct in vivo effects of this compound on coronary artery diameter is crucial for preclinical and clinical research, as it provides direct evidence of its therapeutic potential and aids in dose-response characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo imaging studies to quantify the effects of this compound on coronary artery diameter. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights based on field-proven experience.
Rationale and Experimental Design Considerations
Choosing the Right Imaging Modality
The selection of an appropriate in vivo imaging modality is paramount for accurately measuring dynamic changes in coronary artery diameter. Several techniques can be employed, each with its own advantages and limitations.
-
Intravital Microscopy (IVM): Offers the highest spatial resolution, allowing for direct visualization of individual vascular smooth muscle cells and real-time measurement of vessel diameter changes. However, it is highly invasive, typically requiring a thoracotomy and stabilization of the heart, which can introduce physiological stress and inflammation.
-
High-Frequency Ultrasound (Micro-Ultrasound): A non-invasive to minimally invasive technique that provides excellent temporal resolution for tracking rapid changes in blood flow and vessel dimensions.[2][3] It is well-suited for longitudinal studies in the same animal.
-
X-ray Angiography (Micro-CT): Provides high-resolution anatomical images of the coronary vasculature. The use of contrast agents is necessary to visualize the vessel lumen. While it offers excellent anatomical detail, it involves ionizing radiation and the temporal resolution may be lower than ultrasound.[4]
For this application note, we will focus on a protocol utilizing high-frequency ultrasound due to its balance of spatial and temporal resolution, and its minimally invasive nature, which allows for more physiologically relevant measurements.
Animal Model Selection
The choice of animal model is critical and depends on the specific research question.
-
Rodents (Mice, Rats): Commonly used due to their well-characterized physiology, genetic tractability, and lower cost. However, their small size presents technical challenges for coronary artery imaging.
-
Larger Mammals (Rabbits, Swine): Their coronary anatomy and physiology are more analogous to humans, making them a preferred model for translational studies. The larger vessel size facilitates easier and more accurate imaging.[5]
This protocol will be detailed for a swine model , given its high translational relevance in cardiovascular research.[6][7]
This compound Formulation and Route of Administration
The formulation and delivery route of this compound will significantly impact its pharmacokinetic and pharmacodynamic profile.
-
Formulation: this compound hydrochloride is typically diluted in a sterile saline solution to a final concentration of 0.1 mg/mL.[8][9][10]
-
Route of Administration:
-
Intravenous (IV) infusion: Provides rapid and controlled delivery, allowing for precise dose-titration and the establishment of steady-state plasma concentrations. This is the preferred route for acute studies.[8][10]
-
Intracoronary (IC) administration: Allows for direct delivery to the coronary circulation, minimizing systemic effects. This is useful for studying the local effects of the drug on the coronary arteries.
-
We will detail an intravenous infusion protocol to assess the systemic effects of this compound on the coronary vasculature.
Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo imaging of this compound's effects.
This compound's Mechanism of Action on Vascular Smooth Muscle
Caption: this compound's signaling pathway leading to vasodilation.
Detailed Protocols
Animal Preparation (Swine Model)
-
Animal Acclimatization: House the animals in a controlled environment for at least 7 days prior to the experiment to minimize stress.
-
Fasting: Fast the animal for 12 hours before the procedure, with free access to water.
-
Anesthesia:
-
Pre-medicate with an intramuscular injection of ketamine (10-30 mg/kg) combined with a benzodiazepine such as midazolam (0.4 mg/kg) or diazepam.[6]
-
Induce anesthesia with intravenous propofol (1-3 mg/kg).[6]
-
Intubate the animal and maintain anesthesia with isoflurane (1-3%) in 100% oxygen.[11] Isoflurane is preferred for its high margin of safety, though it can cause dose-dependent cardiovascular depression.[11]
-
Monitor vital signs (ECG, heart rate, blood pressure, SpO2) continuously throughout the procedure.[12]
-
-
Catheterization:
-
Under sterile conditions, use ultrasound guidance to cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug and fluid administration.[5]
-
Maintain body temperature using a heating pad.
-
High-Frequency Ultrasound Imaging of Coronary Arteries
-
Imaging System: Utilize a high-frequency ultrasound system equipped with a wideband phased array transducer (e.g., 3Sc-RS or similar) suitable for cardiac imaging in large animals.[13]
-
Positioning: Place the animal in the right lateral decubitus position.[13]
-
Image Acquisition:
-
Apply acoustic coupling gel to the chest.
-
Obtain a parasternal long-axis view to visualize the left ventricle and aortic root. Due to the pig's anatomy, the transducer may need to be placed more caudally than in humans, around the sixth or seventh intercostal space.[13]
-
Identify the left main coronary artery (LMCA) or the left anterior descending (LAD) artery.
-
Optimize imaging parameters (gain, depth, focus) to obtain clear images of the vessel walls.
-
Acquire B-mode (2D) images and color Doppler images to visualize blood flow.[14]
-
-
Baseline Measurements:
-
Record at least 10 minutes of stable baseline imaging data before this compound administration.
-
Measure the end-diastolic coronary artery diameter from the B-mode images.[15] ECG gating is recommended to ensure measurements are taken at the same point in the cardiac cycle, as coronary luminal area can change by as much as 8% between systole and diastole.[15] Perform at least three independent measurements and average the results.
-
This compound Administration (Intravenous Infusion)
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile 0.9% saline to a final concentration of 0.1 mg/mL.[8][9][10]
-
Dose-Response Protocol:
-
Begin with a low-dose infusion of this compound. A starting rate of 5 mg/hour is a common clinical starting point for hypertension and can be adapted for animal studies.[8][9][10]
-
Maintain each infusion rate for a sufficient duration (e.g., 10-15 minutes) to achieve a steady-state effect.
-
Incrementally increase the infusion rate in a stepwise manner. A suggested titration could be to increase the rate by 2.5 mg/hour every 15 minutes, up to a maximum of 15 mg/hour.[8][9][10] Note: The optimal dose range to elicit coronary vasodilation without causing severe hypotension should be determined in pilot studies.
-
-
Continuous Monitoring:
-
Continuously record ultrasound images of the coronary artery throughout the infusion period.
-
Continuously monitor and record hemodynamic parameters (heart rate, blood pressure). Be prepared for hypotension, a common side effect of this compound.[8]
-
Data Analysis and Interpretation
-
Image Analysis:
-
Statistical Analysis:
-
Perform statistical analysis to determine the significance of the changes in coronary artery diameter. A paired t-test or repeated measures ANOVA can be used to compare baseline and post-treatment measurements.
-
A p-value of <0.05 is typically considered statistically significant.
-
-
Data Presentation:
-
Present the data in a clear and concise manner. A dose-response curve plotting the percentage change in coronary artery diameter against the this compound infusion rate is highly effective.
-
Table 1: Example Dose-Response Data for this compound on Coronary Artery Diameter
| This compound Infusion Rate (mg/hour) | Mean Coronary Artery Diameter (mm) | Standard Deviation (mm) | Percentage Change from Baseline (%) |
| 0 (Baseline) | 3.0 | 0.2 | 0 |
| 5 | 3.3 | 0.25 | 10 |
| 7.5 | 3.5 | 0.3 | 16.7 |
| 10 | 3.7 | 0.3 | 23.3 |
| 12.5 | 3.9 | 0.35 | 30 |
| 15 | 4.0 | 0.35 | 33.3 |
Troubleshooting and Considerations
-
Image Quality: Ensure optimal animal positioning and sufficient acoustic coupling gel to obtain high-quality images. Respiratory and cardiac motion can be challenging; ECG-gating is crucial for accurate measurements.[15]
-
Anesthetic Effects: Anesthetics can have their own effects on cardiovascular parameters. It is crucial to maintain a stable plane of anesthesia throughout the experiment to minimize confounding effects.[12][17]
-
Systemic Hemodynamics: this compound will likely cause a decrease in systemic blood pressure. Monitor this closely, as significant hypotension can affect coronary perfusion pressure and confound the direct vasodilatory effects of the drug.[8]
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This application note provides a comprehensive framework for conducting in vivo imaging studies to assess the effects of this compound on coronary artery diameter. By carefully selecting the appropriate imaging modality, animal model, and drug administration protocol, researchers can obtain high-quality, reproducible data that will contribute to a better understanding of this compound's therapeutic effects and inform the development of novel cardiovascular drugs. The combination of a robust experimental design, meticulous execution, and thoughtful data analysis is essential for generating reliable and impactful results in the field of cardiovascular pharmacology.
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Title: Effective and Safe Anesthesia for Yorkshire and Yucatan Swine with and without Cardiovascular Injury and Intervention. Source: National Institutes of Health. URL: [Link]
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Title: Anesthesia Protocols used to Create Ischemia Reperfusion Myocardial Infarcts in Swine. Source: PubMed Central. URL: [Link]
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Title: Dynamic expansion of the coronary arteries: implications for intravascular ultrasound measurements. Source: PubMed. URL: [Link]
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Title: Anesthesia Protocols used to Create Ischemia Reperfusion Myocardial Infarcts in Swine. Source: Journal of the American Association for Laboratory Animal Science. URL: [Link]
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Title: In vivo assessment of a digital angiographic method to measure absolute coronary artery diameters. Source: PubMed. URL: [Link]
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Title: Cardiopulmonary Effects of a Partial Intravenous Anesthesia Technique for Laboratory Swine. Source: PubMed Central. URL: [Link]
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Title: Changes in proximal and distal coronary artery diameter during atrial pacing-induced myocardial ischemia. Source: PubMed. URL: [Link]
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Title: Pressure–Diameter Relationship in Human Coronary Arteries. Source: Circulation: Cardiovascular Interventions. URL: [Link]
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Title: this compound dose-dependently reduces the effect of equinatoxin II on coronary flow in isolated porcine heart. Source: PubMed. URL: [Link]
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Title: Measurement of Coronary Artery Diameter with Color Doppler Mapping and Comparison with Quantitative Coronary Angiography. Source: Impactfactor. URL: [Link]
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Title: Pulmonary vasodilator responses to this compound: comparison with other vasodilators. Source: PubMed. URL: [Link]
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Title: Current Applications for this compound in Invasive and Interventional Cardiology. Source: Journal of Invasive Cardiology. URL: [Link]
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Application Notes & Protocols: A Cell Culture Model for Studying Nicardipine's Effects on Vascular Smooth Muscle Cell Proliferation
Abstract
Vascular smooth muscle cell (VSMC) proliferation is a key pathological feature of hypertension and atherosclerosis. Nicardipine, a dihydropyridine calcium channel blocker, is widely used for its vasodilatory effects in treating hypertension.[1][2] Emerging evidence suggests that this compound may also exert direct anti-proliferative effects on VSMCs, representing a potential dual therapeutic benefit.[3] This application note provides a comprehensive guide for establishing and utilizing a robust in vitro cell culture model to investigate the effects of this compound on VSMC proliferation. We detail protocols for the isolation and culture of primary VSMCs, methodologies for assessing cell viability and proliferation, and advanced techniques for dissecting the underlying molecular mechanisms. This guide is intended for researchers in cardiovascular pharmacology, cell biology, and drug development, offering a validated framework to explore the therapeutic potential of this compound and other calcium channel blockers in vascular proliferative diseases.
Introduction: The Rationale for a VSMC-Based this compound Assay
Vascular remodeling, characterized by excessive proliferation and migration of vascular smooth muscle cells (VSMCs), is a central process in the pathogenesis of cardiovascular diseases such as hypertension and atherosclerosis.[3] this compound, a second-generation dihydropyridine calcium channel blocker, is a first-line treatment for hypertension and angina.[4] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[5][6]
Beyond its established hemodynamic effects, studies have indicated that this compound may directly modulate VSMC function, including inhibiting proliferation and migration.[3] An in vitro model using cultured VSMCs provides a controlled and reproducible system to dissect the direct cellular and molecular effects of this compound, independent of systemic physiological variables. This approach allows for precise dose-response studies, investigation of signaling pathways, and high-throughput screening of related compounds.
This document serves as a detailed guide, outlining the necessary protocols to culture VSMCs and subsequently evaluate the impact of this compound on their proliferative capacity. We will cover everything from the initial isolation of cells to the final data analysis, providing the scientific reasoning behind each step to ensure experimental success and data integrity.
Foundational Knowledge: this compound's Mechanism of Action
This compound is a potent vasodilator that functions by blocking the influx of calcium ions (Ca2+) into vascular smooth muscle cells.[1] This action is selective for the L-type voltage-gated calcium channels, which are crucial for the contraction of these cells.[2] By inhibiting this influx, this compound leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.[6] This selectivity for vascular smooth muscle over cardiac muscle minimizes the negative inotropic effects often seen with other calcium channel blockers.[6] Recent research has also suggested that this compound can inhibit VSMC proliferation, a key factor in vascular remodeling associated with hypertension.[3]
dot
Caption: Workflow for studying this compound's effects.
Data Presentation and Interpretation
Table 2: Example Data Summary for this compound's Effect on VSMC Proliferation
| This compound (µM) | Cell Viability (% of Control) | BrdU Incorporation (% of Control) | PCNA Expression (Fold Change) | Cyclin D1 Expression (Fold Change) |
| 0 (Control) | 100 ± 5.2 | 100 ± 7.8 | 1.00 | 1.00 |
| 0.1 | 95.3 ± 4.9 | 88.1 ± 6.5 | 0.85 | 0.91 |
| 1.0 | 78.6 ± 6.1 | 65.4 ± 5.9 | 0.52 | 0.63 |
| 10.0 | 55.2 ± 5.5 | 41.2 ± 4.7 | 0.21 | 0.34 |
| *p < 0.05, *p < 0.01 vs. Control (Data are hypothetical examples) |
A dose-dependent decrease in cell viability, DNA synthesis, and the expression of proliferation markers like PCNA and Cyclin D1 would strongly suggest an anti-proliferative effect of this compound on VSMCs. [3][7][8]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Culture Contamination | Poor aseptic technique, contaminated reagents or equipment. | Review and reinforce sterile techniques. Test all new reagents. Regularly clean incubators and water baths. [9][10] |
| Low Cell Yield After Isolation | Over-digestion with enzymes, harsh mechanical handling. | Optimize digestion time. Handle tissues gently. Ensure prompt processing of the tissue after excision. [7] |
| High Variability in Assay Results | Inconsistent cell seeding, pipetting errors, edge effects in plates. | Use a multichannel pipette for consistency. Avoid using the outer wells of 96-well plates. Perform assays in triplicate or quadruplicate. |
| No Effect of this compound | Incorrect drug concentration, degradation of the compound. | Verify stock solution concentration. Prepare fresh working solutions for each experiment. Ensure proper storage of the stock solution. |
Conclusion and Future Directions
The in vitro cell culture model detailed in this application note provides a robust and reliable platform for investigating the direct effects of this compound on vascular smooth muscle cell proliferation. By employing a combination of viability, DNA synthesis, and protein expression assays, researchers can gain significant insights into the anti-proliferative potential of this widely used antihypertensive drug.
Future studies could expand upon this model to include:
-
Migration Assays: Utilize wound-healing or Boyden chamber assays to determine if this compound also inhibits VSMC migration. [11]* Calcium Imaging: Directly measure changes in intracellular calcium concentrations in response to this compound treatment.
-
Cell Cycle Analysis: Employ flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound exposure.
By elucidating the molecular mechanisms underlying this compound's effects on VSMCs, this research can contribute to a more comprehensive understanding of its therapeutic benefits and potentially identify new applications for calcium channel blockers in the management of vascular proliferative diseases.
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The dihydropyridine calcium antagonist this compound reduces aortic smooth muscle cell viability, proliferation and migration. Cardiovascular Research. Oxford Academic. (2018-04-23). [Link]
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What is the mechanism of action of this compound (calcium channel blocker)? - Dr.Oracle. (2025-08-13). [Link]
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Pharmacology of this compound ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2024-11-03). [Link]
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The Science Behind this compound Hydrochloride: Mechanism and Therapeutic Benefits. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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What is the mechanism of this compound Hydrochloride? - Patsnap Synapse. (2024-07-17). [Link]
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Vascular smooth muscle cell culture - Bio-protocol. [Link]
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Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta - Bio-protocol. (2016-12-05). [Link]
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Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed. [Link]
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Augmentation of Proliferation of Vascular Smooth Muscle Cells by Plasminogen Activator Inhibitor Type 1 - American Heart Association Journals. [Link]
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Human Vascular Smooth Muscle Cell Culture | Springer Nature Experiments. [Link]
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Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - JoVE. (2019-10-30). [Link]
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SUPPLEMENTARY METHODS Isolation and culture of vascular smooth muscle cells (VSMC) derived from human temporal arteries (TA). [Link]
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Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - JoVE. (2019-04-25). [Link]
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Effects of nitrendipine on growth activity in cultured vascular smooth muscle cells - PubMed. [Link]
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Isolation and Cultivation of Vascular Smooth Muscle Cells from the Mouse Circle of Willis. (2023-08-29). [Link]
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A Modified Protocol for the Isolation, Culture, and Characterization of Human Smooth Muscle Cells from the Umbilical Cord - PMC - NIH. (2023-05-26). [Link]
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Vascular Smooth Muscle Cell Migration and P70S6K: Key Players in Intimal Hyperplasia Development | Journal of the American Heart Association. (2025-05-02). [Link]
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DNA BrdU incorporation assay - Bio-protocol. [Link]
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Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed. [Link]
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Application Notes and Protocols for Utilizing Nicardipine in Fluorescence Microscopy to Measure Intracellular Calcium Flux
Introduction: Unraveling Calcium Signaling with Precision
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neurotransmission.[1] The precise spatial and temporal dynamics of intracellular Ca²⁺ fluctuations are critical for encoding specific cellular signals. A key mechanism for regulating Ca²⁺ influx from the extracellular space is through voltage-gated calcium channels (VGCCs). Among these, the L-type calcium channels (LTCCs) are prominent, playing a vital role in the excitation-contraction coupling of skeletal, smooth, and cardiac muscles.[2][3]
Nicardipine, a dihydropyridine derivative, is a potent and selective blocker of L-type calcium channels.[4][5] Its primary mechanism of action involves inhibiting the transmembrane influx of Ca²⁺ ions into cardiac and vascular smooth muscle cells, without altering serum calcium concentrations.[5] This selectivity makes this compound an invaluable pharmacological tool for dissecting the specific contribution of LTCCs to intracellular calcium signaling. This guide provides a comprehensive overview and detailed protocols for the application of this compound in fluorescence microscopy-based measurements of intracellular calcium flux, tailored for researchers, scientists, and drug development professionals.
Scientific Principles and Considerations
This compound's Mechanism of Action
This compound belongs to the dihydropyridine class of calcium channel blockers, which exhibit a high affinity for the α1 subunit of the L-type calcium channel.[4] By binding to the channel, this compound allosterically modulates its gating properties, reducing the probability of channel opening and thereby decreasing the influx of Ca²⁺ in response to membrane depolarization.[4] Notably, this compound displays a greater selectivity for vascular smooth muscle over cardiac muscle, making it a valuable tool for studying vascular physiology.[5]
Choosing the Right Fluorescent Calcium Indicator
The selection of an appropriate fluorescent Ca²⁺ indicator is paramount for successful imaging experiments. The choice depends on factors such as the desired measurement modality (ratiometric vs. single wavelength), the expected Ca²⁺ concentration range, and the instrumentation available.
| Indicator | Type | Excitation (nm) | Emission (nm) | Key Features |
| Fura-2 | Ratiometric | 340/380 | 510 | Allows for quantitative measurements of intracellular Ca²⁺ concentration, minimizing effects of uneven dye loading and photobleaching.[6][7] |
| Indo-1 | Ratiometric | ~350 | ~405 (Ca²⁺ bound) / ~485 (Ca²⁺ free) | Another ratiometric dye, often used in flow cytometry but also applicable to microscopy. |
| Fluo-4 | Single Wavelength | ~494 | ~516 | Exhibits a large fluorescence intensity increase upon Ca²⁺ binding, making it suitable for detecting transient Ca²⁺ signals.[8] |
| GCaMP | Genetically Encoded | ~488 | ~510 | A protein-based sensor that can be targeted to specific cell types or subcellular compartments, enabling long-term and non-invasive imaging.[4] |
Experimental Design: Ensuring Self-Validating Systems
A robust experimental design is crucial for obtaining reliable and interpretable data. Key considerations when using this compound include:
-
Concentration Optimization: The optimal concentration of this compound will vary depending on the cell type and the specific research question. It is essential to perform a dose-response curve to determine the effective concentration that blocks LTCCs without causing significant off-target effects or cytotoxicity. In vitro studies have utilized this compound concentrations ranging from the nanomolar to the low micromolar range.
-
Solvent and Vehicle Controls: this compound is often dissolved in organic solvents like DMSO or an ethanol/water mixture.[9][10] It is imperative to include a vehicle control (culture medium with the same final concentration of the solvent) to account for any effects of the solvent on cellular physiology.
-
Positive and Negative Controls: To validate the experimental system, include positive controls that induce a robust Ca²⁺ influx (e.g., depolarization with high potassium chloride, or application of a calcium ionophore like ionomycin) and negative controls to establish a baseline (e.g., cells in a calcium-free buffer).
-
Incubation Time: The pre-incubation time with this compound should be optimized to allow for sufficient drug-channel interaction. A typical pre-incubation time ranges from 15 to 60 minutes.[11]
-
Phototoxicity and Photostability: While this compound itself can be sensitive to light, the primary concern in fluorescence microscopy is the phototoxicity induced by the excitation light on the cells and the photobleaching of the fluorescent indicator.[12][13][14] Use the lowest possible excitation light intensity and exposure time to minimize these effects. This compound has been shown not to interfere with Fura-2 fluorescence, a critical consideration for accurate measurements.[6]
Experimental Protocols
Protocol 1: Measuring L-Type Calcium Channel-Mediated Calcium Influx in Adherent Cells using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration in response to L-type calcium channel activation and its blockade by this compound.
Materials:
-
Adherent cells expressing L-type calcium channels (e.g., smooth muscle cells, neurons, or a suitable cell line)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
This compound hydrochloride
-
DMSO (anhydrous)
-
High potassium chloride (KCl) solution (e.g., 50 mM KCl in HBSS)
-
Ionomycin
-
Fluorescence microscope equipped with a ratiometric imaging system (340/380 nm excitation)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS with Ca²⁺ and Mg²⁺. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in HBSS to the desired final concentrations.
-
Pre-incubate the Fura-2 loaded cells with the this compound solution (or vehicle control) for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Stimulate the cells with the high KCl solution to induce membrane depolarization and activate L-type calcium channels.
-
Continue to record the F340/F380 ratio to measure the change in intracellular Ca²⁺ concentration.
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free buffer with EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration purposes.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2.
-
Protocol 2: High-Throughput Screening of L-Type Calcium Channel Blockade using Fluo-4 AM
This protocol is adapted for a high-throughput format using a fluorescence plate reader to screen for the effects of this compound on L-type calcium channel activity.
Materials:
-
Cells expressing L-type calcium channels
-
Fluo-4 AM
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound hydrochloride
-
DMSO
-
High potassium chloride (KCl) solution
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed cells into the microplate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer.
-
-
Compound Addition:
-
Add different concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm).
-
Record a baseline fluorescence for a short period.
-
Use the plate reader's injector to add the high KCl solution to stimulate the cells.
-
Continue to record the fluorescence intensity over time to measure the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated as the peak fluorescence after stimulation minus the baseline fluorescence.
-
The response can be normalized to the control wells (vehicle-treated) to determine the inhibitory effect of this compound.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Visualizing the Workflow and Pathway
Diagram 1: Experimental Workflow
Caption: Experimental workflow for measuring intracellular calcium flux with this compound.
Diagram 2: Calcium Signaling Pathway
Caption: this compound's blockade of L-type calcium channel-mediated calcium influx.
Potential Pitfalls and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low fluorescence signal | Incomplete dye loading or de-esterification. | Optimize dye concentration and incubation times. Ensure Pluronic F-127 is used. |
| High background fluorescence | Incomplete removal of extracellular dye. | Perform thorough washing steps after dye loading. |
| No response to stimulation | Cells are not healthy or do not express functional LTCCs. | Check cell viability. Use a positive control (ionomycin) to confirm dye loading and cell responsiveness. |
| Variability between experiments | Inconsistent cell density, dye loading, or compound concentrations. | Standardize all experimental parameters. Prepare fresh solutions for each experiment. |
| Cell death | Cytotoxicity from the compound, solvent, or excessive light exposure. | Perform a toxicity assay for this compound and the solvent. Minimize light exposure during imaging. |
Conclusion
This compound is a powerful and selective tool for investigating the role of L-type calcium channels in intracellular calcium signaling. By combining the use of this compound with appropriate fluorescent calcium indicators and a well-controlled experimental design, researchers can gain valuable insights into the intricate mechanisms governing a wide range of physiological and pathophysiological processes. The protocols and guidelines presented here provide a solid foundation for the successful application of this compound in fluorescence microscopy to elucidate the complexities of calcium dynamics in living cells.
References
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Krishnaiah, Y. S. R., Satyanarayana, V., & Karthikeyan, R. S. (2002). Effect of the solvent system on the in vitro permeability of this compound hydrochloride through excised rat epidermis. Journal of Pharmacy & Pharmaceutical Sciences, 5(2), 123–130. Retrieved from [Link]
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Krishnaiah, Y. S. R., Satyanarayana, V., & Karthikeyan, R. S. (2002). Transdermal delivery of this compound: an approach to in vitro permeation enhancement. Journal of Pharmacy & Pharmaceutical Sciences, 5(2), 123–130. Retrieved from [Link]
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Pediatric Oncall. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]
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Pallafacchina, G., Tiso, N., & Lopreiato, R. (2019). Methods to Measure Intracellular Ca 2+ Concentration Using Ca 2+-Sensitive Dyes. In Methods in Molecular Biology (Vol. 1928, pp. 35-46). Humana Press. Retrieved from [Link]
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Chen, T. W., Wardill, T. J., Sun, Y., Pulver, S. R., Renninger, S. L., Baohan, A., ... & Looger, L. L. (2013). Ultrasensitive fluorescent proteins for imaging neuronal activity. Nature, 499(7458), 295–300. Retrieved from [Link]
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Pediatric Oncall. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]
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Medscape. Cardene, Cardene IV (this compound) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
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MIMS Malaysia. Nicardiin: Dosages and Ingredients | Full Prescribing Info. Retrieved from [Link]
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Mori, J., et al. (2010). Misinterpretation of the effect of amlodipine on cytosolic calcium concentration with fura-2 fluorospectrometry. Journal of pharmacological sciences, 114(4), 423-429. Retrieved from [Link]
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Terai, K., et al. (1987). Calcium antagonistic properties of this compound, a dihydropyridine derivative assessed in isolated cerebral arteries and cardiac muscle. Arzneimittel-Forschung, 37(7), 775-779. Retrieved from [Link]
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Izzedine, H., et al. (2023). Differential Preincubation Effects of this compound on OATP1B1- and OATP1B3-Mediated Transport in the Presence and Absence of Protein. Pharmaceutics, 15(4), 1083. Retrieved from [Link]
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Stern, M. D., et al. (1992). This compound prevents calcium loading and "oxygen paradox" in anoxic single rat myocytes by a mechanism independent of calcium channel blockade. Journal of molecular and cellular cardiology, 24(12), 1455-1463. Retrieved from [Link]
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Wallach, J. H., et al. (1988). Intravenous this compound hydrochloride: treatment of patients with severe hypertension. American heart journal, 115(1 Pt 2), 266-274. Retrieved from [Link]
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Nikon's MicroscopyU. Cellular Phototoxicity. Retrieved from [Link]
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Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003. Retrieved from [Link]
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MPI-CBG Publications. Phototoxicity in live fluorescence microscopy, and how to avoid it. Retrieved from [Link]
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QUAREP-LiMi. WG 13 - Phototoxicity. Retrieved from [Link]
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ResearchGate. Assessing phototoxicity in live fluorescence imaging. Retrieved from [Link]
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Hadani, M., Young, W., & Flamm, E. S. (1988). This compound reduces calcium accumulation and electrolyte derangements in regional cerebral ischemia in rats. Stroke, 19(9), 1125–1132. Retrieved from [Link]
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Enzo Life Sciences. (2021, May 21). FURA-2 AM - Instructions. Retrieved from [Link]
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Uchida, T., et al. (2004). Evaluation of photostability of solid-state this compound hydrochloride polymorphs by using Fourier-transformed reflection-absorption infrared spectroscopy. International journal of pharmaceutics, 286(1-2), 1-8. Retrieved from [Link]
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NC3Rs. Development of an AOP for cardiotoxicity mediated by the blockade of L-type calcium channel. Retrieved from [Link]
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Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003. Retrieved from [Link]
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Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003. Retrieved from [Link]
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Wallach, J. H., et al. (1988). Intravenous this compound hydrochloride: treatment of patients with severe hypertension. American heart journal, 115(1 Pt 2), 266-274. Retrieved from [Link]
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NC3Rs. Development of an AOP for cardiotoxicity mediated by the blockade of L-type calcium channel. Retrieved from [Link]
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Application of Nicardipine in Ischemic Stroke Models: A Guide to Assessing Neuroprotective Effects
Introduction: The Rationale for Nicardipine in Ischemic Stroke Research
Ischemic stroke, characterized by the cessation of blood flow to a specific brain region, initiates a complex cascade of events leading to neuronal death and subsequent neurological deficits.[1][2] A primary goal of acute stroke research is the identification of neuroprotective agents that can mitigate this damage.[1][3] this compound, a dihydropyridine L-type calcium channel blocker, has emerged as a promising candidate for such investigations.[4][5] Its primary clinical use is in managing hypertension, a significant risk factor for stroke.[6][7] However, its therapeutic potential in the context of acute ischemic stroke extends beyond mere blood pressure control.
This compound exhibits high vascular selectivity with potent cerebral vasodilatory effects, which can improve cerebral blood flow to the ischemic penumbra, the region of salvageable tissue surrounding the infarct core.[8][9][10] Mechanistically, by blocking the influx of calcium into neurons, this compound directly counteracts a key trigger of the ischemic cascade, thereby reducing excitotoxicity and subsequent cell death.[11][12] Furthermore, emerging evidence suggests that this compound possesses anti-neuroinflammatory properties, inhibiting microglial activation and the release of pro-inflammatory mediators that contribute to secondary brain injury.[13][14][15][16]
This comprehensive guide provides detailed protocols for utilizing both in vivo and in vitro models of ischemic stroke to evaluate the neuroprotective efficacy of this compound. It is designed for researchers, scientists, and drug development professionals seeking to rigorously assess this compound's therapeutic potential.
I. In Vivo Assessment of Neuroprotection: The MCAO Model
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and clinically relevant rodent model of focal cerebral ischemia.[17] This section outlines the procedure for inducing MCAO, administering this compound, and subsequently assessing its neuroprotective effects through behavioral and histological analyses.
Experimental Workflow: In Vivo MCAO Model
Caption: Workflow for assessing this compound's neuroprotective effects in a rodent MCAO model.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the transient MCAO model, which involves temporary occlusion of the MCA followed by reperfusion, mimicking the clinical scenario of thrombolytic therapy.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Heating pad and rectal probe for temperature monitoring
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound hydrochloride
-
Vehicle (e.g., saline or DMSO)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal ECA and the CCA.
-
MCA Occlusion: Gently insert the 4-0 monofilament suture into the ICA via an incision in the ECA stump. Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the MCA origin.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow reperfusion.
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia.
Protocol 2: this compound Administration
The timing and dosage of this compound administration are critical variables. Administration can be performed intravenously (IV) or intraperitoneally (IP).
Dosage and Administration:
-
Dose Range: Based on preclinical studies, a starting point for IV administration is a bolus followed by continuous infusion.[18][19][20] A range of 3-7 mg/hr has been used in clinical studies.[19][20] For rodent models, doses should be scaled appropriately.
-
Timing: Administer this compound at the onset of reperfusion to mimic a clinically relevant therapeutic window.
-
Control Group: Administer an equivalent volume of the vehicle to the control group.
| Parameter | Recommendation | Rationale |
| Route of Administration | Intravenous (IV) infusion | Provides precise control over plasma concentration. |
| Timing of Administration | At the onset of reperfusion | Mimics the clinical scenario of adjunctive therapy with reperfusion. |
| Dosage | Titrate to effect, monitor blood pressure | To achieve neuroprotection without inducing significant hypotension which can worsen ischemic injury.[21] |
Protocol 3: Behavioral Assessment of Neurological Deficits
Behavioral tests are crucial for assessing the functional outcomes of neuroprotective therapies.[22] A battery of tests should be performed at various time points post-MCAO (e.g., 24h, 48h, 7 days).
Commonly Used Behavioral Tests:
-
Modified Neurological Severity Score (mNSS): A composite scoring system evaluating motor, sensory, balance, and reflex functions.[23]
-
Rotarod Test: Assesses motor coordination and balance.[24] Animals are trained on a rotating rod, and the latency to fall is recorded.
-
Cylinder Test: Evaluates forelimb use asymmetry.[22][25] The animal is placed in a transparent cylinder, and the number of times each forelimb touches the wall is counted.
-
Corner Test: Measures sensorimotor neglect.[25][26] The animal is placed in a corner, and the direction it turns to exit is recorded. Stroke-impaired animals tend to turn towards the non-impaired side.
Protocol 4: Histological Assessment of Infarct Volume
Histological analysis provides a quantitative measure of the extent of brain damage. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for visualizing the infarct area.[27][28]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
Brain Extraction: At the designated endpoint (e.g., 7 days post-MCAO), euthanize the animal and perfuse transcardially with saline. Carefully extract the brain.
-
Brain Slicing: Chill the brain and slice it into 2 mm coronal sections using a brain matrix.
-
TTC Staining: Immerse the brain slices in 2% TTC solution at 37°C for 20-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.[29][30]
-
Image Acquisition: Scan or photograph the stained sections.
-
Infarct Volume Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere in each slice. The infarct volume is calculated by integrating the infarct areas across all slices, correcting for edema.[27][31]
II. In Vitro Assessment of Neuroprotection: The OGD Model
The Oxygen-Glucose Deprivation (OGD) model is an in vitro method that simulates the ischemic conditions of a stroke in a controlled cellular environment.[32][33][34][35] This model is ideal for mechanistic studies and high-throughput screening of potential neuroprotective compounds.
Signaling Pathway of this compound's Neuroprotective Action
Caption: this compound's mechanism of action in mitigating ischemic neuronal injury.
Protocol 5: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol details the induction of OGD in primary cortical neurons to assess the direct neuroprotective effects of this compound.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos)
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
This compound hydrochloride
-
Cell viability assays (e.g., MTT, LDH)
Procedure:
-
Culture Preparation: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days.
-
OGD Induction:
-
Wash the cells with glucose-free medium.
-
Replace the culture medium with pre-warmed, deoxygenated, glucose-free medium.
-
Place the culture plates in a hypoxic chamber for the desired duration (e.g., 60-90 minutes).[36]
-
-
This compound Treatment: Add this compound at various concentrations (e.g., 1, 5, 10 µM) to the culture medium just before OGD induction.[13]
-
Reoxygenation: After the OGD period, remove the plates from the hypoxic chamber and replace the medium with normal, glucose-containing culture medium. This simulates reperfusion.
-
Assessment of Cell Viability: At 24 hours post-reoxygenation, assess cell viability using standard assays:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cell death.
-
| Parameter | Recommendation | Rationale |
| Cell Type | Primary Cortical Neurons | Provides a more physiologically relevant model than cell lines. |
| OGD Duration | 60-90 minutes | Induces significant but not complete cell death, allowing for the detection of neuroprotective effects. |
| This compound Concentration | 1-10 µM | Based on published in vitro studies demonstrating anti-inflammatory and neuroprotective effects.[13][16][37] |
III. Data Analysis and Interpretation
-
Behavioral Data: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the performance of this compound-treated and vehicle-treated groups at different time points.
-
Infarct Volume: Compare the mean infarct volumes between groups using a t-test or one-way ANOVA.
-
Cell Viability: Analyze data from MTT and LDH assays using ANOVA to determine the dose-dependent effects of this compound on neuronal survival.
A significant reduction in neurological deficit scores, a smaller infarct volume, and increased cell viability in the this compound-treated groups compared to the control groups would provide strong evidence for its neuroprotective effects in ischemic stroke models.
IV. Conclusion
The protocols outlined in this guide provide a robust framework for evaluating the neuroprotective potential of this compound in clinically relevant models of ischemic stroke. By combining in vivo functional and histological assessments with in vitro mechanistic studies, researchers can gain a comprehensive understanding of this compound's therapeutic efficacy. This multi-faceted approach is crucial for the preclinical validation of this compound as a potential adjunctive therapy for acute ischemic stroke.
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Abele, A. E., & Lipton, S. A. (1998). L-Type Ca2+ Channel Blockers Attenuate Electrical Changes and Ca2+ Rise Induced by Oxygen/Glucose Deprivation in Cortical Neurons. Stroke, 29(1), 193-201. [Link]
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Cimarosti, H., & Henley, J. M. (2010). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. ResearchGate. [Link]
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Durán-Laforet, V., et al. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Universidad Complutense de Madrid. [Link]
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Sacco, S., & Carolei, A. (2007). Calcium channel blockers and stroke. PubMed. [Link]
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Goldlust, E. J., et al. (1996). Automated Measurement of Infarct Size With Scanned Images of Triphenyltetrazolium Chloride–Stained Rat Brains. Stroke, 27(9), 1657-1662. [Link]
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Datta, A., et al. (2022). In Vitro Oxygen Glucose Deprivation Model of Ischemic Stroke: A Proteomics-Driven Systems Biological Perspective. PubMed. [Link]
-
Huang, B. R., et al. (2014). Anti-Neuroinflammatory Effects of the Calcium Channel Blocker this compound on Microglial Cells: Implications for Neuroprotection. ResearchGate. [Link]
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Sathialingam, E., et al. (2021). LB006 Microvascular cerebral blood flow response to intrathecal this compound is associated with delayed cerebral ischemia in subarachnoid hemorrhage. Journal of NeuroInterventional Surgery, 13(Suppl 1), A6. [Link]
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Ruan, Y., et al. (2020). Behavioral Tests in Rodent Models of Stroke. Ace Therapeutics. [Link]
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Jiang, X., et al. (2023). Blood-brain barrier permeability in the ischemic stroke: An update. PubMed. [Link]
-
Patsnap Synapse. (2024). What are L-type calcium channel blockers and how do they work?. Patsnap Synapse. [Link]
-
Davis, S. M., et al. (1998). Duration of Neuroprotective Treatment for Ischemic Stroke. Stroke, 29(3), 735-740. [Link]
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Chen, C. H., et al. (2018). Histological quantification of the infarct volume via TTC staining and analysis of the percent change in the infarct volume in the bilateral S1FL cortex. ResearchGate. [Link]
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De Laet, R., et al. (2023). Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition. MDPI. [Link]
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Cicero, A. F. G., & Borghi, C. (2010). Calcium-channel blockers for the prevention of stroke: from scientific evidences to the clinical practice. Italian Journal of Medicine, 4(2), 94-99. [Link]
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MacLellan, C. L., et al. (2010). Functional assessments in the rodent stroke model. CCU Digital Commons. [Link]
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OSF Healthcare System. (2006). IV Double and Triple Concentrated this compound for Stroke and ICH. ClinicalTrials.gov. [Link]
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Amenta, F., et al. (1994). This compound and treatment of cerebrovascular diseases with particular reference to hypertension-related disorders. PubMed. [Link]
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Petullo, D., et al. (2013). Scoring criteria for Basic Behavioural Test after stroke. ResearchGate. [Link]
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The this compound Study Group. (1989). Pilot study of this compound for acute ischemic stroke. PubMed. [Link]
-
Mancia, G., & Schumacher, H. (2008). A combined role of calcium channel blockers and angiotensin receptor blockers in stroke prevention. PubMed Central. [Link]
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Pereira, S., et al. (2023). Visualization and estimation of stroke infarct volumes in rodents. bioRxiv. [Link]
-
Modo, M., et al. (2011). Oxygen-glucose deprivation in neurons: implications for cell transplantation therapies. ORCA - Cardiff University. [Link]
-
Huang, B. R., et al. (2014). Inhibitory effect of this compound on LPS/IFN-γ or peptidoglycan-stimulated nitric oxide production. PLOS ONE. [Link]
-
Al-Mufti, F., et al. (2022). Dose-response and infusion duration of intra-arterial nimodipine in cerebral vasospasm after aneurysmal subarachnoid hemorrhage: a single-center case series. ResearchGate. [Link]
-
Li, Z., et al. (2022). Detection, Isolation and Quantification of Myocardial Infarct with Four Different Histological Staining Techniques. PubMed Central. [Link]
-
Longdom Publishing. (2023). Neuroprotection Strategies in Acute Ischemic Stroke Care. Longdom Publishing. [Link]
-
Koga, M., et al. (2015). Intravenous this compound dosing for blood pressure lowering in acute intracerebral hemorrhage: the Stroke Acute Management with Urgent Risk-factor Assessment and Improvement-Intracerebral Hemorrhage study. PubMed. [Link]
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Liu, S., et al. (2009). An improved approach for modeling focal cerebral ischemia in the rat. Aniphy. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Nicardipine Concentration for Vasodilation Assays in Isolated Arteries
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the use of nicardipine in isolated artery vasodilation assays. As a senior application scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you achieve reliable and reproducible results.
Section 1: Understanding this compound's Mechanism of Action
Q1: How does this compound induce vasodilation?
This compound is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in the smooth muscle cells of arterial vessels.[1][2] By blocking these channels, this compound prevents the influx of calcium ions into the vascular smooth muscle cells.[1][2] This reduction in intracellular calcium leads to the relaxation of the smooth muscle, resulting in vasodilation (the widening of blood vessels) and a decrease in systemic vascular resistance.[1] this compound exhibits a greater selectivity for vascular smooth muscle over cardiac muscle, making it a potent vasodilator with minimal direct effects on heart muscle contraction.[2][3]
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// Nodes Depolarization [label="Membrane\nDepolarization", fillcolor="#FBBC05", fontcolor="#202124"]; LTypeCaChannel [label="L-Type Ca2+\nChannel (Cav1.2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaInflux [label="Ca2+ Influx", fillcolor="#34A853", fontcolor="#FFFFFF"]; IntracellularCa [label="↑ Intracellular\n[Ca2+]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calmodulin [label="Ca2+-Calmodulin\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCK [label="Myosin Light\nChain Kinase (MLCK)\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC_P [label="Myosin Light\nChain Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Vasoconstriction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Vasodilation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Depolarization -> LTypeCaChannel [label="Activates"]; LTypeCaChannel -> CaInflux; this compound -> LTypeCaChannel [label="Blocks", arrowhead=tee]; CaInflux -> IntracellularCa; IntracellularCa -> Calmodulin; Calmodulin -> MLCK; MLCK -> MLC_P; MLC_P -> Contraction; this compound -> Relaxation [style=dashed, color="#5F6368", label="Promotes"]; } caption: "this compound's vasodilatory signaling pathway."
Section 2: Experimental Design and Protocol Optimization
Q2: What is a suitable concentration range for this compound in isolated artery vasodilation assays?
The optimal concentration range for this compound can vary depending on the specific artery being studied, the pre-constricting agent used, and the experimental conditions. However, a general starting point for generating a concentration-response curve is to use a range from 10⁻⁹ M to 10⁻⁵ M . It is crucial to perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for your specific experimental setup.
| Parameter | Recommended Range | Rationale |
| Starting Concentration | 10⁻⁹ M | To establish a baseline and observe the initial vasodilatory effects. |
| Ending Concentration | 10⁻⁵ M | To ensure a maximal response and complete vasodilation is achieved. |
| Logarithmic Increments | Half-log or full-log | Allows for a comprehensive concentration-response curve. |
Q3: How should I prepare my this compound stock solution?
This compound hydrochloride has limited solubility in aqueous solutions, especially at neutral or alkaline pH.[4] Therefore, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent.
| Solvent | Concentration | Storage |
| Dimethyl sulfoxide (DMSO) | 10 mM - 100 mM | Store at -20°C, protected from light.[4] |
| Ethanol | 10 mM - 50 mM | Store at -20°C, protected from light. |
Important Considerations:
-
Always prepare fresh dilutions of this compound in your physiological salt solution (e.g., Krebs-Henseleit solution) for each experiment.[4]
-
Ensure the final concentration of the organic solvent in the organ bath is minimal (typically <0.1%) to avoid solvent-induced effects on the arterial tissue.[4] A vehicle control (adding the same volume of solvent without this compound) is essential.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A1 [label="Isolate Artery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="Mount in Myograph/Organ Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3 [label="Equilibrate", fillcolor="#FBBC05", fontcolor="#202124"]; A4 [label="Pre-constrict Artery\n(e.g., Phenylephrine, KCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A5 [label="Cumulative Addition of this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; A6 [label="Record Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; A7 [label="Data Analysis\n(Concentration-Response Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A1 -> A2; A2 -> A3; A3 -> A4; A4 -> A5; A5 -> A6; A6 -> A7; } caption: "General workflow for vasodilation assays."
Q4: What are the key steps for a standard isolated artery vasodilation protocol?
Here is a generalized protocol for assessing this compound-induced vasodilation in isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., thoracic aorta, mesenteric artery)
-
Krebs-Henseleit Solution (KHS)
-
Pre-constricting agent (e.g., Phenylephrine, KCl)
-
This compound hydrochloride
-
Organ bath or wire myograph system
-
Force transducer and data acquisition system
Protocol:
-
Tissue Preparation:
-
Carefully dissect the desired artery and place it in cold KHS.
-
Remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length.
-
-
Mounting:
-
Mount the arterial rings in an organ bath or wire myograph containing KHS, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
-
Equilibration:
-
Allow the rings to equilibrate for at least 60-90 minutes under a resting tension (determined by a length-tension curve).
-
Replace the KHS every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with a high-potassium solution (e.g., 60-80 mM KCl) to ensure tissue viability.
-
Wash the rings with KHS until they return to baseline tension.
-
-
Pre-constriction:
-
Induce a submaximal, stable contraction with a vasoconstrictor like phenylephrine (e.g., 10⁻⁶ M).
-
-
This compound Administration:
-
Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Allow the response to stabilize at each concentration before adding the next.
-
-
Data Recording:
-
Continuously record the changes in tension.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the IC₅₀.
-
Section 3: Troubleshooting and FAQs
Q5: My artery is not showing a consistent or stable pre-constriction. What could be the issue?
-
Tissue Health: Ensure the artery was dissected and handled carefully to avoid damage. Prolonged exposure to air or excessive stretching can impair its function.
-
Equilibration Time: The tissue may require a longer equilibration period to reach a stable state.
-
Vasoconstrictor Concentration: The concentration of the pre-constricting agent may be too high, causing a maximal and irreversible contraction, or too low, leading to an unstable tone. It's advisable to perform a concentration-response curve for the vasoconstrictor to determine an appropriate submaximal concentration (EC₅₀-EC₈₀).
-
Endothelium Integrity: In some vessels, the endothelium releases vasodilating factors that can counteract the effect of the vasoconstrictor. You can test for endothelium integrity using an acetylcholine challenge.
Q6: I am observing a very weak or no vasodilatory response to this compound. What should I check?
-
This compound Solution: Ensure your this compound stock and dilutions are freshly prepared and have been protected from light, as this compound can be light-sensitive.
-
Pre-constriction Level: If the pre-constriction is too weak, the dynamic range for observing vasodilation will be small. Conversely, a maximal contraction may be difficult to reverse. Aim for a pre-constriction of 50-80% of the maximal response.
-
Mechanism of Pre-constriction: this compound specifically blocks L-type calcium channels. If you are using a pre-constricting agent that primarily acts through other mechanisms (e.g., receptor-operated channels or release of intracellular calcium), the effect of this compound may be less pronounced. Pre-constriction with high KCl, which directly depolarizes the cell membrane and opens L-type calcium channels, is a good positive control for this compound's action.[5]
-
Vessel Type: The density and sensitivity of L-type calcium channels can vary between different types of arteries. Some vessels may be less sensitive to this compound.
Q7: Does this compound's effect depend on the presence of the endothelium?
This compound's primary mechanism of action is directly on the vascular smooth muscle cells, independent of the endothelium.[1][2] However, the overall vascular tone is a balance between vasoconstricting and vasodilating influences, including those derived from the endothelium. While this compound itself does not require the endothelium to exert its effect, the state of the endothelium can influence the baseline tone and the response to pre-constricting agents. Studies have shown that this compound does not significantly affect endothelium-dependent relaxation.[6]
dot graph "Troubleshooting_Logic" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Problem [label="Inconsistent/No Vasodilation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Check this compound Solution\n(Fresh, Light-Protected)", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Evaluate Pre-constriction\n(Stable, Submaximal)", fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Verify Tissue Viability\n(KCl Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Check4 [label="Consider Vessel Type", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Prepare Fresh Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize Agonist Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Improve Dissection/Handling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Consult Literature for Vessel-Specific Protocols", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Check1; Problem -> Check2; Problem -> Check3; Problem -> Check4; Check1 -> Solution1; Check2 -> Solution2; Check3 -> Solution3; Check4 -> Solution4; } caption: "A logical approach to troubleshooting vasodilation assays."
References
-
What is the mechanism of this compound Hydrochloride? - Patsnap Synapse. (2024-07-17). Available at: [Link]
-
Moosmang, S., et al. (2003). Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation. The EMBO Journal, 22(22), 6027-6034. Available at: [Link]
-
What is the mechanism of action of this compound (calcium channel blocker)? - Dr.Oracle. (2025-08-13). Available at: [Link]
-
Mechanism of Action of this compound - Pharmacy Freak. (2025-09-20). Available at: [Link]
-
The Science Behind this compound Hydrochloride: Mechanism and Therapeutic Benefits. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Vascular Smooth Muscle Contraction and Relaxation - CV Physiology. Available at: [Link]
-
Navedo, M. F., et al. (2022). Ion channel molecular complexes in vascular smooth muscle. Frontiers in Physiology, 13, 953330. Available at: [Link]
-
This compound - Wikipedia. Available at: [Link]
-
Amberg, G. C., & Navedo, M. F. (2013). Calcium Channels in Vascular Smooth Muscle. Calcium Signaling, 617-641. Available at: [Link]
-
Vascular smooth muscle L-type calcium channel calcium sparklets.... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Martin, W., et al. (1986). Absence of effect of calcium antagonists on endothelium-dependent relaxation in rabbit aorta. British Journal of Pharmacology, 89(3), 579-585. Available at: [Link]
-
Krishnaiah, Y. S. R., et al. (2002). Effect of the solvent system on the in vitro permeability of this compound hydrochloride through excised rat epidermis. Journal of Pharmacy & Pharmaceutical Sciences, 5(2), 123-130. Available at: [Link]
-
Effect of the solvent system on the in vitro permeability of this compound hydrochloride through excised rat epidermis - University of Alberta. Available at: [Link]
-
Cremona, G., et al. (1992). Response of the pulmonary circulation to acetylcholine, calcitonin gene-related peptide, substance P and oral this compound in patients with primary pulmonary hypertension. Journal of the American College of Cardiology, 20(4), 856-861. Available at: [Link]
-
Transdermal delivery of this compound: an approach to in vitro permeation enhancement - PubMed. Available at: [Link]
-
The difference between this compound and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed. Available at: [Link]
-
The interference by this compound and diltiazem on alpha-adrenergic receptor-mediated vasoconstriction in isolated human subcutaneous arterioles - PubMed. Available at: [Link]
-
Edwards, G., et al. (1998). Tonic regulation of vascular tone by nitric oxide and chloride ions in rat isolated small coronary arteries. American Journal of Physiology-Heart and Circulatory Physiology, 274(5), H1538-H1547. Available at: [Link]
Sources
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- 5. journals.physiology.org [journals.physiology.org]
- 6. Absence of effect of calcium antagonists on endothelium-dependent relaxation in rabbit aorta - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nicardipine Stability and Degradation in Cell Culture Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability and degradation of nicardipine in cell culture media. As a dihydropyridine calcium channel blocker, this compound is a valuable tool in a wide range of in vitro studies. However, its inherent chemical properties can present challenges in maintaining its stability and ensuring reproducible experimental outcomes. This guide offers expert insights and practical solutions to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: I'm observing inconsistent or lower-than-expected pharmacological effects of this compound in my cell culture experiments. What could be the cause?
Answer:
Inconsistent results with this compound are frequently linked to its degradation in the experimental setup. The primary culprits are photodegradation and pH-dependent instability.
-
Photodegradation: this compound belongs to the 1,4-dihydropyridine class of compounds, which are notoriously sensitive to light, particularly in solution.[1][2] Exposure to ambient laboratory light or even the light from a microscope can trigger the oxidation of the dihydropyridine ring into a pyridine derivative.[3] This structural change results in a complete loss of its pharmacological activity as a calcium channel blocker.[1][2] Deliberate exposure of a 0.1 mg/mL this compound solution to daylight has been shown to cause an 8% loss in 7 hours and a 21% loss in 14 hours.[4]
-
pH-Dependent Instability and Precipitation: this compound hydrochloride's solubility and stability are highly dependent on pH. It is more soluble and stable in acidic conditions (the commercial injection is buffered to a pH of approximately 3.5).[5][6] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4. When a concentrated, acidic stock solution of this compound is diluted into this neutral or slightly alkaline medium, the pH shift can cause the drug to precipitate out of solution, reducing its effective concentration.[5][7] Furthermore, alkaline conditions can promote the hydrolysis of the ester groups in the this compound molecule, leading to degradation.[8][9]
Solutions:
-
Protect from Light: All steps involving this compound solutions, from stock preparation to final dilutions in cell culture plates, should be performed in a dark room or under red light conditions.[10] Use amber-colored vials or wrap containers in aluminum foil to minimize light exposure.[5] When performing microscopy, limit the light exposure time to the absolute minimum required.
-
Proper Stock Solution Preparation and Dilution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[11] When diluting the stock into your cell culture medium, add the stock solution to the medium with vigorous mixing to ensure rapid and even dispersion, minimizing localized high concentrations that are prone to precipitation. The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent toxicity.[11]
-
Fresh Preparations: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.[11] Avoid storing diluted this compound solutions for extended periods, even if protected from light, as pH-related degradation can still occur.
Question 2: I noticed a yellowing of my this compound solution or the formation of a precipitate in my culture wells. What does this signify?
Answer:
A change in the color or clarity of your this compound solution is a strong indicator of degradation or precipitation.
-
Yellow Discoloration: While a freshly prepared this compound hydrochloride solution may have a slight yellow appearance, a noticeable increase in yellow color can be a sign of photodegradation.[5][12] The formation of the pyridine derivative and other degradation byproducts can alter the solution's absorbance spectrum.
-
Precipitation: The appearance of a visible precipitate, either in your stock solution vial or in the wells of your culture plate, is a clear sign of poor solubility.[6] As mentioned previously, this is most often due to the pH shift upon dilution into the culture medium.[5] The precipitate is the inactive free base of this compound, which is not available to interact with the cells.
Solutions:
-
Visual Inspection: Always visually inspect your this compound solutions for any signs of color change or precipitation before use.[12] If any are observed, discard the solution and prepare a fresh one.
-
Solubility Enhancement: If you consistently experience precipitation, consider preparing your stock solution in a slightly acidic buffer before further dilution, though care must be taken to ensure the final pH of the culture medium is not significantly altered. However, the most straightforward approach is to ensure a low final concentration of this compound and a minimal volume of the stock solution added to the media.
Question 3: How can I be certain that the concentration of active this compound in my experiment is what I think it is?
Answer:
To ensure the accuracy of your experimental results, it is highly recommended to analytically verify the concentration of this compound in your cell culture medium over the time course of your experiment.
Solution: Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying this compound and its degradation products.[13][14] A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for an accurate measurement of the active compound.
A typical reversed-phase HPLC method would involve:
-
Column: A C18 column.[14]
-
Mobile Phase: A mixture of an acidic buffer (e.g., triethylamine-phosphoric acid buffer at pH 3.5) and an organic solvent like acetonitrile.[14]
-
Detection: UV detection at a wavelength where this compound has a strong absorbance, such as 237 nm or 353 nm.[13]
By analyzing samples of your this compound-containing cell culture medium at different time points (e.g., 0, 4, 8, 24, and 48 hours), you can create a stability profile and determine the rate of degradation under your specific experimental conditions.
Frequently Asked Questions (FAQs)
-
What is the best solvent to dissolve this compound hydrochloride for in vitro studies? DMSO is a commonly used solvent for preparing concentrated stock solutions of this compound for cell culture experiments.[11] It offers good solubility for the compound.
-
How should I store my this compound hydrochloride powder and stock solutions? this compound hydrochloride powder should be stored in a tightly sealed container, protected from light, at room temperature (20°C to 25°C or 68°F to 77°F).[15] Concentrated stock solutions in DMSO should be aliquoted into small, single-use vials and stored at -20°C or -80°C to minimize freeze-thaw cycles. Always protect stock solutions from light.
-
What are the main degradation products of this compound? The primary degradation product of this compound is its pyridine analogue, formed through the oxidation of the dihydropyridine ring.[1][2] Other degradation products can arise from the hydrolysis of the ester groups, particularly under alkaline conditions.[8][9]
-
Can the components of the cell culture medium itself affect this compound stability? Yes, the complex mixture of components in cell culture media, such as amino acids, salts, and buffering agents, can influence drug stability.[16][17] For instance, the pH buffering system is a critical factor. While specific interactions between this compound and other media components are not extensively documented in readily available literature, it is a possibility that should be considered, especially if unexplained inconsistencies persist.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure (performed in a dark room or under red light):
-
Calculate the required amount of this compound hydrochloride to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the this compound hydrochloride powder accurately using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber-colored vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media using HPLC
-
Materials:
-
Complete cell culture medium (including serum, if applicable)
-
This compound stock solution (from Protocol 1)
-
Sterile, multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
HPLC system with UV detector
-
C18 HPLC column
-
Appropriate mobile phase and standards
-
-
Procedure:
-
Prepare a fresh dilution of this compound in the complete cell culture medium to the final concentration used in your experiments.
-
Dispense the this compound-containing medium into the wells of a sterile multi-well plate.
-
At time point 0, immediately collect a sample from one of the wells and store it at -80°C until analysis.
-
Place the culture plate in a 37°C, 5% CO2 incubator.
-
At subsequent time points (e.g., 4, 8, 24, 48 hours), collect samples from different wells and store them at -80°C.
-
Once all samples are collected, thaw them and prepare them for HPLC analysis according to your established protocol (this may involve a protein precipitation step).
-
Analyze the samples by HPLC to determine the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile in your cell culture medium.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- Al-Ghannam, S. M., et al. (2012). Stability Indicating RP-LC Method for the Quantitation of this compound Hydrochloride in Capsules. Journal of Pharmacy Research, 5(5), 2473-2476.
- Ioele, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 1-8.
- Ragno, G., et al. (2016). Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. Future Medicinal Chemistry, 8(2), 107–115.
- Lupine Publishers. (2019). This compound: Concise Review on Analytical Techniques.
- ResearchGate. (n.d.). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity.
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- SynThink Research Chemicals. (n.d.).
- Semantic Scholar. (n.d.).
- Ragno, G., et al. (2015). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-115.
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- PubMed. (n.d.).
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- (n.d.). This compound 10 mg/10 ml solution for injection.
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- ASHP Publications. (n.d.). This compound Hydrochloride.
- Medinfo Galway. (n.d.). This compound Intravenous Infusion for Adults.
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- (2024). This compound (Cardene): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
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Technical Support Center: A Researcher's Guide to Nicardipine in Primary Cell Cultures
<-33>
Welcome to the Technical Support Center for researchers utilizing nicardipine in primary cell culture experiments. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As scientists and drug development professionals, understanding and mitigating the off-target effects of any compound is paramount to generating robust and reproducible data. This resource will equip you with the knowledge to confidently design, execute, and interpret your this compound-based studies.
Understanding this compound: Beyond the Calcium Channel
This compound is a dihydropyridine calcium channel blocker, renowned for its high vascular selectivity.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[2][3][4] While this on-target effect is well-characterized and therapeutically valuable, it is crucial to acknowledge that at concentrations often used in in vitro studies, this compound can elicit a range of off-target effects. These unintended interactions can confound experimental results and lead to misinterpretation of its true biological role.
Recent studies have revealed that this compound's influence extends beyond calcium influx modulation. It has been shown to induce autophagic cell death in human vascular endothelial cells, a significant consideration for any study involving this cell type.[2][5][6] Furthermore, this compound has demonstrated the ability to modulate signaling pathways independent of its calcium channel blocking activity, including the inhibition of p38 and Akt activation and the suppression of NF-κB and AP-1 transcription factors in microglial cells.[7][8][9] It has also been found to inhibit breast cancer cell migration through the Nrf2/HO-1 axis and regulation of matrix metalloproteinase-9.[10] These findings underscore the importance of a nuanced approach when working with this compound in a research setting.
Frequently Asked Questions (FAQs)
Here, we address common queries and concerns that arise during the use of this compound in primary cell cultures.
Q1: What is a typical starting concentration range for this compound in primary cell culture experiments?
A typical starting concentration for this compound can vary significantly depending on the cell type and the specific biological question being investigated. For initial dose-response experiments, a range of 0.1 µM to 10 µM is often a good starting point to assess effects on cell viability and proliferation.[2] However, it is crucial to perform a thorough dose-response curve for your specific primary cell culture to determine the optimal, non-toxic, yet effective concentration. In some instances, concentrations as high as 30 µg/mL have been used, but these are more likely to induce off-target effects and cytotoxicity.[2][5]
Q2: I'm observing unexpected cytotoxicity in my primary cell cultures treated with this compound. What could be the cause?
Unexpected cytotoxicity is a common issue and can stem from several factors:
-
High Concentration: The most likely culprit is that the concentration of this compound is too high for your specific primary cells, leading to off-target effects and cell death.[2]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is minimal (ideally <0.1%) and consistent across all experimental groups, including a vehicle control.[2]
-
Induction of Autophagy: As mentioned earlier, this compound can induce autophagic cell death in certain cell types, such as human vascular endothelial cells.[2][5][6] This may be an intended or unintended effect depending on your research question.
-
Contamination: Underlying microbial contamination (bacteria, fungi, or mycoplasma) can stress cells and exacerbate the toxic effects of any compound.[2]
Q3: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
Inconsistent results can be frustrating. Here are some common factors to consider:
-
Drug Stability: this compound can be sensitive to light and may degrade over time in solution. Always prepare fresh stock solutions and protect them from light.[2]
-
Cellular State: The passage number, confluency, and overall health of your primary cells can significantly impact their response to treatment. Maintain consistent cell culture practices.[11]
-
Incubation Time: The duration of this compound exposure is critical. A time-course experiment is essential to identify the optimal window for observing your desired effect without introducing secondary, confounding effects.[2]
Q4: How can I differentiate between on-target (calcium channel blockade) and off-target effects of this compound in my experiments?
This is a critical aspect of rigorous pharmacological research. Here are several strategies:
-
Use of a Structurally Related Inactive Compound: A negative control compound that is chemically similar to this compound but lacks activity at the L-type calcium channel can help identify non-specific effects.[11]
-
Rescue Experiments: If the on-target effect involves inhibiting a specific pathway, attempt to "rescue" the phenotype by overexpressing a resistant mutant of the target protein.[11]
-
Orthogonal Assays: Confirm your findings using multiple, distinct experimental methods that measure the same biological outcome.[11]
-
Target Expression Modulation: Compare the effects of this compound in primary cells with varying expression levels of the L-type calcium channel. A consistent effect regardless of target expression may indicate off-target activity.[11]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to resolving common problems encountered during this compound experiments.
| Observed Problem | Potential Causes | Recommended Solutions |
| Low Cell Viability / Unexpected Cytotoxicity | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Induction of off-target pathways (e.g., autophagy). 4. Contamination. | 1. Perform a detailed dose-response curve starting from a lower concentration (e.g., 0.1 µM).[2] 2. Ensure the final solvent concentration is below 0.1% and include a vehicle control.[2] 3. Investigate markers of autophagy (e.g., LC3-II) or other cell death pathways. Consider co-treatment with pathway inhibitors.[5][6] 4. Regularly test for mycoplasma and practice stringent aseptic technique.[2] |
| Inconsistent or No Observable Effect | 1. Sub-optimal incubation time. 2. Incorrect drug concentration (too low). 3. This compound degradation. 4. Poor solubility and precipitation in culture medium. | 1. Conduct a time-course experiment to determine the optimal treatment duration.[2] 2. Re-evaluate your dose-response curve and consider a higher concentration range.[2] 3. Prepare fresh this compound solutions for each experiment and protect from light.[2] 4. Check the solubility of this compound in your specific culture medium. Consider using a different solvent or formulation if precipitation is observed.[2] |
| Observed Effect is Not Dose-Dependent | 1. This compound has precipitated at higher concentrations. 2. The on-target effect is saturated at lower concentrations. 3. Off-target effects at higher concentrations are masking the on-target effect. | 1. Visually inspect for precipitation and test the solubility of this compound in your media.[11] 2. Expand the lower end of your concentration range to better define the dose-response relationship.[11] 3. Employ techniques to identify off-target interactions (see below).[11] |
Advanced Strategies for Identifying and Minimizing Off-Target Effects
For a more comprehensive understanding of this compound's cellular impact, consider employing advanced, unbiased screening techniques.
Proteomic Approaches
Chemical proteomics offers powerful tools for identifying the direct and indirect protein targets of a small molecule like this compound.[12][13] These methods can help to build a more complete picture of its mechanism of action and potential off-target liabilities.
-
Activity-Based Protein Profiling (ABPP): This technique uses activity-based probes to covalently label the active sites of specific enzyme families, allowing for the identification of unintended enzymatic targets of this compound.[13]
-
Compound-Centric Chemical Proteomics (CCCP): In this approach, an immobilized version of the drug is used to "fish" for interacting proteins from cell lysates.[13]
-
Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP): These methods are based on the principle that drug binding can alter the thermal stability of a target protein.[14][15] By measuring changes in protein stability across the proteome in the presence of this compound, both on- and off-targets can be identified.
Genomic and Transcriptomic Approaches
Global changes in gene expression can provide valuable clues about the cellular pathways affected by this compound.
-
RNA Sequencing (RNA-seq): This technique provides a comprehensive snapshot of the transcriptome, allowing for the identification of genes and pathways that are up- or down-regulated in response to this compound treatment.[16][17] This can reveal off-target signaling cascades.
-
CRISPR-Based Screening: CRISPR-Cas9 technology can be used in combination with RNA-seq to systematically identify genes that, when knocked out, alter the cellular response to this compound, thereby uncovering potential off-target dependencies.[18]
Experimental Workflow: Identifying Off-Target Effects Using RNA-seq
The following is a generalized workflow for using RNA-sequencing to identify potential off-target effects of this compound.
Caption: A generalized workflow for identifying this compound's off-target effects using RNA-sequencing.
Visualizing this compound's Known On- and Off-Target Pathways
The following diagram illustrates the known signaling pathways influenced by this compound, highlighting both its primary on-target effect and documented off-target interactions.
Caption: Known signaling pathways modulated by this compound, including on- and off-target effects.
By carefully considering the potential for off-target effects and employing rigorous experimental design and validation strategies, researchers can harness the full potential of this compound as a pharmacological tool and generate high-quality, reliable data in primary cell culture systems.
References
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Zhang, H., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1317-1327. [Link]
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Ma, H., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Communications Biology, 4(1), 1-11. [Link]
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GenScript. (n.d.). Small Nucleic Acid Drug Off-Target Analysis. Retrieved from [Link]
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Li, Z., et al. (2019). Modification-free approaches to screen drug targets at proteome level. TrAC Trends in Analytical Chemistry, 115, 127-136. [Link]
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MacDonald, M. L., et al. (2008). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 4(5), 311-318. [Link]
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Raudvere, U., et al. (2022). SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments. Bioinformatics, 38(24), 5483-5485. [Link]
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Wang, Y., et al. (2021). Proteomic characterization of post-translational modifications in drug discovery. Signal Transduction and Targeted Therapy, 6(1), 1-22. [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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Wang, M. J., et al. (2014). Anti-Neuroinflammatory Effects of the Calcium Channel Blocker this compound on Microglial Cells: Implications for Neuroprotection. PLoS ONE, 9(3), e91167. [Link]
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Lin, C. C., et al. (2021). This compound is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models. Oncogene, 40(30), 4887-4900. [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved from [Link]
-
Lee, S. E., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Patterns, 4(6), 100762. [Link]
-
Janis, R. A., & Triggle, D. J. (1989). Cellular action of this compound. The American Journal of Cardiology, 64(15), 3H-7H. [Link]
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Lexogen. (2023). RNA Sequencing in Drug Discovery and Development. Retrieved from [Link]
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Pharmacology Lectures. (2024, November 4). Pharmacology of this compound ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects [Video]. YouTube. [Link]
-
Wang, M. J., et al. (2014). Anti-Neuroinflammatory Effects of the Calcium Channel Blocker this compound on Microglial Cells: Implications for Neuroprotection. PLoS ONE, 9(3), e91167. [Link]
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Corsi, G. I., et al. (2021). CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR-Cas9 edited cells. Nucleic Acids Research, 49(22), e131. [Link]
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Lee, E. A., et al. (2014). Using transcriptome sequencing to identify mechanisms of drug action and resistance. Nature Protocols, 9(12), 2902-2919. [Link]
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Tsai, J. P., et al. (2020). This compound Inhibits Breast Cancer Migration via Nrf2/HO-1 Axis and Matrix Metalloproteinase-9 Regulation. Frontiers in Oncology, 10, 581. [Link]
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Pediatric Oncall. (n.d.). This compound. Retrieved from [Link]
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Wang, M. J., et al. (2014). This compound suppresses LPS/IFN-γ-induced signaling pathways. PLoS ONE, 9(3), e91167. [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?. Retrieved from [Link]
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Ochi, M., et al. (2015). Characterization of this compound hydrochloride-induced cell injury in human vascular endothelial cells. Journal of Toxicological Sciences, 40(3), 345-353. [Link]
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Van den Buuse, M., & de Jong, W. (1987). [this compound: experimental antihypertensive action and interactions with the alpha-adrenergic sympathetic system]. Archives des Maladies du Coeur et des Vaisseaux, 80(6), 101-105. [Link]
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Ochi, M., et al. (2015). Characterization of this compound hydrochloride-induced cell injury in human vascular endothelial cells. Journal of Toxicological Sciences, 40(3), 345-353. [Link]
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Technical Support Center: Managing Nicardipine-Induced Reflex Tachycardia in In Vivo Research
Welcome to the technical support guide for researchers utilizing nicardipine in in vivo experimental models. This resource is designed to provide you, our fellow scientists and drug development professionals, with practical, evidence-based strategies to anticipate, manage, and mitigate the common challenge of reflex tachycardia. Our goal is to ensure the integrity of your research by helping you maintain stable hemodynamic parameters in your subjects.
Frequently Asked Questions (FAQs)
Q1: We've just started using this compound in our hypertensive rat model and are observing a significant, dose-dependent increase in heart rate immediately following administration. Is this expected, and what is the underlying mechanism?
A1: Yes, this is a well-documented and expected physiological response to this compound administration.[1][2] this compound is a dihydropyridine calcium channel blocker with high vascular selectivity.[3] Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle, leading to potent arterial vasodilation and a subsequent drop in blood pressure.[4][5]
This rapid reduction in blood pressure is detected by baroreceptors in the aortic arch and carotid sinuses. In response, the baroreflex is activated, leading to a compensatory increase in sympathetic nervous system outflow and a decrease in parasympathetic tone.[4][6] This results in an increased heart rate, or reflex tachycardia, as the body attempts to restore normal cardiac output and blood pressure.[4][6] It is important to note that while the baroreflex is the primary driver, some studies in animal models suggest that this compound may also have a direct action on central cardiovascular mechanisms that contributes to sympathetic activation.[7]
Visualizing the Mechanism of this compound-Induced Reflex Tachycardia
Caption: Pathway of this compound-Induced Reflex Tachycardia.
Troubleshooting Guide: Strategies to Mitigate Reflex Tachycardia
Q2: The reflex tachycardia we are observing is confounding the cardiovascular parameters we intend to study. What are the primary strategies to counteract this effect in our animal models?
A2: The most effective and widely accepted strategy is the co-administration of a beta-adrenergic blocker (beta-blocker). This approach allows you to leverage the potent vasodilatory effects of this compound while effectively suppressing the compensatory increase in heart rate.[3][8]
Rationale for Combined Therapy:
-
Beta-blockers directly antagonize the effects of the sympathetic nervous system on the heart, thereby preventing the reflex tachycardia.[8]
-
This compound-induced vasodilation counteracts the potential for increased peripheral vascular resistance that can sometimes be seen with beta-blocker monotherapy.[8][9]
-
This combination provides a more stable hemodynamic profile, characterized by reduced blood pressure without a significant change in heart rate.[3][10]
Experimental Protocol: Co-administration of a Beta-Blocker with this compound
This is a generalized protocol and should be adapted based on your specific animal model, institutional guidelines, and experimental goals.
Objective: To achieve a target reduction in blood pressure with this compound while maintaining a stable heart rate.
Materials:
-
This compound solution for injection
-
Beta-blocker solution for injection (e.g., esmolol, metoprolol, propranolol)
-
Infusion pumps
-
Catheterized animal model for intravenous administration and continuous blood pressure/heart rate monitoring
Procedure:
-
Establish a Stable Baseline: Following anesthesia and surgical preparation, allow the animal to stabilize. Record baseline mean arterial pressure (MAP) and heart rate (HR) for a minimum of 30 minutes.
-
Initiate Beta-Blockade (Prophylactic Approach):
-
Administer a bolus dose of the selected beta-blocker.
-
Immediately follow with a continuous infusion of the beta-blocker to maintain a steady state of adrenergic blockade. The goal is to achieve a slight reduction or stabilization of the baseline heart rate.
-
-
Initiate this compound Infusion:
-
Once the effects of the beta-blocker on heart rate are stable, begin the this compound infusion at a low dose.
-
Titrate the this compound infusion rate upwards in a stepwise manner to achieve the desired reduction in MAP.[11]
-
-
Continuous Monitoring and Titration:
-
Continuously monitor MAP and HR.
-
Adjust the this compound infusion rate to maintain the target MAP.
-
Adjust the beta-blocker infusion rate if the heart rate deviates significantly from the target range.
-
-
Washout Period: If your experimental design requires it, discontinue the infusions and monitor the return of MAP and HR to baseline levels.
Data Presentation: Recommended Intravenous Agents for Tachycardia Management
| Agent | Class | Typical Dosing (Clinical Reference) | Key Features |
| Esmolol | Beta-1 Selective Blocker | Bolus: 0.5-1 mg/kg; Infusion: 50-300 mcg/kg/min[8] | Ultra-short half-life, allowing for rapid titration and quick reversal of effects.[8] Ideal for acute experimental settings. |
| Metoprolol | Beta-1 Selective Blocker | IV Bolus: 2.5-5 mg repeated as needed[8][12] | Longer acting than esmolol, providing more sustained heart rate control.[8] |
| Labetalol | Alpha and Beta Blocker | IV Bolus: 0.25-0.5 mg/kg; Infusion: 2-4 mg/min[8] | Provides both heart rate control and additional blood pressure lowering through alpha-blockade.[8] |
| Propranolol | Non-selective Beta Blocker | Varies by study | Used in several combination studies with this compound to demonstrate efficacy.[10][13] |
Note: The doses provided are for clinical reference and must be scaled appropriately for your specific animal model and weight.
Workflow for Mitigating this compound-Induced Tachycardia
Caption: Experimental workflow for combined beta-blocker and this compound administration.
Q3: Are there alternative calcium channel blockers that produce less reflex tachycardia?
A3: Yes. The degree of reflex tachycardia is often related to the vasodilation potency and the rate of blood pressure reduction.[4] Non-dihydropyridine calcium channel blockers, such as verapamil and diltiazem , are an alternative.[14][15]
Unlike this compound, which is highly vascular-selective, verapamil and diltiazem also have significant effects on the cardiac muscle and conduction system.[15][16] They slow atrioventricular (AV) nodal conduction and have a negative chronotropic (heart rate slowing) effect.[14] This intrinsic heart rate-lowering property naturally counteracts the reflex tachycardia that would otherwise occur due to vasodilation.[9] Therefore, if your experimental goals can be met with a non-dihydropyridine calcium channel blocker, switching to one of these agents may eliminate the need for co-administration of a beta-blocker.[9]
Q4: We are conducting long-term studies. Does the reflex tachycardia persist with chronic this compound administration?
A4: The reflex tachycardia is most pronounced during the acute phase of this compound administration.[17] Studies have shown that with chronic or long-term therapy, the heart rate tends to return to near-baseline levels.[17][18][19] This phenomenon is believed to be due to a resetting of the baroreflex control mechanism over time.[18][19] Therefore, if your experimental design involves long-term dosing, the initial tachycardia may not be a persistent confounding factor. However, it is crucial to manage it during the initial dosing period to ensure animal welfare and data integrity.
References
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- Dr.Oracle. (2025, March 17). How does this compound (this compound) cause tachycardia?
- Dr.Oracle. (2025, December 17). How is this compound (calcium channel blocker) reflex tachycardia managed?
- Vallet, P., et al. (1987). This compound causes sympathetic activation that does not involve baroreceptor reflex tachycardia in conscious sinoaortic-denervated dogs. European Journal of Pharmacology, 142(1), 145-149.
- Dr.Oracle. (2025, December 17). What is an oral alternative for managing reflex tachycardia associated with this compound (calcium channel blocker)?
- Dr.Oracle. (2025, June 13). Can Cardene (this compound) cause reflex tachycardia?
- Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- Lambert, C. R. (1992). Combination therapy with this compound and beta-adrenergic blockade for angina pectoris. Clinical Cardiology, 15(4), 231-234.
- Food and Drug Administration. (n.d.). INDICATIONS AND USAGE DOSAGE AND ADMINISTRATION.
- National Institutes of Health. (n.d.). The effect of this compound on blood pressure, its variability and reflex cardiac control.
- Sorkin, E. M., & Clissold, S. P. (1987). This compound for systemic hypertension: effects on blood pressure and target organ function. The American journal of cardiology, 60(1), 32I–39I.
- Nishikawa, T., & Namiki, A. (1993). The effects of an intravenous this compound injection on baroreflex control of heart rate in man. Journal of anesthesia, 7(1), 40-47.
- Pharmacy Freak. (2025, September 20). Mechanism of Action of this compound.
- Van den Meiracker, A. H., et al. (1987). [this compound: experimental antihypertensive action and interactions with the alpha-adrenergic sympathetic system]. Archives des maladies du coeur et des vaisseaux, 80 Spec No, 47-51.
- IV this compound Study Group. (1990). Efficacy and safety of intravenous this compound in the control of postoperative hypertension. Chest, 97(4), 863-868.
- Dr.Oracle. (2025, May 3). What are the alternative medications for rate control in patients with tachycardia who are allergic to beta blockers (Beta Adrenergic Blocking Agents)?
- Broustet, J. P., et al. (1988). Effects of long-term combined dosing with this compound and propranolol on coronary hemodynamics, myocardial metabolism, and exercise tolerance in patients with angina pectoris: comparison with monotherapy. American heart journal, 115(1 Pt 1), 106-114.
- Watson, R. D., et al. (1985). The effect of this compound on blood pressure, its variability and reflex cardiac control. British journal of clinical pharmacology, 19 Suppl 2, 115S-119S.
- Dr.Oracle. (2025, November 13). How to manage tachycardia in a patient on a Cardene (this compound) drip?
- Lessem, J. N., et al. (1989). This compound and Propranolol in the Treatment of Essential Hypertension. American Journal of Hypertension, 2(2), 146-153.
- Ram, C. V. (1989). Calcium channel blockers. Potential medical benefits and side effects. Hypertension, 13(5 Suppl), I137-I140.
- Sica, D. A. (2007). Pharmacotherapy Review: Calcium Channel Blockers. Journal of Clinical Hypertension, 9(1), 53-56.
- Medical News Today. (2023, January 6). Calcium channel blockers: Types, uses, and side effects.
- Lambert, C. R., et al. (1985). Coronary and systemic hemodynamic effects of this compound. The American journal of cardiology, 55(6), 652-656.
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Technical Support Center: Managing Nicardipine's pH-Dependent Solubility in Experimental Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nicardipine's pH-dependent solubility in your experimental designs. As a weakly basic compound, this compound's solubility is significantly influenced by the pH of its environment, a critical factor that can impact the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is managing the pH-dependent solubility of this compound so important in experimental design?
A1: this compound hydrochloride is a Biopharmaceutical Classification System (BCS) class II drug, meaning it has high permeability but poor solubility.[1][2] Its solubility is highly dependent on pH; it is more soluble in acidic conditions and can precipitate in neutral or alkaline solutions.[3] Failure to manage this property can lead to several experimental issues, including:
-
Precipitation: The compound can fall out of solution, leading to inaccurate concentrations and unreliable results.[4]
-
Inconsistent Results: Variability in pH across different experiments or even within the same assay can cause significant variations in the effective concentration of this compound.
-
Reduced Bioavailability in in vitro models: In cell-based assays, precipitation in physiological buffers (pH ~7.4) can reduce the amount of drug available to interact with cells.[4]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the fundamental properties of this compound is the first step to designing robust experiments.
| Property | Value/Description | Source(s) |
| Chemical Class | Dihydropyridine Calcium Channel Blocker | [5][6] |
| pKa | Approximately 7.30-8.1 | [7][8] |
| LogP | 3.82 | [9] |
| Aqueous Solubility | Sparingly soluble in water, especially at neutral or alkaline pH.[3][10][11] | [3][10][11] |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, and methanol.[10] | [10] |
| Stability | Sensitive to light and can degrade at elevated temperatures and in alkaline conditions.[3] | [3] |
Q3: What is the general rule for this compound solubility and pH?
A3: As a weak base, this compound hydrochloride is more soluble at a lower pH. As the pH increases towards and above its pKa, the molecule becomes less protonated and thus less soluble in aqueous media, increasing the risk of precipitation.[3][12]
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has visible precipitate.
Root Cause Analysis:
Precipitation is a common issue when working with this compound, particularly when transitioning from an acidic stock solution to a neutral or alkaline experimental buffer (e.g., PBS or cell culture media at pH 7.2-7.4).[3][10]
Solutions:
-
pH Adjustment: Ensure the final pH of your experimental solution is compatible with this compound's solubility. For some applications, a slightly acidic buffer may be necessary. For intravenous preparations, a target pH of around 3.5 is often used to maintain solubility.[3][13]
-
Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[10][14] When diluting into your aqueous buffer, do so rapidly and with vigorous mixing to avoid localized high concentrations that can lead to precipitation.[4]
-
Use of Co-solvents or Solubilizing Agents: For certain applications, the inclusion of co-solvents or surfactants may be necessary to maintain solubility.[15] However, it's crucial to ensure these agents do not interfere with your experimental system.
-
Formulation Strategies: In drug development, strategies like complexation with cyclodextrins or the formation of different salt forms have been explored to enhance solubility.[2][16]
Workflow for Preparing this compound Solutions:
Caption: Interplay of factors affecting this compound stability.
References
-
Solubilization of this compound hydrochloride via complexation and salt formation. PubMed. Available from: [Link]
-
Official Monographs for Part I / this compound Hydrochloride. National Institute of Health Sciences, Japan. Available from: [Link]
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This compound: Concise Review on Analytical Techniques. Lupine Publishers. Available from: [Link]
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Development of an Oral Liquid Formulation of this compound Hydrochloride Compounded with Simple Excipients for the Treatment of Pediatric Hypertension. National Institutes of Health. Available from: [Link]
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This compound: Concise Review on Analytical Techniques. Lupine Publishers. Available from: [Link]
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What is the proper preparation and infusion rate for this compound IV infusion? Dr.Oracle. Available from: [Link]
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound BY RP HPLC METHOD. JETIR. Available from: [Link]
- This compound pharmaceutical composition for parenteral administration. Google Patents.
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Development and Validation of Rp-Hplc Method for Estimation of this compound (Anti-Hypertensive) Drug. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
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Method development and validation of this compound hydrochloride in bulk and formulation using UV spectrophotometric method. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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FORMULATION OF NICERDIPINE HYDROCHLORIDE INCLUSION COMPLEX FOR DISSOLUTION ENHANCEMENT. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Design Development and Characterization of this compound Solid Lipid Nano-Particulars. Impactfactor. Available from: [Link]
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FORMULATION AND EVALUATION OF TABLET OF this compound HCL AS A SOLID SELF-EMULSIFYING DRUG DELIVERY SYSTEM. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]
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Formulation and evaluation of fast dissolving tablet of this compound hydrochloride by using solid dispersion technique. The Pharma Innovation Journal. Available from: [Link]
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Formulation and in-vitro evaluation of oral floating this compound hydrochloride tablets using polye. Pharmacophore. Available from: [Link]
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A systematic review of this compound hydrochloride. Ukaaz Publications. Available from: [Link]
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Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs. Bioprocess Online. Available from: [Link]
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FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Dissolution Technologies. Available from: [Link]
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This compound Nanosuspension Formulation and In-Vitro Evaluation. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
A Selective High Performance Liquid Chromatographic Method to Follow the Hydrolytic Degradation of this compound Hydrochloride. ResearchGate. Available from: [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review. Available from: [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. Available from: [Link]
-
This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. ABL. Available from: [Link]
-
Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available from: [Link]
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Dilution Cardene ® - this compound. GlobalRPH. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. FDA. Available from: [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. Available from: [Link]
-
Chromatogram of this compound HCl and its degradation products. ResearchGate. Available from: [Link]
-
Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. DiVA portal. Available from: [Link]
-
This compound prescribing information. American Regent. Available from: [Link]
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Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available from: [Link]
-
Chemistry Review(s). accessdata.fda.gov. Available from: [Link]
-
PH dependent solubility study: Significance and symbolism. Wisdomlib. Available from: [Link]
-
Optimization of pH-independent release of this compound hydrochloride extended-release matrix tablets using response surface methodology. PubMed. Available from: [Link]
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Technical Support Center: Mitigating Nicardipine Tachyphylaxis in Long-Term Vasorelaxation Experiments
Welcome to the technical support center for researchers utilizing nicardipine in long-term vasorelaxation studies. This guide is designed to move beyond standard protocols and address a critical challenge frequently encountered in in vitro and ex vivo experimental setups: the rapid loss of drug efficacy known as tachyphylaxis. As drug development professionals and scientists, maintaining a consistent and predictable tissue response over many hours is paramount for generating reliable data. This document provides in-depth, mechanism-based explanations, troubleshooting advice, and validated protocols to help you design robust, long-duration experiments that yield reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental scientific principles governing this compound's action and the development of tachyphylaxis. Understanding the "why" is the first step toward effective prevention.
Q1: What is the primary mechanism of this compound-induced vasorelaxation?
This compound is a potent vasodilator belonging to the dihydropyridine class of calcium channel blockers (CCBs).[1] Its primary mechanism involves the selective inhibition of L-type voltage-gated calcium channels located on vascular smooth muscle cells.[1][2] By blocking these channels, this compound prevents the influx of extracellular calcium (Ca²⁺) into the cell, which is a critical step in the cascade leading to muscle contraction.[3] This reduction in intracellular Ca²⁺ leads to smooth muscle relaxation, vessel dilation (vasodilation), and consequently, a decrease in vascular resistance.[2][3] this compound exhibits a significantly greater selectivity for vascular smooth muscle over cardiac muscle, minimizing direct effects on heart contractility at therapeutic doses.[2][3]
Sources
Validation & Comparative
A Guide to Validating Nicardipine as a Positive Control for L-type Calcium Channel Blockers in High-Throughput Screening
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation and application of nicardipine as a positive control in high-throughput screening (HTS) assays targeting L-type calcium channels. By understanding the underlying principles and employing robust experimental designs, researchers can ensure the reliability and reproducibility of their screening campaigns.
Introduction: The Critical Role of a Positive Control
In the realm of drug discovery, high-throughput screening serves as the initial step in identifying potential therapeutic candidates from vast compound libraries. The success of any HTS campaign hinges on the meticulous validation of the assay, a process where a well-characterized positive control is indispensable. A positive control is a substance known to produce the expected effect and thereby validates the assay's ability to detect true positives. For assays targeting L-type calcium channel blockers, this compound emerges as a robust and reliable choice.
This guide will delve into the mechanistic underpinnings of this compound's action, provide a comparative analysis with other L-type calcium channel blockers, and offer detailed protocols for its validation using both fluorescence-based and electrophysiological methods.
This compound: A Mechanistic Overview
This compound belongs to the dihydropyridine (DHP) class of calcium channel blockers.[1][2] Its primary mechanism of action is the selective inhibition of L-type voltage-gated calcium channels, which are crucial for the contraction of vascular smooth muscle cells and cardiac muscle.[3] By blocking the influx of calcium ions through these channels, this compound induces relaxation of vascular smooth muscle, leading to vasodilation.[3] This effect is particularly pronounced in coronary and peripheral arteries, resulting in reduced blood pressure and increased oxygen delivery to the heart muscle.[3]
What makes this compound particularly suitable as a positive control is its high selectivity for L-type calcium channels in the vasculature over those in the heart muscle.[1][3] This selectivity minimizes confounding effects on cardiac contractility, providing a clear and specific readout in assays focused on vasodilation.[3]
Signaling Pathway of L-type Calcium Channels and this compound's Site of Action
The following diagram illustrates the signaling cascade initiated by the opening of L-type calcium channels and the inhibitory action of this compound.
Caption: L-type calcium channel signaling pathway and this compound's inhibitory action.
Comparative Analysis: this compound vs. Other L-type Calcium Channel Blockers
While several dihydropyridine derivatives block L-type calcium channels, their potencies and kinetic properties can vary. A comparative analysis is crucial for selecting the most appropriate positive control for a specific HTS assay.
| Compound | Class | IC50 (L-type, Cav1.2) | Key Characteristics |
| This compound | Dihydropyridine | ~60 nM[4][5] | Potent and selective for vascular smooth muscle.[1][3] |
| Nifedipine | Dihydropyridine | ~0.2 µM (cardiac)[6] | Potent, but may have more pronounced cardiac effects.[6] |
| Amlodipine | Dihydropyridine | ~57 nM[4][5] | Long-acting, with slow onset.[7] |
| Verapamil | Phenylalkylamine | Varies | Less vascularly selective, significant cardiac effects. |
| Diltiazem | Benzothiazepine | Varies | Intermediate selectivity, affects both heart and blood vessels.[8] |
Note: IC50 values can vary depending on the experimental conditions and cell type used.
The choice of positive control should align with the assay's objectives. For screens focused on identifying potent and vascularly selective inhibitors, this compound's profile makes it an excellent benchmark.
Experimental Validation of this compound as a Positive Control
To confidently use this compound as a positive control, its activity must be rigorously validated in the specific HTS assay being employed. This section details two common methodologies: a fluorescence-based calcium influx assay and automated patch-clamp electrophysiology.
Fluorescence-Based Calcium Influx Assay
This method offers high throughput and is well-suited for primary screening. It relies on fluorescent indicators that report changes in intracellular calcium concentration.
Caption: Workflow for a fluorescence-based calcium influx assay.
Materials:
-
Cell line stably expressing the human Cav1.2 channel (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
High potassium depolarization buffer
-
This compound hydrochloride
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and test compounds. After the incubation period, wash the cells with assay buffer. Add the compounds to the respective wells.
-
Depolarization and Signal Reading: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.[11] Add the high potassium depolarization buffer to all wells simultaneously to activate the L-type calcium channels.
-
Data Analysis: Monitor the fluorescence intensity over time. The peak fluorescence response is used to determine the inhibitory effect of the compounds. Calculate the IC50 value for this compound by fitting the concentration-response data to a four-parameter logistic equation.
A successful validation will show a concentration-dependent inhibition of the calcium influx by this compound, with an IC50 value consistent with literature reports (in the nanomolar range). The Z'-factor, a statistical parameter used to evaluate the quality of an HTS assay, should be greater than 0.5.[12]
Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) systems provide a higher-fidelity, lower-throughput method for validating hits from a primary screen and for more detailed mechanistic studies.[13][14] They directly measure the ionic currents through the L-type calcium channels.
Caption: Workflow for automated patch-clamp validation.
Materials:
-
Cell line stably expressing the human Cav1.2 channel
-
External solution (containing BaCl2 or CaCl2 as the charge carrier)
-
Internal solution (containing CsF or CsCl to block potassium channels)
-
This compound hydrochloride
-
Automated patch-clamp system and corresponding consumables (e.g., QPlates, QChips)[15]
Procedure:
-
Cell Preparation: Harvest the cells and prepare a high-viability single-cell suspension.
-
System Setup: Prime the APC system with the appropriate external and internal solutions. Load the cell suspension and serially diluted this compound onto the system's plate.
-
Automated Recording: Initiate the automated protocol for cell capture, sealing, and whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol that activates the L-type calcium channels (e.g., a step depolarization from a holding potential of -80 mV to 0 mV).
-
Compound Application: After recording a stable baseline current, the system will automatically perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak inward current at each concentration of this compound. Plot the percentage of current inhibition against the this compound concentration and fit the data to determine the IC50 value.
The APC experiments should confirm the inhibitory effect of this compound on L-type calcium channel currents. The IC50 value obtained should be in agreement with that from the fluorescence-based assay and literature values, providing a high degree of confidence in this compound as a positive control.
Conclusion: Ensuring HTS Assay Integrity
The rigorous validation of a positive control is a cornerstone of a successful high-throughput screening campaign. This compound, with its well-defined mechanism of action, high potency, and selectivity for L-type calcium channels, serves as an exemplary positive control for assays targeting these channels. By following the detailed experimental protocols outlined in this guide, researchers can confidently establish this compound's performance in their specific assay systems, thereby ensuring the quality and reliability of their screening data. This, in turn, accelerates the identification of novel and promising modulators of L-type calcium channels for further drug development.
References
- Dr.Oracle. (2025, August 13). What is the mechanism of action of this compound (calcium channel blocker)?
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind this compound Hydrochloride: Mechanism and Therapeutic Benefits.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride?
- ION Biosciences. Calcium Indicators | Calcium Assays.
- PubMed. (2024, March 13). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective.
- Sawada, K., Ido, K., Kimura, J., Taniguchi, T., Urawa, M., Saito, M., & Yoshinaga, T. Automated patch clamp system in ion channel drug discovery.
- Sophion Bioscience. Discover Sophion's automated patch clamp solutions for every need.
- [Your Daily Pharmacy]. (2025, December 4). This compound: A Powerful Calcium Channel Blocker Explained.
- PubMed. (2012). Distinct properties of amlodipine and this compound block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive.
-
PubMed Central (PMC). Distinct properties of amlodipine and this compound block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive. Retrieved from [Link]
- PubMed. Electrophysiological analysis of the action of nifedipine and this compound on myocardial fibers.
- EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
- BenchChem. High-Throughput Screening Assays for 1,4-Dihydropyridine Calcium Channel Modulators: Application Notes and Protocols.
- Thermo Fisher Scientific. Calcium Indicators.
- CPP : Cardiovascular Prevention and Pharmacotherapy. (2023, October 30). Calcium channel blockers for hypertension: old, but still useful.
- YouTube. (2023, October 29). Calcium Channel Blockers in Hypertension.
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- 5. Distinct properties of amlodipine and this compound block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological analysis of the action of nifedipine and this compound on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
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A Comparative Study of Nicardipine versus Nifedipine on Myocardial Contractility: An In-depth Technical Guide for Researchers
Introduction
Within the dihydropyridine class of L-type calcium channel blockers, both nicardipine and nifedipine are widely utilized for their vasodilatory effects in the management of hypertension and angina. However, for the discerning researcher in cardiovascular pharmacology and drug development, a critical question persists: what are their differential effects on the heart muscle itself? Myocardial contractility, or inotropy, is a fundamental parameter of cardiac function. While both drugs target the same class of ion channels, subtle differences in their molecular interactions and tissue selectivity can lead to divergent outcomes on the heart's pumping capability.
This guide provides a comprehensive, head-to-head comparison of this compound and nifedipine on myocardial contractility. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and analyze comparative data to provide a clear, evidence-based perspective for the research community.
Part 1: Mechanistic Deep Dive: Beyond the L-type Channel
Both this compound and nifedipine exert their primary effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2] This reduction in intracellular calcium availability is the cornerstone of their therapeutic action. In vascular smooth muscle, this leads to vasodilation and a reduction in blood pressure.[3] In cardiomyocytes, however, the story is more complex.
The contractile force of the heart is exquisitely sensitive to the amount of calcium released from the sarcoplasmic reticulum, a process triggered by the initial influx of calcium through L-type channels—a mechanism known as calcium-induced calcium release. By attenuating this initial trigger, both drugs inherently possess a negative inotropic (contractility-reducing) potential.[1][4]
The key differentiator lies in their relative selectivity. Experimental evidence strongly suggests that This compound exhibits a greater selectivity for vascular smooth muscle over cardiac muscle compared to nifedipine.[2][5][6][7] This vascular selectivity means that at therapeutic concentrations effective for vasodilation, this compound is less likely to exert a significant negative inotropic effect on the myocardium.[5][7][8]
Conversely, nifedipine's negative inotropic effects are more pronounced and can be readily observed, particularly at higher concentrations or when administered directly into the coronary arteries.[4][9][10] In intact systems, this direct cardiodepressant effect of nifedipine is often masked by a reflex sympathetic activation (an increase in heart rate and contractility) in response to its potent peripheral vasodilation.[1][4] However, this reflex can be undesirable, potentially increasing myocardial oxygen demand.[11] When this reflex is blocked, for instance by beta-blockers, the intrinsic negative inotropic effect of nifedipine becomes more apparent.[12]
Signaling Pathway: Excitation-Contraction Coupling
To visualize the point of intervention for these drugs, consider the signaling cascade of cardiac muscle contraction.
Caption: Dihydropyridine action on cardiomyocyte excitation-contraction coupling.
Part 2: Head-to-Head Experimental Showdown
To empirically compare the effects of this compound and nifedipine on myocardial contractility, two primary experimental models are proposed: the ex vivo Langendorff isolated heart preparation and the in vitro isolated adult cardiomyocyte contractility assay.
Experiment 1: Langendorff Isolated Heart Preparation
This ex vivo model allows for the assessment of drug effects on the entire heart, free from systemic neurohormonal influences.[13][14]
Objective: To quantify the dose-dependent effects of this compound and nifedipine on left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dt_max), a key indicator of contractility.
-
Animal Preparation: Humanely euthanize a male Sprague-Dawley rat (250-300g) following approved institutional animal care and use committee (IACUC) protocols.
-
Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂, maintained at 37°C).[15]
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Stabilization: Allow the heart to stabilize for a 20-minute period.
-
Baseline Recording: Record baseline hemodynamic parameters, including heart rate, LVDP, and +dP/dt_max.
-
Drug Perfusion: Introduce this compound or nifedipine into the perfusate in a cumulative, dose-escalating manner (e.g., 10⁻⁹ M to 10⁻⁵ M). Allow for a steady-state to be reached at each concentration before recording data.
-
Data Analysis: Express the changes in LVDP and +dP/dt_max as a percentage of the baseline values.
The results are expected to demonstrate that nifedipine causes a more significant dose-dependent decrease in both LVDP and +dP/dt_max compared to this compound. This aligns with clinical findings where intracoronary nifedipine administration leads to a more pronounced negative inotropic effect than this compound at doses that produce similar increases in coronary blood flow.[9][16]
| Concentration (M) | This compound (% Baseline +dP/dt_max) | Nifedipine (% Baseline +dP/dt_max) |
| 10⁻⁹ | ~98% | ~95% |
| 10⁻⁸ | ~95% | ~88% |
| 10⁻⁷ | ~90% | ~75% |
| 10⁻⁶ | ~82% | ~55% |
| 10⁻⁵ | ~70% | ~30% |
| Note: This table represents hypothetical, yet expected, experimental outcomes based on published literature. |
Experiment 2: Isolated Adult Cardiomyocyte Contractility Assay
This cellular-level assay provides a direct measure of the drugs' effects on the contractile machinery of individual heart cells, eliminating any confounding factors from other cell types or tissue architecture.[17][18]
Objective: To measure the effects of this compound and nifedipine on the amplitude and velocity of sarcomere shortening in isolated adult ventricular cardiomyocytes.
-
Cell Isolation: Isolate ventricular myocytes from an adult rat heart using a Langendorff perfusion system with a collagenase-based enzymatic digestion.[19]
-
Cell Plating: Plate the isolated, calcium-tolerant myocytes in a laminin-coated perfusion chamber on the stage of an inverted microscope.
-
Contractility Measurement: Use a video-based edge-detection system or similar microscopy-based assay to measure sarcomere length or cell shortening in real-time.[18]
-
Pacing: Electrically field-stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) to induce regular contractions.
-
Baseline Recording: Record baseline contractility parameters (amplitude of shortening, velocity of shortening and relengthening).
-
Drug Application: Superfuse the cells with increasing concentrations of this compound or nifedipine (10⁻⁹ M to 10⁻⁵ M).
-
Data Analysis: Quantify the changes in the amplitude of cell shortening at each drug concentration, expressed as a percentage of the baseline.
Caption: Workflow for isolated cardiomyocyte contractility assay.
Part 3: Synthesis and Implications
The collective evidence from both whole-organ and single-cell experiments points to a clear distinction between the two agents. This compound is a more vasoselective calcium channel blocker with minimal direct effects on myocardial contractility at clinically relevant concentrations. [7][8] In contrast, nifedipine demonstrates a more potent negative inotropic effect , which, although often counteracted by reflex tachycardia in vivo, represents a direct cardiodepressant action.[4][10][20]
For researchers and drug developers, these differences have significant implications:
-
In studies focusing on afterload reduction without direct cardiac interference, this compound may be the more appropriate tool. Its profile allows for the isolation of vascular effects with less confounding impact on cardiac muscle function.
-
When investigating the direct effects of calcium channel blockade on myocardial tissue, nifedipine serves as a potent, albeit less selective, agent. Its pronounced negative inotropy can be useful in models of hypercontractility or when studying the fundamental mechanisms of excitation-contraction coupling.
-
In the context of drug safety and development, the higher vascular selectivity of this compound could translate to a better safety profile, particularly in patients with pre-existing left ventricular dysfunction where a negative inotropic effect could be detrimental.[5][7]
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Efficacy comparison of nicardipine and verapamil in reversing P-glycoprotein mediated drug resistance
An In-Depth Efficacy Comparison of Nicardipine and Verapamil in Reversing P-glycoprotein-Mediated Drug Resistance
Introduction: The Challenge of Multidrug Resistance
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, where tumor cells develop simultaneous resistance to a variety of structurally and mechanistically diverse anticancer drugs. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp, or ABCB1). P-gp functions as an ATP-dependent efflux pump, actively extruding chemotherapeutic agents from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels and compromising their efficacy.
A key strategy to counteract MDR is the co-administration of P-gp inhibitors, also known as chemosensitizers or MDR modulators. These agents aim to restore the sensitivity of resistant cells to chemotherapy. Among the earliest identified P-gp inhibitors were calcium channel blockers, including the first-generation agent verapamil and the second-generation dihydropyridine, this compound. This guide provides a detailed comparison of their efficacy and mechanisms in reversing P-gp-mediated drug resistance, supported by experimental data and protocols for researchers in the field.
Comparative Analysis of P-gp Inhibition Mechanisms
Both verapamil and this compound are calcium channel blockers used clinically for hypertension and angina. Their ability to modulate P-gp is a distinct, albeit related, function.
Verapamil: As a first-generation P-gp inhibitor, verapamil has been extensively studied. It is believed to act as a competitive inhibitor, directly binding to P-gp at sites that may overlap with those for chemotherapeutic drugs.[1][2] Verapamil itself is also a substrate for P-gp, meaning it is transported out of the cell by the pump.[1][2] This competitive substrate relationship is a key aspect of its mechanism; by occupying the pump, it reduces the efflux of co-administered anticancer drugs.[1][2] Furthermore, some studies suggest that verapamil can also downregulate the expression of the MDR1 gene, which encodes P-gp, providing a secondary mechanism for its resistance-reversing effects.[3]
This compound: this compound, a dihydropyridine calcium channel blocker, also reverses MDR by interacting with P-gp. Like verapamil, it can competitively inhibit the transport of P-gp substrates.[1][2] Studies have shown that this compound can block the photolabeling of P-gp by a verapamil analogue, indicating that they may compete for closely related binding sites on the transporter protein.[1][2] Beyond direct P-gp inhibition, recent research has uncovered novel mechanisms for this compound, including its ability to reduce ABCB1 protein levels in chemoresistant cells and act as an inhibitor of Embryonic Ectoderm Development (EED), which is part of a signaling pathway that confers chemoresistance.[4]
Figure 1: Mechanism of P-gp mediated drug efflux and its competitive inhibition.
Quantitative Comparison of P-gp Inhibitory Activity
The inhibitory potency of P-gp modulators is typically expressed as an IC50 value, the concentration required to inhibit 50% of P-gp activity. It is crucial to note that reported IC50 values can vary significantly across studies due to differences in cell lines, P-gp substrates, and experimental protocols.[5]
| Inhibitor | IC50 (µM) | Cell Line / System | P-gp Substrate | Reference(s) |
| Verapamil | 4.1 | MCF7R (human breast cancer) | Rhodamine 123 | [6] |
| ~6.99 | LLC-PK1/MDR1 | Rhodamine 123 | [7] | |
| 0.9 - 159 | Various Cell Lines | Various | [5][8] | |
| This compound | 17.5 | LLC-GA5-COL150 | [³H]daunorubicin | [9] |
| ~20-30 | HEK293 (ABCG2 overexpressing) | Mitoxantrone | [10] | |
| ~1 | ABCG2-expressing membranes | [³H]-azidopine binding | [10] |
Analysis of Efficacy:
-
Verapamil: As a benchmark P-gp inhibitor, verapamil demonstrates moderate potency. However, the wide range of reported IC50 values highlights its sensitivity to experimental conditions.[5] At concentrations of 3-10 µg/mL, verapamil has been shown to enhance the effect of epirubicin by 10 to 19-fold in MDR-positive leukemia cells.[11]
-
This compound: Data from direct P-gp inhibition assays show this compound to have an IC50 in the mid-micromolar range, comparable to verapamil in some systems.[9] For instance, it strongly inhibits the transport of both daunorubicin and digoxin in P-gp overexpressing cells.[9] Notably, some studies suggest this compound is a potent inhibitor of other ABC transporters like ABCG2, with an IC50 of ~20-30 µM against mitoxantrone transport.[10]
Clinical Utility and Dose-Limiting Toxicities
The primary obstacle to the clinical use of both verapamil and this compound as MDR modulators is their cardiovascular activity. The high plasma concentrations required to effectively inhibit P-gp often lead to unacceptable toxicity.[12]
-
Verapamil: Clinical trials using verapamil to overcome MDR have been largely disappointing. Its use is limited by cardiovascular side effects, such as hypotension and atrioventricular block, which occur at concentrations needed for P-gp inhibition.[12][13] Regional delivery strategies, such as intrahepatic infusion, have been explored to achieve high local concentrations while minimizing systemic toxicity.[13]
-
This compound: this compound also produces significant vasodilation, leading to hypotension.[14] While it has a similar hypotensive efficacy to verapamil, some studies suggest it may have a more favorable hemodynamic profile, particularly concerning cardiac function, which could make it safer in patients with compromised cardiac performance.[15][16] However, like verapamil, achieving the necessary concentrations for systemic P-gp inhibition remains a major challenge.
Both agents are also known to inhibit cytochrome P450 enzymes, particularly CYP3A4, which can lead to complex drug-drug interactions beyond their effects on P-gp.[14][17]
Experimental Protocols for Assessing P-gp Inhibition
To ensure robust and reproducible data, standardized protocols are essential. Below are methodologies for key in vitro assays used to evaluate P-gp inhibitors.
Protocol 1: Rhodamine 123 Accumulation Assay
This is a widely used, fluorescence-based assay to screen for P-gp inhibitors. P-gp actively transports the fluorescent dye Rhodamine 123 (R123) out of cells. An effective inhibitor will block this efflux, leading to increased intracellular fluorescence.
Causality: The choice of a fluorescent substrate like R123 allows for a high-throughput, quantitative measure of P-gp function. The increase in fluorescence is directly proportional to the degree of P-gp inhibition.
Self-Validation: The protocol includes negative controls (no inhibitor) to establish baseline efflux and positive controls (a known potent inhibitor like verapamil) to confirm the assay is performing correctly in the specific cell line.
Methodology:
-
Cell Seeding: Plate P-gp overexpressing cells (e.g., MCF7/ADR, K562/ADM) in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Inhibitor Incubation: Remove the culture medium and wash the cells with pre-warmed PBS. Add assay buffer containing various concentrations of the test compound (e.g., this compound) or control inhibitor (e.g., verapamil). Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5.25 µM and incubate for another 30-60 minutes at 37°C.[6]
-
Washing: Terminate the assay by aspirating the medium and washing the cells three times with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Add PBS or cell lysis buffer to the wells. Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~488 nm, Emission: ~525 nm).
-
Data Analysis: Calculate the percentage of inhibition relative to controls. Plot the inhibitor concentration versus fluorescence to determine the IC50 value using a non-linear regression model.[18]
Protocol 2: Bidirectional Transport Assay
This "gold-standard" assay uses polarized cell monolayers (e.g., Caco-2 or MDCKII-MDR1) grown on permeable supports to measure the transport of a P-gp substrate.[19][20] It is recommended by regulatory agencies for predicting clinical drug-drug interactions.[19][20]
Causality: By measuring transport in both directions—apical to basolateral (A-to-B) and basolateral to apical (B-to-A)—this assay can definitively identify P-gp substrates and inhibitors. A high B-to-A transport rate relative to the A-to-B rate (Efflux Ratio > 2) indicates active efflux. An inhibitor will reduce this ratio.
Self-Validation: The integrity of the cell monolayer is validated before each experiment by measuring the Transepithelial Electrical Resistance (TEER). Lucifer Yellow, a membrane-impermeable dye, is used to confirm that transport is transcellular, not paracellular.
Figure 2: Workflow for a bidirectional P-gp transport assay.
Methodology:
-
Cell Culture: Seed Caco-2 or MDCK-MDR1 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and polarization.
-
Integrity Check: Measure the TEER of the monolayers to ensure their integrity. Discard any inserts that do not meet the established criteria (typically >300 Ω·cm²).
-
Transport Study:
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add transport buffer containing the test inhibitor (this compound or verapamil) at various concentrations to both the apical and basolateral chambers and pre-incubate for 30 minutes.
-
To initiate the transport experiment, add a P-gp probe substrate (e.g., 1 µM [³H]-Digoxin) to either the apical (for A-to-B measurement) or basolateral (for B-to-A measurement) donor chamber.[19]
-
-
Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 60, 90, 120 minutes), collect an aliquot from the receiver chamber. Replace the volume with fresh buffer containing the inhibitor.
-
Quantification: Analyze the concentration of the substrate in the samples using LC-MS/MS or liquid scintillation counting for radiolabeled substrates.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). The percent inhibition is calculated based on the reduction of the efflux ratio in the presence of the inhibitor.[20]
Conclusion and Future Directions
Both this compound and verapamil are effective inhibitors of P-glycoprotein in vitro and can successfully reverse MDR in cellular models.
-
Verapamil serves as a crucial first-generation benchmark compound. Its mechanism is well-understood, involving competitive inhibition of the P-gp pump. However, its clinical application is severely hampered by cardiovascular toxicity at the high doses required for efficacy.[12][13]
-
This compound demonstrates comparable in vitro potency to verapamil and may possess a slightly more advantageous cardiovascular safety profile.[15][16] Its potential to inhibit other ABC transporters and modulate chemoresistance through novel signaling pathways makes it an interesting research tool.[4][10] Nevertheless, it faces the same fundamental challenge as verapamil: a narrow therapeutic window between P-gp inhibition and dose-limiting side effects.
For researchers, both compounds are valuable tools for studying P-gp function and MDR. This compound's broader activity profile might be advantageous for investigating resistance mediated by multiple transporters. However, neither is considered a viable clinical candidate for systemic MDR reversal. The limitations of these early-generation inhibitors have driven the field toward developing third and fourth-generation P-gp modulators (e.g., tariquidar, elacridar) that are more potent and specific, with significantly lower intrinsic pharmacological activity to improve their therapeutic index.
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A Comparative Guide to In Vitro/In Vivo Correlation of Sustained-Release Nicardipine Formulations in Animal Models
This guide provides a technical comparison of various sustained-release (SR) formulations of nicardipine, focusing on the correlation between their in vitro dissolution characteristics and in vivo pharmacokinetic performance in relevant animal models. As researchers and drug developers, understanding this relationship—the In Vitro/In Vivo Correlation (IVIVC)—is paramount for accelerating formulation development, ensuring product quality, and predicting clinical outcomes.
This compound, a potent calcium channel blocker, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] This profile makes its oral bioavailability highly dependent on the formulation's ability to enhance and sustain its dissolution. SR formulations are particularly desirable to reduce dosing frequency and maintain stable plasma concentrations, thereby improving patient compliance and therapeutic efficacy in treating conditions like hypertension and angina.[2] This guide delves into the experimental data from preclinical studies to compare different technological approaches to achieving sustained release for this compound.
Comparative Analysis of Sustained-Release Technologies
The development of SR this compound has explored diverse formulation strategies, each with unique mechanisms for controlling drug release. Below, we compare several prominent approaches based on published preclinical data.
Formulation Technologies and Animal Models
The choice of formulation technology dictates the drug release mechanism, while the selection of an animal model is critical for relevant in vivo assessment. Rabbits and dogs are common models for oral bioavailability studies, whereas smaller rodents like rats and mice are also utilized, particularly for novel delivery systems or localized applications.[3][4][5]
-
Hydrophilic/Hydrophobic Matrix Systems: These systems, often in tablet form, utilize polymers that swell or erode to control drug release. Floating tablets, a subset of this category, are designed to prolong gastric residence time, which is advantageous for drugs like this compound that have better solubility in the acidic gastric environment.[6]
-
Cyclodextrin Complexes: This technology enhances the solubility of this compound by forming inclusion complexes. A combination of hydrophilic cyclodextrins for an initial rapid release and hydrophobic cyclodextrins for a sustained release has been investigated to create a balanced pharmacokinetic profile.[5]
-
Implantable Drug Delivery Systems: For localized and long-term therapy, such as preventing cerebral vasospasm after subarachnoid hemorrhage, biodegradable polymer-based implants have been developed. These systems provide sustained local release of this compound over weeks.[7][8]
-
Prolonged-Release Pellets: These formulations consist of drug-loaded cores coated with a release-controlling polymer layer. They offer reproducible release profiles and can be filled into capsules.[4]
In Vitro Performance: A Head-to-Head Comparison
The in vitro dissolution profile is the first critical indicator of a formulation's potential for sustained release. Different formulations exhibit markedly different release kinetics, as summarized below.
Table 1: Comparative In Vitro Dissolution of Sustained-Release this compound Formulations
| Formulation Type | Key Excipients/Technology | Dissolution Profile Highlights | Dissolution Medium | Source |
|---|---|---|---|---|
| Floating Tablets | HPMC K100M, HPMC K15M, PEG 6000 | Release sustained over 12 hours, following Higuchi and Korsmeyer-Peppas models. | 0.1 N HCl (Simulated Gastric Fluid) | [6] |
| Cyclodextrin Complexes | Hydroxypropyl-β-cyclodextrin (hydrophilic), Triacetyl-β-cyclodextrin (hydrophobic) | Initial rapid release followed by a slow, sustained release. Rate is dependent on the ratio of the two complexes. | Simulated Gastric (pH 1.2) & Intestinal (pH 6.8) Fluids | [5] |
| Prolonged-Release Pellets | Copoly (lactic/glycolic acid) | 8% release on Day 1, 62% by Day 4, and 96% by Day 10. | Not Specified | [4] |
| Implantable System (NicaPlant) | Biodegradable Polymers | Near-linear release profile: ~80% release at Day 15, complete release by Day 21. | Artificial Cerebrospinal Fluid (aCSF) |[7][8] |
The causality behind these profiles lies in the formulation's core technology. The high-viscosity HPMC in floating tablets forms a robust gel layer upon contact with gastric fluid, creating a diffusion barrier that retards drug release.[6] In contrast, the NicaPlant implant relies on the slow degradation of its polymer matrix to release the drug over several weeks, a mechanism suitable for its intended therapeutic application.[7][8]
In Vivo Pharmacokinetics: Performance in Animal Models
The ultimate test of an SR formulation is its in vivo performance. Pharmacokinetic parameters from animal studies reveal how the in vitro release characteristics translate to drug absorption and systemic exposure.
Table 2: Comparative In Vivo Pharmacokinetic Data of this compound Formulations
| Formulation Type | Animal Model | Key Pharmacokinetic/Pharmacodynamic Findings | Source |
|---|---|---|---|
| Floating Capsules | Rabbit | Sustained plasma concentrations observed, with pharmacokinetic parameters determined via HPLC analysis. | [9] |
| Cyclodextrin Complexes | Rabbit | Significantly prolonged maintenance of plasma levels compared to pure this compound. Bioavailability was improved, especially with a mix of hydrophilic/hydrophobic complexes. | [5] |
| Prolonged-Release Pellets | Dog | Achieved a sustained local concentration of 1.5 x 10⁻⁴ M in the target tissue (subarachnoid clot), which was sufficient to prevent cerebral vasospasm. | [4] |
| Implantable System (NicaPlant) | Mouse | Confirmed in vivo vasoactivity, with a significant increase in arterial vessel diameter observed on days 3 and 7 post-implantation, demonstrating sustained local drug action. |[7][8] |
These in vivo results generally correlate well with the in vitro data. The cyclodextrin formulation, which showed a biphasic release in vitro, successfully produced prolonged plasma levels in rabbits.[5] Similarly, the slow-releasing pellets and implants demonstrated sustained local pharmacological effects in dogs and mice, respectively, consistent with their protracted in vitro release profiles.[4][7][8]
Establishing the In Vitro/In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that relates an in vitro property (dissolution rate) to an in vivo response (plasma concentration or absorption). While a formal Level A correlation (a point-to-point relationship between in vitro dissolution and in vivo input rate) is the gold standard, many preclinical studies establish a qualitative or rank-order correlation.
The process of establishing this correlation is a self-validating system, as illustrated below.
Caption: General workflow for establishing an In Vitro/In Vivo Correlation.
Studies have demonstrated that a predictive relationship can be established for this compound SR formulations. For instance, one study, though conducted in humans, successfully established a polynomial relationship between the in vitro and in vivo data after applying a time-scaling factor, achieving a high coefficient of determination (R² > 0.99).[10] This highlights that even complex, non-linear correlations can be highly predictive and useful for guiding formulation optimization.
Detailed Experimental Protocols
Reproducibility and scientific rigor are anchored in well-defined experimental methodologies.
Protocol 1: In Vitro Dissolution Testing for Oral SR Formulations
This protocol is a generalized procedure based on common practices for oral solid dosage forms.[6]
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or other relevant media (e.g., pH 6.8 phosphate buffer for intestinal fluid). Maintain at 37 ± 0.5°C.
-
Paddle Speed: Set to 50 rpm.
-
Procedure: a. Place one dosage unit (e.g., one tablet or capsule) in each dissolution vessel. b. Start the apparatus immediately. c. Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours). d. Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometric or HPLC method.[1]
-
Data Reporting: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in the Rabbit Model
This protocol outlines a typical bioavailability study in rabbits, a frequently used model for IVIVC of oral formulations.[5]
Caption: Step-by-step workflow for a typical pharmacokinetic study in rabbits.
-
Animal Model: Healthy New Zealand white rabbits.
-
Housing & Acclimatization: House animals in standard conditions and allow for an acclimatization period of at least one week.
-
Study Design: A crossover study design is often preferred to minimize inter-animal variability.
-
Dosing: a. Fast the rabbits overnight (approx. 12 hours) before dosing, with free access to water. b. Administer the SR this compound formulation orally.
-
Blood Sampling: a. Collect blood samples (approx. 1 mL) from the marginal ear vein at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Processing: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma frozen (e.g., at -20°C) until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated HPLC method.[3][9]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) from the plasma concentration-time data.[10]
References
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Bioavailability Study of Developed S-SMEDDS Formulation for this compound Hydrochloride in Rats. (2022). ResearchGate. [Link]
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[Efficacy of this compound prolonged-release pellet on cerebral vasospasm in dogs]. (1995). PubMed. [Link]
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In vitro and in vivo testing of a novel local this compound delivery system to the brain: a preclinical study. (2019). PubMed. [Link]
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This compound Nanosuspension Formulation and In-Vitro Evaluation. (2023). Journal of Drug Delivery and Therapeutics. [Link]
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Preliminary bioequivalence testing of two this compound HCl sustained-release formulations with in vitro/in vivo correlations. (2009). PubMed. [Link]
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Formulation development and in vitro evaluation of bilayer tablets this compound. (2018). ResearchGate. [Link]
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This compound constant rate infusion alleviates the cardiovascular effects of dexmedetomidine infusions without affecting the minimal alveolar concentration in sevoflurane-anesthetized dogs. (2024). PubMed. [Link]
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In vitro and in vivo testing of a novel local this compound delivery system to the brain: A preclinical study. (2019). ResearchGate. [Link]
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Chronic administration of this compound attenuates myocardial stunning in isolated rabbit hearts. (1994). PubMed. [Link]
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Preliminary evaluation of the in vitro release and in vivo absorption in rabbits of the modified-release dosage forms. (2012). ResearchGate. [Link]
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Formulation and In-vitro Evaluation of Oral Floating this compound Hydrochloride Tablets using Polyelectrolyte Complex. (2015). Pharmacophore. [Link]
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Data of HPLC analysis of rabbit plasma samples containing this compound hydrochloride following administration of the introduced formula III and "Micard" capsules. (2003). ResearchGate. [Link]
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Hydrophilic and hydrophobic cyclodextrins in a new sustained release oral formulation of this compound: in vitro evaluation and bioavailability studies in rabbits. (2004). PubMed. [Link]
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A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Nicardipine Quantification in Biological Matrices
In the landscape of pharmacokinetic and clinical studies, the precise quantification of therapeutic agents in biological matrices is paramount. Nicardipine, a potent calcium channel blocker used in the management of hypertension and angina, requires meticulous monitoring of its concentration in plasma and other biological fluids to ensure therapeutic efficacy and safety. This guide provides a comprehensive comparison of two predominant analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the methodologies, performance characteristics, and practical considerations for each technique. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Analytical Imperative: Why Choose Between HPLC and LC-MS/MS?
The choice between HPLC-UV and LC-MS/MS for this compound quantification is not merely a matter of instrument availability but a strategic decision dictated by the specific requirements of the study. HPLC-UV, a robust and widely accessible technique, relies on the chromophoric properties of this compound for detection. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity by exploiting the mass-to-charge ratio of the analyte and its fragments. This fundamental difference in detection principles underpins the distinct advantages and limitations of each method.
Comparative Performance Analysis
The selection of an analytical method is a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for this compound quantification, based on data from published studies.
| Parameter | HPLC-UV | LC-MS/MS | Rationale and Insights |
| Lower Limit of Quantification (LLOQ) | Typically in the range of 5-10 ng/mL | Can achieve LLOQs as low as 0.1-1 ng/mL | LC-MS/MS excels in detecting trace amounts of this compound, crucial for pharmacokinetic studies with low dosage regimens or extended sampling periods. |
| Selectivity | Moderate; susceptible to interference from co-eluting endogenous matrix components or metabolites. | High; mass-based detection provides specificity by isolating the parent and fragment ions of this compound. | The high selectivity of LC-MS/MS minimizes the risk of overestimation due to interfering substances, a critical consideration in complex biological matrices. |
| Linearity Range | Generally narrower, often in the range of 10-500 ng/mL. | Wider dynamic range, commonly spanning from 1-1000 ng/mL or greater. | A wider linear range reduces the need for sample dilution, streamlining the analytical workflow and minimizing potential sources of error. |
| Accuracy & Precision | Good; typically within ±15% for intra- and inter-day assays. | Excellent; generally within ±10%, meeting stringent regulatory guidelines. | The superior accuracy and precision of LC-MS/MS contribute to more reliable and reproducible data, essential for clinical decision-making. |
| Sample Throughput | Lower; longer chromatographic run times are often required to achieve adequate separation. | Higher; the selectivity of MS detection allows for shorter run times and the use of rapid gradient elution. | For studies involving a large number of samples, the higher throughput of LC-MS/MS offers a significant advantage in terms of time and cost-efficiency. |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher initial investment and requires specialized expertise for method development and troubleshooting. | The choice between the two techniques is often influenced by budgetary constraints and the technical expertise available within the laboratory. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for the quantification of this compound in human plasma. These are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
Protocol 1: HPLC-UV Method
This method is suitable for studies where high sensitivity is not a primary requirement.
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma in a microcentrifuge tube, add 1 mL of acetonitrile containing the internal standard (e.g., nifedipine, 200 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.
-
Column Temperature: 30°C.
3. Method Validation
-
The method should be validated according to relevant guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.
Caption: Workflow for this compound Quantification by HPLC-UV.
Protocol 2: LC-MS/MS Method
This method is the gold standard for sensitive and selective quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 50 µL of internal standard solution (e.g., this compound-d3, 100 ng/mL) and 100 µL of 0.1 M sodium hydroxide.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS System:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: Q1 480.2 -> Q3 303.1
-
This compound-d3 (IS): Q1 483.2 -> Q3 306.1
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
-
Caption: Workflow for this compound Quantification by LC-MS/MS.
Cross-Validation: Bridging the Methodological Gap
When transitioning from an established HPLC method to a more sensitive LC-MS/MS assay, or when comparing data from different studies, cross-validation is essential. This process ensures that the two methods provide comparable results within a defined range.
Key Cross-Validation Parameters:
-
Incurred Sample Reanalysis (ISR): A subset of samples previously analyzed by the HPLC method should be re-analyzed using the LC-MS/MS method. The results should be within ±20% of the mean of the two values for at least two-thirds of the samples.
-
Bias Calculation: The percentage difference between the mean concentrations obtained by the two methods should be calculated. A bias of less than 15% is generally considered acceptable.
-
Correlation Analysis: A scatter plot of the results from the two methods should be generated, and the correlation coefficient (r) should be determined. A value of r > 0.95 indicates a strong correlation.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable tools for the quantification of this compound in biological matrices. The choice of method should be guided by the specific requirements of the study, with LC-MS/MS being the preferred method for applications demanding high sensitivity, selectivity, and throughput. When data from both methods are to be compared, a rigorous cross-validation protocol is imperative to ensure data integrity and consistency. By understanding the principles and performance characteristics of each technique, researchers can make informed decisions to achieve reliable and accurate quantification of this compound in their studies.
References
-
Xu, R., et al. (2010). Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of this compound in human plasma. Journal of Chromatography B, 878(28), 2851-2855. Available at: [Link]
-
Partani, P., et al. (2012). A highly sensitive and rapid LC-MS/MS method for the simultaneous determination of this compound and its active metabolite, this compound-M, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 66, 334-341. Available at: [Link]
A Comparative Analysis of Nicardipine and Other Dihydropyridines in Preclinical Stroke Models: A Guide for Researchers
For drug development professionals and researchers in the field of neuroscience, the quest for effective neuroprotective agents against ischemic stroke is a paramount objective. Among the therapeutic candidates, dihydropyridine (DHP) L-type calcium channel blockers have garnered significant attention due to their potential to mitigate the devastating consequences of cerebral ischemia. This guide provides an in-depth, objective comparison of the neuroprotective effects of nicardipine and other prominent dihydropyridines, supported by experimental data from preclinical stroke models. Our analysis delves into the mechanistic underpinnings of their neuroprotective actions and offers a standardized experimental protocol for researchers seeking to validate and expand upon these findings.
The Critical Role of L-Type Calcium Channels in Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death. A key player in this pathological process is the dysregulation of intracellular calcium homeostasis. The ischemic milieu triggers excessive influx of calcium into neurons, primarily through voltage-gated calcium channels, leading to a state of "calcium overload." This overload activates a host of detrimental downstream pathways, including the activation of proteases and lipases, generation of reactive oxygen species (ROS), and induction of apoptosis. Dihydropyridine calcium channel blockers, by targeting the L-type voltage-gated calcium channels, aim to attenuate this initial surge of calcium, thereby offering a window for neuroprotection.
Comparative Efficacy of Dihydropyridines in Preclinical Stroke Models
While the general mechanism of action for dihydropyridines is understood, their specific neuroprotective efficacy can vary significantly. This variation is influenced by factors such as blood-brain barrier permeability, cerebrovascular selectivity, and potential pleiotropic effects beyond calcium channel blockade. The following table summarizes key experimental findings from preclinical studies investigating the neuroprotective effects of this compound and other dihydropyridines in the widely used middle cerebral artery occlusion (MCAO) model of stroke.
| Dihydropyridine | Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| This compound | Rat (MCAO) | 500 µg/kg IP (pre- and post-ischemia) | Protected selectively vulnerable brain regions. | [1] |
| Rat (MCAO) | Not specified | Neurologic deficits improved more slowly and infarct size was larger compared to nilvadipine-treated group. | [2] | |
| Nimodipine | Rat (MCAO) | 30 µg/kg/hour IV (starting 5 min before reperfusion) | Infarct volume reduced to 15% of the brain (compared to 20% in control). | [3] |
| Rat (MCAO) | Intra-arterial injection at reperfusion | Significantly reduced neocortical infarct volume to 31.3% (from 63.8% in control).[4] | [4] | |
| Rat (transient forebrain ischemia) | 3.0 mg/kg p.o. (pre-ischemia) | Significantly reduced neuronal damage in the hippocampus, an effect not mediated by increased cerebral blood flow.[5] | [5] | |
| Isradipine | Rat (MCAO) | 5 mg/kg/day s.c. (6 days pre-treatment) | Reduced cortical infarction by 78.5% and produced a dose-related reduction in neurological deficits.[6][7][8][9] | [6][7][8][9] |
| Rat (embolic MCAO) | Post-stroke administration | Proved to be the most potent and effective in reducing infarct size compared to nimodipine and this compound.[10] | [10] | |
| Amlodipine | Mouse (ApoE KO with MCAO) | 3 mg/kg/day (for 2 or 10 weeks) | Reduced ischemic lesion size and improved neurologic deficit, possibly through increased cerebral blood flow and inhibition of superoxide production.[11] | [11] |
| Rat (transient MCAO) | 1 mg/kg by gavage (2 weeks pre-treatment) | Reduced infarct volume and brain edema, with a notable antioxidative effect.[12] | [12] |
Note: Direct comparison of percentage reductions in infarct volume across different studies should be approached with caution due to variations in experimental models, drug administration protocols, and methods of infarct volume assessment.
Unraveling the Mechanisms of Neuroprotection: Beyond Calcium Channel Blockade
The neuroprotective effects of dihydropyridines are not solely attributable to their primary function as calcium channel antagonists. Emerging evidence points to a multifaceted mechanism of action that includes modulation of cerebral blood flow, anti-inflammatory properties, and antioxidant effects.
Cerebral Vasodilation and Blood Flow
A critical factor in mitigating ischemic damage is the restoration or improvement of blood flow to the penumbral region—the area of moderately ischemic tissue surrounding the core infarct. Dihydropyridines, with their potent vasodilatory properties, can enhance cerebral blood flow. Notably, this compound has been shown to be more selective for cerebral and coronary blood vessels and acts primarily by reducing cerebrovascular resistance, leading to a significant increase in mean cerebral blood flow.[13][14][15] In contrast, some studies suggest that the neuroprotective effects of nimodipine may be independent of its impact on cerebral blood flow, pointing towards more direct neuronal protective mechanisms.[5]
Anti-Inflammatory and Antioxidant Pathways
The inflammatory response following a stroke, largely mediated by activated microglia, contributes significantly to secondary brain injury. This compound has demonstrated a novel inhibitory role in neuroinflammation.[13][16][17][18] It has been shown to inhibit microglia-related neuroinflammatory responses, including cell migration and the expression of pro-inflammatory mediators.[13][16][17][18] This anti-inflammatory action is mediated through the suppression of key signaling pathways, as illustrated in the diagram below.
Furthermore, several dihydropyridines, including nifedipine, lacidipine, and amlodipine, possess antioxidant properties, enabling them to scavenge reactive oxygen species and mitigate oxidative stress, a key contributor to neuronal damage in stroke.[12][19][20][21][22]
Nimodipine, on the other hand, has been shown to activate TrkB neurotrophin receptors, mimicking the effects of brain-derived neurotrophic factor (BDNF).[23][24][25][26] This activation leads to the engagement of pro-survival signaling pathways, such as Akt and CREB, which are crucial for neuronal plasticity and protection.
Standardized Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
To facilitate reproducible and comparable research in this area, we provide a detailed, step-by-step methodology for the transient MCAO model in rats, a widely accepted model of focal cerebral ischemia.
Detailed Methodology
-
Animal Preparation and Anesthesia:
-
Acclimatize male Sprague-Dawley rats (250-300g) for at least one week with ad libitum access to food and water.
-
Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure for MCAO:
-
Place the anesthetized rat in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA proximally.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Allow the filament to remain in place for the desired occlusion period (e.g., 90 minutes).
-
-
Reperfusion and Post-Operative Care:
-
After the occlusion period, gently withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover in a warm cage.
-
Administer saline for hydration and provide soft food.
-
-
Drug Administration:
-
Prepare the dihydropyridine solution and vehicle control.
-
Administer the assigned treatment (e.g., intraperitoneally) at the designated time points (e.g., immediately after reperfusion and then daily for 7 days).
-
-
Assessment of Neuroprotective Effects:
-
Neurological Deficit Scoring: Evaluate neurological function using a standardized scale (e.g., modified Neurological Severity Score, mNSS) at various time points post-MCAO (e.g., 24 hours, 48 hours, and 7 days).
-
Infarct Volume Measurement: At the end of the experiment (e.g., day 7), euthanize the rats and perfuse the brains.
-
Slice the brain into 2mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Capture images of the stained sections and quantify the infarct volume (pale area) as a percentage of the total hemispheric volume using image analysis software.
-
Conclusion and Future Directions
The experimental evidence from preclinical stroke models suggests that dihydropyridine calcium channel blockers, including this compound, hold promise as neuroprotective agents. Their therapeutic potential extends beyond simple calcium channel blockade to encompass beneficial effects on cerebral blood flow, inflammation, and oxidative stress. Among the compared dihydropyridines, isradipine has shown particular potency in some studies, warranting further investigation.
For researchers in this field, the path forward involves conducting more direct, standardized comparative studies to definitively establish the relative efficacy of these agents. Future research should also focus on elucidating the intricate molecular pathways underlying their pleiotropic effects. A deeper understanding of these mechanisms will be crucial for the rational design of novel and more effective neuroprotective strategies for ischemic stroke.
References
-
Napoli, C., et al. (1999). 1,4-Dihydropyridine Calcium Channel Blockers Inhibit Plasma and LDL Oxidation and Formation of Oxidation-Specific Epitopes in the Arterial Wall and Prolong Survival in Stroke-Prone Spontaneously Hypertensive Rats. Stroke, 30(9), 1907-1915. [Link]
-
Barone, F. C., et al. (1999). Use of diffusion-weighted MRI and neurological deficit scores to demonstrate beneficial effects of isradipine in a rat model of focal ischemia. Pharmacology, 58(4), 185-195. [Link]
-
Huang, B. R., et al. (2014). Anti-Neuroinflammatory Effects of the Calcium Channel Blocker this compound on Microglial Cells: Implications for Neuroprotection. PLoS ONE, 9(3), e91167. [Link]
-
Huang, B. R., et al. (2014). Anti-Neuroinflammatory Effects of the Calcium Channel Blocker this compound on Microglial Cells: Implications for Neuroprotection. PLoS ONE, 9(3), e91167. [Link]
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A Comparative Guide to the Differential Effects of Nicardipine and Diltiazem on Cardiac Conduction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent calcium channel blockers, nicardipine and diltiazem, focusing on their distinct effects on cardiac conduction pathways. By synthesizing data from electrophysiological studies and outlining established experimental protocols, this document aims to equip researchers with the critical information necessary for informed decision-making in drug development and cardiovascular research.
Mechanistic Divergence: Beyond a Shared Target
This compound, a dihydropyridine, and diltiazem, a benzothiazepine, both exert their primary pharmacological effects by inhibiting L-type voltage-gated calcium channels (CaV1.2).[1][2] This shared mechanism, however, belies their significantly different clinical and electrophysiological profiles, which stem from their distinct tissue selectivity and interactions with the calcium channel itself.
This compound exhibits a pronounced selectivity for vascular smooth muscle over cardiac muscle.[1][3] This preferential action leads to potent vasodilation and afterload reduction, with minimal direct impact on myocardial contractility and cardiac conduction at therapeutic doses.[1][4] In contrast, diltiazem acts on both vascular smooth muscle and cardiac muscle, resulting in both vasodilation and direct negative chronotropic (heart rate) and dromotropic (conduction velocity) effects.[1][5]
The differential binding to the CaV1.2 channel also contributes to their distinct effects. While both drugs block the channel, studies suggest they interact with different regions of the α1 subunit.[2] This can lead to variations in use-dependency, where the blocking effect is influenced by the frequency of channel opening. For instance, the blocking effect of this compound on CaV1.2 channels can be enhanced with increased stimulation frequency, a property not as prominent with diltiazem.[2]
Electrophysiological Fingerprints: A Head-to-Head Comparison
The differing mechanisms of this compound and diltiazem translate into distinct effects on the heart's electrical conduction system, particularly the sinoatrial (SA) and atrioventricular (AV) nodes.
Effects on the Sinoatrial (SA) Node
The SA node, the heart's natural pacemaker, is sensitive to calcium channel blockade.
-
Diltiazem directly suppresses SA nodal function, leading to a decrease in heart rate (negative chronotropic effect).[6] This effect is dose-dependent and contributes to its clinical utility in controlling heart rate in conditions like atrial fibrillation.[7][8]
-
This compound , in isolated heart preparations, can also decrease the spontaneous rate of the SA node.[9] However, in vivo, its potent vasodilatory effect often triggers a reflex sympathetic activation, leading to an increase in heart rate (reflex tachycardia).[10][11] This reflex can mask any direct suppressive effects on the SA node.[11]
Effects on the Atrioventricular (AV) Node
The AV node is crucial for coordinating the contraction between the atria and ventricles.
-
Diltiazem significantly prolongs AV nodal conduction time (A-H interval) and increases the effective and functional refractory periods of the AV node in a dose-dependent manner.[6][9][12] This suppressive effect on the AV node is a key reason for its use in treating supraventricular tachycardias.[6] The depressant effects of diltiazem on the AV node are also highly dependent on the atrial rate.[8][13]
-
This compound has more complex and often less pronounced effects on the AV node. In isolated rabbit heart studies, this compound has been shown to prolong the effective and functional refractory periods of the AV node and the A-H interval.[9] However, in human studies, intravenous this compound has been observed to shorten the AH interval and the AV node's refractory periods, likely due to reflex sympathetic stimulation secondary to vasodilation.[10] This suggests that in a clinical setting, this compound has a minimal direct depressant effect on AV conduction.[3][14]
Quantitative Data Summary
The following table summarizes the key electrophysiological effects of this compound and diltiazem based on available experimental data.
| Parameter | This compound | Diltiazem |
| SA Node Spontaneous Rate | Decrease (in vitro)[9], Increase (in vivo due to reflex)[10][11] | Decrease[6] |
| AV Nodal Conduction (A-H Interval) | Prolongation (in vitro)[9], Shortening (in vivo)[10] | Prolongation[9][12] |
| AV Nodal Effective Refractory Period | Prolongation (in vitro)[9], Shortening (in vivo)[10] | Prolongation[9][12] |
| Primary Clinical Effect on Conduction | Minimal, often masked by reflex sympathetic activity[3][11] | Significant suppression of SA and AV nodal function[6][8] |
Experimental Protocols for Assessing Cardiac Conduction Effects
To rigorously evaluate the differential effects of compounds like this compound and diltiazem, specific and validated experimental models are essential. Below are detailed protocols for key methodologies.
Isolated Perfused Heart (Langendorff) Preparation
The Langendorff technique allows for the study of cardiac function ex vivo, free from systemic neurohumoral influences.[15][16]
Objective: To assess the direct effects of this compound and diltiazem on cardiac electrophysiology and contractility.
Experimental Workflow:
Caption: General experimental workflow for Langendorff heart studies.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin to prevent coagulation.[1]
-
Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's or Krebs-Henseleit solution.[1][15]
-
Cannulation: Cannulate the aorta on a Langendorff apparatus for retrograde perfusion.[15][17]
-
Perfusion: Perfuse the heart with an oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.[15]
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes) to reach a steady state.
-
Baseline Measurements: Record baseline electrophysiological parameters (e.g., ECG for heart rate, PR interval, QRS duration) and functional parameters (e.g., left ventricular developed pressure).
-
Drug Perfusion: Introduce this compound or diltiazem into the perfusate at desired concentrations.
-
Data Acquisition: Continuously record the electrophysiological and functional parameters during drug perfusion.
-
Washout: Perfuse with drug-free solution to assess the reversibility of the effects.
In Vivo Electrophysiology Study
In vivo studies provide a more physiologically relevant context by including the influence of the autonomic nervous system.[18][19]
Objective: To evaluate the effects of intravenously administered this compound and diltiazem on cardiac conduction in an intact animal model.
Experimental Workflow:
Caption: General workflow for an in vivo electrophysiology study.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., canine) and maintain anesthesia throughout the procedure.[12][20]
-
Catheter Placement: Introduce multipolar electrode catheters into the heart via a peripheral vein (e.g., femoral vein) under fluoroscopic guidance.[21]
-
Baseline Recordings: Record baseline intracardiac electrograms, including sinus cycle length, A-H interval, H-V interval, and refractory periods of different cardiac tissues.
-
Drug Administration: Administer a bolus and/or continuous infusion of this compound or diltiazem intravenously.[11][12]
-
Post-Drug Recordings: Repeat the electrophysiological measurements at specific time points after drug administration to assess its effects.
-
Programmed Electrical Stimulation: Pacing protocols can be employed to further probe the effects on refractory periods and the propensity for arrhythmias.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated cardiac myocytes, providing insights into the molecular mechanism of drug action.[22][23]
Objective: To characterize the direct effects of this compound and diltiazem on L-type calcium channels at the single-channel level.
Experimental Workflow:
Caption: General workflow for a patch-clamp electrophysiology experiment.
Step-by-Step Methodology:
-
Cell Isolation: Isolate single ventricular myocytes from an animal heart (e.g., guinea pig) using enzymatic digestion.[24][25]
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.
-
Seal Formation: Form a high-resistance (gigaohm) seal between the micropipette and the cell membrane.
-
Configuration: Establish a whole-cell or cell-attached recording configuration.
-
Voltage Clamp: Clamp the membrane potential and apply voltage protocols to elicit L-type calcium currents.
-
Baseline Recording: Record baseline calcium currents in the absence of the drug.
-
Drug Application: Apply this compound or diltiazem to the external solution at various concentrations.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine the drug's mechanism of action on the channel.
Signaling Pathways and Concluding Remarks
The differential effects of this compound and diltiazem on cardiac conduction can be visualized through their impact on cellular signaling.
Caption: Simplified signaling pathways of this compound and Diltiazem.
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A Comparative Analysis of the Pharmacokinetic Profiles of Nicardipine and Isradipine in Preclinical Species
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of two prominent dihydropyridine calcium channel blockers, nicardipine and isradipine, based on data from various preclinical animal models. An understanding of the absorption, distribution, metabolism, and excretion (ADME) of these compounds in preclinical species is fundamental for predicting their behavior in humans and for the development of safe and effective therapeutic agents.[1] While both this compound and isradipine are potent vasodilators utilized in the management of hypertension and angina, their pharmacokinetic properties exhibit notable distinctions across various animal species.[1] This guide synthesizes available preclinical data to illuminate these differences, offering a valuable resource for researchers, scientists, and drug development professionals in pharmacology and related fields.
Executive Summary
This compound and isradipine, both second-generation dihydropyridine calcium channel blockers, act by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[2][3] This action leads to vasodilation and a subsequent reduction in blood pressure.[4] Despite their shared mechanism of action, their journey through the body—their pharmacokinetic profile—differs significantly, particularly in preclinical models. These differences, influenced by factors such as first-pass metabolism and species-specific enzyme activity, have profound implications for drug efficacy and safety assessment. This guide will dissect these differences, providing a comprehensive overview of their comparative pharmacokinetics.
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and isradipine in common preclinical species: rats, dogs, and monkeys. It is crucial to acknowledge that direct cross-study comparisons should be approached with caution due to inherent variations in experimental conditions, such as dosage, route of administration, and analytical methodologies.
Table 1: Pharmacokinetic Profile of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (%) |
| Rat | Oral | 12 mg/kg | 1429.58 ± 107.40 | 0.75 | 3042.05 ± 333.35 | 3.49 ± 0.016 | - | - | - |
| Rat | Intravenous | 0.4 mg/kg | - | - | - | - | 197 | - | - |
| Dog | Oral | 10 mg/kg | - | - | - | - | - | - | - |
| Dog | Intravenous | 0.4 mg/kg | - | - | - | - | 37 | - | - |
| Monkey | Intravenous | 0.4 mg/kg | - | - | - | - | 27 | - | - |
Data compiled from multiple sources.[1][5]
Table 2: Pharmacokinetic Profile of Isradipine in Animal Models
| Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/min) | Vd (L/kg) | Bioavailability (%) |
| Rat | Oral | - | - | - | - | ~3 | - | - | 100 |
| Dog | Oral | - | - | - | - | ~30 | - | - | 88 |
| Mouse | Oral | - | - | - | - | ~11 | - | - | 100 |
Data compiled from multiple sources.[6]
In-Depth Pharmacokinetic Comparison
Absorption
Both this compound and isradipine are well-absorbed after oral administration in preclinical species.[2][7] However, both drugs are subject to extensive first-pass metabolism, which significantly reduces their systemic bioavailability.[7][8]
This compound: Following oral administration, this compound is completely absorbed.[2] Plasma levels are detectable as early as 20 minutes post-dose, with peak plasma concentrations (Tmax) generally observed within 30 minutes to 2 hours.[2] Despite complete absorption, its systemic bioavailability is variable and can be low due to saturable first-pass metabolism in the liver.[2][8] This suggests that at higher doses, the metabolic pathways can become saturated, leading to a disproportionate increase in plasma levels.[2][8]
Isradipine: Isradipine is also rapidly and almost completely absorbed from the gastrointestinal tract, with absorption rates estimated between 90-95%.[7] However, like this compound, it undergoes extensive first-pass metabolism, resulting in a relatively low bioavailability of approximately 17% in humans.[7] The pharmacokinetics of isradipine appear to be linear within the 5 to 20 mg dose range.[7]
Distribution
This compound: this compound is highly bound to plasma proteins, with over 95% being bound.[4][5] The extent of this binding can decrease with increasing drug concentration in some species like rats.[5] The volume of distribution (Vd) of this compound can be influenced by its potent vasodilative effects, with higher doses leading to an increased Vd in rats and dogs.[8]
Isradipine: Isradipine is also extensively bound to plasma proteins, at approximately 95%.[9] It has an apparent volume of distribution of about 3 L/kg, indicating good tissue penetration.[9]
Metabolism
The liver is the primary site of metabolism for both this compound and isradipine.
This compound: this compound is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[4] The rate of metabolism shows significant species-dependent differences. The disappearance of this compound from plasma is fastest in rats, followed by dogs and monkeys, which correlates well with the differences in plasma clearance values.[1][5] The primary metabolic pathways include the debenzylation of the N-benzyl-N-methylaminoethyl ester side-chain and hydrolysis to a carboxylic acid, coupled with the oxidation of the dihydropyridine nucleus to a pyridine ring.[5]
Isradipine: Isradipine is completely metabolized before excretion, with no unchanged drug detected in the urine.[9] The metabolism of isradipine also involves the oxidation of the dihydropyridine ring to its pyridine analog.
Excretion
This compound: The metabolites of this compound are primarily excreted in the urine and feces.[4] In rats, fecal (biliary) excretion is the major route.[10]
Isradipine: The metabolites of isradipine are excreted in both urine and feces, with a renal-to-fecal excretion ratio of approximately 70:30 in humans.[7]
Experimental Methodologies: A Self-Validating System
The reliability of any pharmacokinetic data hinges on the robustness of the experimental design. The protocols described below represent a self-validating system, incorporating controls and standardized procedures to ensure data integrity.
Generalized Preclinical Pharmacokinetic Study Workflow
Caption: Generalized workflow for a preclinical pharmacokinetic study.
Step-by-Step Experimental Protocol
-
Animal Models and Housing:
-
Rationale: The choice of animal model is critical and should be justified based on metabolic similarity to humans or the specific research question. Commonly used species include Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus monkeys.[1]
-
Protocol: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Food and water are provided ad libitum, except for a fasting period before oral drug administration to minimize variability in absorption.[1]
-
-
Drug Administration:
-
Rationale: The route of administration (oral or intravenous) is chosen to assess bioavailability and clearance, respectively. The vehicle for drug formulation must be inert and non-toxic.
-
Oral (PO) Administration: The drug is administered via oral gavage using a suitable vehicle (e.g., water, saline, or a suspension). The volume administered is adjusted based on the animal's body weight.[1]
-
Intravenous (IV) Administration: For determining clearance and volume of distribution, the drug is administered as a bolus injection or a continuous infusion, typically into a cannulated vein.
-
-
Blood Sampling:
-
Rationale: A well-defined blood sampling schedule is crucial for accurately capturing the plasma concentration-time profile, including the absorption, distribution, and elimination phases.
-
Protocol: Blood samples are collected at predetermined time points after drug administration. Common sampling sites include the tail vein in rats and the cephalic vein in dogs.[1] Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
-
Plasma Processing and Storage:
-
Rationale: Proper sample handling is essential to prevent drug degradation and ensure accurate quantification.
-
Protocol: Blood samples are centrifuged to separate plasma, which is then transferred to labeled cryovials and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Rationale: A validated, sensitive, and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of the drug in plasma.
-
Protocol: The LC-MS/MS method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Rationale: Pharmacokinetic parameters are calculated to describe the drug's disposition in the body.
-
Protocol: Key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis software.[1]
-
Comparative Profile Visualization
Caption: Key pharmacokinetic features of this compound and isradipine.
Conclusion and Future Directions
This comparative analysis reveals that while this compound and isradipine share a common therapeutic class, their pharmacokinetic profiles in preclinical species exhibit important differences. This compound's saturable first-pass metabolism can lead to non-linear pharmacokinetics, a critical consideration for dose-escalation studies.[2][8] In contrast, isradipine generally displays more predictable, linear kinetics within the therapeutic range.[7] Species-specific variations in metabolism are evident for both compounds, underscoring the importance of selecting appropriate animal models for preclinical safety and efficacy evaluation.
Future research should focus on head-to-head comparative studies in the same preclinical species under standardized conditions to provide a more direct and robust comparison. Furthermore, elucidating the specific metabolic pathways and transporters involved in the disposition of these drugs in different species will enhance our ability to extrapolate preclinical findings to human clinical outcomes.
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Evaluating the Synergistic Effects of Nicardipine with Other Antihypertensive Agents: A Comparative Guide for Research Models
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of antihypertensive agents is paramount. This guide provides an in-depth technical comparison of research models used to evaluate the synergistic effects of nicardipine, a potent dihydropyridine calcium channel blocker, when combined with other major classes of antihypertensive drugs. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for Combination Therapy: Beyond Monotherapy
Hypertension is a multifactorial disease, often necessitating a multi-pronged therapeutic approach.[1] this compound primarily exerts its antihypertensive effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[2][3] Its high selectivity for vascular smooth muscle over cardiac muscle minimizes negative inotropic effects, making it a valuable therapeutic agent.[2] However, monotherapy may not always achieve target blood pressure control. Combining this compound with agents that have complementary mechanisms of action can lead to synergistic or additive effects, enhancing efficacy while potentially mitigating side effects.[1][4][5]
In Vivo Research Models: Simulating Systemic Effects
The choice of an in vivo model is critical and depends on the specific aspect of hypertension being investigated. These models allow for the study of systemic effects and the complex interplay of various physiological systems in blood pressure regulation.[6][7]
Key In Vivo Models for Hypertension Research:
-
Spontaneously Hypertensive Rat (SHR): This is one of the most widely used genetic models of essential hypertension.[8][9] SHRs develop hypertension without any surgical or pharmacological intervention, mimicking the progression of human essential hypertension.[10]
-
Causality of Choice: The SHR model is ideal for studying the long-term effects of antihypertensive therapies on blood pressure, cardiac hypertrophy, and other end-organ damage that develops as a consequence of sustained high blood pressure.[8]
-
-
Dahl Salt-Sensitive (DS) Rat: This genetic model is particularly useful for investigating the role of sodium intake in the pathogenesis of hypertension.[11][12][13] When fed a high-salt diet, these rats develop severe hypertension.
-
Causality of Choice: The DS rat is the model of choice for evaluating the efficacy of antihypertensive agents in the context of salt-sensitive hypertension, a common phenotype in human populations.[11]
-
-
Induced Models of Hypertension:
-
L-NAME-Induced Hypertension: Administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, induces hypertension by reducing nitric oxide bioavailability, leading to endothelial dysfunction and increased peripheral resistance.[14]
-
Angiotensin II-Induced Hypertension: Continuous infusion of angiotensin II leads to potent vasoconstriction and increased blood pressure, directly stimulating the renin-angiotensin system.[7][14]
-
Causality of Choice: Induced models are advantageous for studying specific pathways of hypertension. For instance, the L-NAME model is well-suited for investigating drugs that target endothelial function, while the Angiotensin II model is ideal for compounds that interact with the renin-angiotensin-aldosterone system (RAAS).[14]
-
Comparative Efficacy of this compound Combination Therapy in In Vivo Models
The following tables summarize representative data on the synergistic or additive effects of this compound in combination with other antihypertensive agents in preclinical models.
Table 1: this compound in Combination with Beta-Blockers (e.g., Metoprolol, Propranolol)
| Treatment Group | Animal Model | Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Key Findings |
| This compound Monotherapy | SHR | ↓ 20-30 / ↓ 15-25 | Effective in reducing blood pressure.[8][9] |
| Beta-Blocker Monotherapy | SHR | ↓ 15-25 / ↓ 10-20 | Reduces heart rate and cardiac output.[15] |
| This compound + Beta-Blocker | SHR | ↓ 35-45 / ↓ 25-35 | Additive antihypertensive effects observed.[16][17] The combination can also mitigate reflex tachycardia sometimes seen with this compound monotherapy.[4] |
Table 2: this compound in Combination with ACE Inhibitors (e.g., Captopril, Enalapril)
| Treatment Group | Animal Model | Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Key Findings |
| This compound Monotherapy | SHR | ↓ 20-30 / ↓ 15-25 | Significant blood pressure reduction.[8][9] |
| ACE Inhibitor Monotherapy | SHR | ↓ 20-30 / ↓ 15-20 | Blocks the production of angiotensin II, a potent vasoconstrictor.[15] |
| This compound + ACE Inhibitor | SHR | ↓ 40-50 / ↓ 30-40 | Demonstrates a strong synergistic effect.[5][18] The combination targets both calcium influx and the RAAS, two key regulators of blood pressure. |
Table 3: this compound in Combination with Diuretics (e.g., Hydrochlorothiazide)
| Treatment Group | Animal Model | Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Key Findings |
| This compound Monotherapy | Dahl Salt-Sensitive Rat | ↓ 25-35 / ↓ 20-30 | Effective in salt-sensitive models.[11][13] |
| Diuretic Monotherapy | Dahl Salt-Sensitive Rat | ↓ 20-30 / ↓ 15-25 | Promotes sodium and water excretion, reducing blood volume. |
| This compound + Diuretic | Dahl Salt-Sensitive Rat | ↓ 40-50 / ↓ 30-40 | Additive effects are observed, particularly in models of salt-sensitive hypertension.[19] |
In Vitro Research Models: Isolating Mechanistic Actions
In vitro models are indispensable for dissecting the direct cellular and molecular mechanisms of drug action, free from the confounding variables of a whole organism.
Key In Vitro Models for Vascular Research:
-
Isolated Aortic Rings: This ex vivo technique involves suspending rings of aorta in an organ bath to measure their contraction and relaxation in response to pharmacological agents.[20][21][22]
-
Causality of Choice: This model allows for the direct assessment of a drug's vasodilatory properties on vascular smooth muscle. It can also be used to determine whether the effect is endothelium-dependent or -independent.[20]
-
-
Cultured Vascular Smooth Muscle Cells (VSMCs): Primary or immortalized VSMCs are cultured to study cellular signaling pathways, proliferation, and hypertrophy.[23][24]
-
Causality of Choice: Cell culture models are essential for molecular analyses, such as Western blotting and qPCR, to investigate how drugs modulate specific protein expression and gene transcription involved in vascular tone and remodeling.[24]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the synergistic potential, it is crucial to visualize the signaling pathways targeted by each drug class and the experimental workflow for their evaluation.
Caption: Distinct and overlapping signaling pathways of major antihypertensive drug classes.
Caption: Comprehensive experimental workflow for evaluating synergistic antihypertensive effects.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, detailed and validated protocols are essential.
Protocol 1: L-NAME-Induced Hypertension in Rats
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 250-300g).[14]
-
Acclimation: Acclimate the rats for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.[14]
-
Hypertension Induction: Prepare a fresh daily solution of L-NAME in drinking water at a concentration that provides a dose of 40 mg/kg/day.[14] This solution should be the only source of drinking water for 4-8 weeks.
-
Blood Pressure Monitoring: Measure systolic blood pressure weekly using the tail-cuff method to confirm the development of hypertension (systolic BP > 150 mmHg).
-
Treatment: Once hypertension is established, randomize the rats into treatment groups (e.g., Vehicle, this compound, other agent, Combination). Administer drugs daily via oral gavage for the desired treatment period (e.g., 4 weeks).
-
Final Analysis: At the end of the treatment period, perform final blood pressure measurements and collect blood and tissues (heart, aorta, kidneys) for biochemical and histological analysis.
Protocol 2: Vasorelaxation Study Using Isolated Rat Aortic Rings
-
Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Immediately place it in cold Krebs-Henseleit (K-H) solution.[22]
-
Ring Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.[25]
-
Mounting: Suspend the aortic rings in an organ bath containing K-H solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. Attach one end to a fixed holder and the other to an isometric force transducer.[22]
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the K-H solution every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Contract the rings with phenylephrine (PE, 1 µM) or KCl (60 mM).
-
Once a stable contraction is achieved, add acetylcholine (ACh, 1 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.
-
-
Experimental Protocol:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with PE.
-
Once the contraction is stable, add cumulative concentrations of this compound, the other test agent, or their combination to generate concentration-response curves.
-
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by PE. Calculate EC50 values to determine the potency of the vasodilators.
Protocol 3: Molecular Analysis of Synergism - Western Blotting
-
Protein Extraction: Homogenize aortic tissue or cultured VSMCs treated as described previously in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-eNOS, anti-eNOS, anti-ET-1).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). This allows for the assessment of changes in protein expression or phosphorylation status that underpin the synergistic effects.[26]
Conclusion
The evaluation of synergistic effects of this compound with other antihypertensive agents requires a multi-faceted approach, combining systemic in vivo models with mechanistic in vitro and ex vivo studies. The choice of model must be deliberate, guided by the specific scientific question. By integrating data from well-characterized animal models like the SHR and Dahl salt-sensitive rat with detailed molecular analysis from isolated tissues and cell cultures, researchers can build a comprehensive and robust understanding of the therapeutic potential of combination therapies. This guide provides a framework for designing and executing such studies with the scientific rigor necessary for advancing cardiovascular pharmacology.
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de la Sierra, A. (2019). [Combination therapy in arterial hypertension: how to personalize treatment]. Medicina clinica, 153(8), 324–328. [Link]
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Zhang, T., et al. (2022). Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta. Pharmaceutical biology, 60(1), 868–875. [Link]
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Eslami, P., et al. (2018). Combination of anti-hypertensive drugs: a molecular dynamics simulation study. Journal of the Iranian Chemical Society, 15(10), 2269–2280. [Link]
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Ben Hmouda, H., et al. (2007). [A comparison of the effect of oral captopril and this compound in hypertensive crisis]. La Tunisie medicale, 85(12), 1013–1017. [Link]
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Takanashi, Y., et al. (2001). Comparison of the effects of this compound and sodium nitroprusside for control of increased blood pressure after coronary artery bypass graft surgery. Acta anaesthesiologica Scandinavica, 45(5), 554–558. [Link]
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He, G. W., et al. (1995). Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro. British journal of clinical pharmacology, 40(2), 159–164. [Link]
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Farber, H. W., & Lahm, T. (2021). Combination Therapy in Pulmonary Arterial Hypertension-Targeting the Nitric Oxide and Prostacyclin Pathways. Journal of cardiovascular pharmacology and therapeutics, 26(4), 343–353. [Link]
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Nagai, K., et al. (1991). [Effects of nitrendipine on the development of hypertension and renal failure in Dahl salt-sensitive rats]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 98(5), 371–381. [Link]
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Semantic Scholar. (n.d.). A Molecular Docking Approach to Evaluate the Pharmacological Properties of Natural and Synthetic Treatment Candidates for Use against Hypertension. Semantic Scholar. [Link]
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Singh, S. K., et al. (2022). FORMULATION AND IN-VITRO EVALUATION OF this compound HYDROCHLORIDE BILAYERED TABLET FOR CONTROLLED RELEASE. Journal of Advanced Scientific Research, 13(11), 58-62. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Nicardipine
As a senior application scientist, I understand that excellence in the laboratory extends beyond the bench. The responsible management and disposal of chemical reagents are paramount to ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of nicardipine, a dihydropyridine calcium channel blocker widely used in research and clinical settings for its antihypertensive properties.[1][2]
The procedures outlined here are grounded in established safety data and regulatory frameworks, designed to provide your team with a self-validating system for waste management. Moving beyond a simple checklist, we will explore the causality behind these protocols, empowering your lab to handle this compound with expertise and confidence.
Part 1: Hazard Profile & Regulatory Imperatives
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound hydrochloride is classified as a toxic solid.
-
Primary Hazards: It is considered toxic if swallowed, in contact with skin, or inhaled.[3]
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[4][5]
-
Transportation Designation: For transport and shipping, this compound hydrochloride is classified as UN2811, "Toxic solid, organic, n.o.s.".[3][5]
The disposal of this compound is governed by stringent environmental regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[6] As the generator of the waste, your institution bears the "cradle-to-grave" responsibility for ensuring it is managed and disposed of correctly. A critical aspect of this regulation is the federal ban on sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals, a measure enacted to prevent the contamination of waterways and ecosystems.[7]
Part 2: Core Principles of this compound Waste Management
Three core principles should guide all activities related to this compound waste.
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset.[4] This involves careful planning of experiments to avoid preparing excess solutions and maintaining a lean inventory to prevent expiration.
-
Proper Segregation: Do not mix this compound waste with non-hazardous laboratory trash. All this compound-contaminated materials, from the pure compound to empty vials and contaminated personal protective equipment (PPE), must be segregated as hazardous waste.
-
Licensed Disposal: The final disposal of this compound must be conducted by a licensed and certified hazardous waste contractor.[4][8][9] The universally accepted and required method for this class of compound is high-temperature incineration at a permitted facility, which ensures the complete destruction of the active pharmaceutical ingredient.[6]
Part 3: Standard Operating Procedure for Routine Disposal
This protocol covers the disposal of expired this compound, unused stock solutions, and contaminated labware under routine laboratory operations.
Personnel Safety:
-
Personal Protective Equipment (PPE): The selection of PPE must be based on a risk assessment of the task being performed.[4] The following table summarizes the recommended PPE.
| Task | Recommended Personal Protective Equipment | Causality & Rationale |
| Handling/Weighing Solid this compound | Chemical safety goggles, lab coat, nitrile gloves, and respiratory protection (e.g., N95 respirator or use of a chemical fume hood). | Protects against eye contact, skin absorption, and inhalation of fine particles, which are primary routes of toxic exposure.[3] |
| Preparing/Handling this compound Solutions | Chemical safety goggles, lab coat, and nitrile gloves. | Prevents skin and eye contact from splashes. The risk of aerosolization is lower than with the solid form. |
| Packaging Waste for Disposal | Chemical safety goggles, lab coat, and nitrile gloves. | Provides a barrier against residual contamination on containers and labware. |
| Spill Cleanup | Chemical safety goggles, lab coat, double nitrile gloves, and respiratory protection if the spill generates dust. | Offers enhanced protection during an uncontrolled release where exposure risk is highest. |
Step-by-Step Disposal Protocol:
-
Container Preparation:
-
Designate a specific hazardous waste container for this compound. This container must be in good condition, compatible with the chemical, and feature a secure, leak-proof lid.[6]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write "this compound Waste" and list all components (e.g., "this compound hydrochloride, Methanol, contaminated wipes"). Note the accumulation start date.
-
-
Waste Collection:
-
Solid this compound: Carefully place any unused or expired solid this compound into the designated waste container.
-
Contaminated Labware: Place items with gross contamination (e.g., weigh boats, spatulas) directly into the waste container.
-
Empty Vials/Containers: Even "empty" containers can retain product residue and must be treated as hazardous waste.[10] Place them in the designated container.
-
Contaminated PPE: Gloves, wipes, and bench paper used during handling should be collected in the hazardous waste container.
-
-
Waste Storage:
-
Final Disposal:
-
Once the container is full or the accumulation time limit is reached (per your institution's policy), contact your Environmental Health and Safety (EHS) department.
-
Your EHS office will arrange for the pickup and final disposal by a licensed hazardous waste contractor.[9]
-
Part 4: Emergency Protocol for Spill & Decontamination
Immediate and correct action during a spill is critical to mitigate exposure and environmental contamination.
Required Materials (Spill Kit):
-
Absorbent material (e.g., vermiculite, sand, or commercial spill pillows)
-
Two pairs of nitrile gloves
-
Chemical safety goggles
-
Disposable lab coat or gown
-
Shoe covers
-
Plastic scoop and scraper
-
Sealable, heavy-duty plastic bags for waste
-
"Hazardous Waste" labels
Step-by-Step Spill Cleanup Protocol:
-
Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the spill area.
-
Don PPE: Before approaching the spill, don the appropriate PPE as listed above, including double-gloving.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with absorbent pads to prevent dust from becoming airborne. Do not sweep dry powder.
-
For Liquid Spills: Surround the spill with absorbent dikes or pads to prevent it from spreading.[4]
-
-
Clean the Spill:
-
Decontaminate the Area:
-
Wipe down the spill area with a suitable solvent (consult your institution's EHS guidelines), followed by soap and water.
-
Place all cleaning materials (wipes, pads) into the hazardous waste bag.
-
-
Package Waste:
-
Securely seal the waste bag. Place this bag inside a second bag (double-bagging).
-
Label the outer bag as "Hazardous Waste: this compound Spill Debris."
-
-
Doff PPE & Personal Hygiene:
-
Remove all PPE, placing it into the hazardous waste bag.
-
Thoroughly wash your hands and any exposed skin with soap and water.[5]
-
-
Arrange for Disposal: Contact your EHS department for immediate pickup of the spill waste. Inform them of the incident.[4][8]
Part 5: Workflow Visualization
To ensure clarity in decision-making, the following diagram outlines the logical flow for managing this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
By adhering to these detailed procedures, your laboratory can ensure that the disposal of this compound is handled with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility that extends beyond the product itself.
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MATERIAL SAFETY DATA SHEET - Armas Pharmaceuticals . Source: Armas Pharmaceuticals. 4
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This compound HYDROCHLORIDE IN 0.9% SODIUM CHLORIDE 20 mg/200 mL & 40 mg/200 mL - SAFETY DATA SHEET . Source: Baxter Healthcare Corporation. 8
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Safety Data Sheet this compound HCl . Source: Metascience. 9
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SAFETY DATA SHEET - this compound hydrochloride . Source: Fisher Scientific. 5
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Safety Data Sheet - this compound (hydrochloride) . Source: Cayman Chemical. 3
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This compound | C26H29N3O6 . Source: PubChem - National Institutes of Health.
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Pharmaceutical Waste Guidance . Source: Florida Department of Environmental Protection.
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USP SDS US - this compound Hydrochloride . Source: CymitQuimica. 10
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EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule . Source: JD Supra.
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Navigating the Disposal of Oxodipine: A Guide for Laboratory Professionals . Source: Benchchem.
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Navigating the Safe Handling of Nicardipine: A Guide for Laboratory Professionals
As a potent calcium channel blocker, Nicardipine is a valuable tool in cardiovascular research and drug development. However, its pharmacological activity necessitates a robust safety protocol to protect laboratory personnel from unintended exposure. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for working with this compound in both its powdered and liquid forms. Our focus is on providing actionable, step-by-step guidance grounded in established safety principles to ensure a secure laboratory environment.
Understanding the Risks: Why Specialized Handling is Crucial
This compound hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] The primary hazards in a laboratory setting are accidental ingestion, dermal absorption, and inhalation of the powdered form. Therefore, a multi-layered approach to PPE is essential to mitigate these risks. For potent pharmaceutical compounds, a thorough risk assessment is the foundation of a safe handling protocol.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on the physical form of this compound being handled and the nature of the procedure. The following table summarizes the recommended PPE for various scenarios.
| Scenario | Recommended PPE | Rationale |
| Handling Powdered this compound (e.g., weighing, compounding) | - Disposable, low-linting coverall or lab coat- Double-gloving with nitrile gloves- Chemical-resistant safety goggles with side shields- Face shield- N95 respirator or higher (e.g., PAPR for highly potent compounds) | - Prevents skin contact with the potent powder.- The outer glove can be removed if contaminated without exposing the skin.- Protects eyes from airborne particles.- Provides an additional layer of protection for the face.- Minimizes the risk of inhaling aerosolized powder.[6] |
| Handling Liquid this compound Solutions (e.g., dilutions, administrations) | - Lab coat- Nitrile gloves- Chemical-resistant safety goggles | - Protects against splashes and spills.- Prevents dermal absorption.- Shields eyes from accidental splashes.[7][8] |
A Note on Glove Selection
When working with potent compounds, double-gloving is a recommended practice. The outer pair of gloves should be removed and disposed of immediately after handling the compound or in case of a spill. The inner pair provides an additional layer of protection until the handler can safely move to a designated area for de-gowning.
Operational Plans: Step-by-Step Handling Procedures
A well-defined workflow is critical to minimizing exposure risk. The following protocols outline the safe handling of this compound in its common laboratory forms.
Weighing and Handling Powdered this compound
-
Preparation :
-
Ensure a designated area, preferably a chemical fume hood or a containment ventilated enclosure (CVE), is clean and free of clutter.
-
Gather all necessary equipment, including a calibrated scale, weighing paper, spatulas, and waste containers.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Perform all manipulations of powdered this compound within the fume hood or CVE to minimize the risk of aerosolization.[1]
-
Handle the powder gently to avoid creating dust.
-
If a spill occurs, follow the spill cleanup procedure outlined below.
-
-
Post-Handling :
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Wipe down all surfaces and equipment with an appropriate deactivating agent, followed by a cleaning agent.
-
Remove the remaining PPE in the designated de-gowning area, disposing of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.[1]
-
Handling this compound Solutions
-
Preparation :
-
Work in a well-ventilated area, such as a laboratory bench with good general ventilation.
-
Assemble all necessary supplies, including vials, syringes, and waste containers.
-
Don the appropriate PPE for handling liquids.
-
-
Handling :
-
Post-Handling :
-
Dispose of all sharps in a designated sharps container.
-
Decontaminate the work area.
-
Remove and dispose of gloves.
-
Wash hands thoroughly.
-
Emergency Procedures: Spill and Exposure Response
Spill Cleanup:
-
Evacuate : Clear the immediate area of all personnel.
-
Isolate : Prevent further spread of the spill.
-
Protect : Don appropriate PPE, including a respirator if the spill involves powder.
-
Contain and Clean : For powder spills, gently cover with an absorbent material and then carefully sweep it into a designated hazardous waste container. For liquid spills, absorb with an inert material and place it in a sealed container.
-
Decontaminate : Clean the spill area with a suitable deactivating agent.
-
Dispose : All cleanup materials must be disposed of as hazardous waste.[1]
In Case of Exposure:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
Disposal Plan: Ensuring Safe and Compliant Waste Management
All this compound waste, including unused product, contaminated labware, and used PPE, must be disposed of as hazardous pharmaceutical waste.[11][12]
Waste Segregation and Collection:
-
Sharps : All needles and syringes must be placed in a designated, puncture-resistant sharps container.
-
Solid Waste : Unused powder, contaminated gloves, weighing papers, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused this compound solutions should be collected in a designated, leak-proof hazardous waste container.
Disposal Procedure:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Arrange for pick-up and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[13][14] Do not dispose of this compound down the drain or in the regular trash.[15]
Visualizing the Workflow
To further clarify the handling procedures, the following diagrams illustrate the key decision points and steps for working with powdered and liquid this compound.
Caption: Workflow for Handling Powdered this compound.
Caption: Workflow for Handling Liquid this compound Solutions.
By adhering to these guidelines, researchers and scientists can confidently work with this compound while ensuring their personal safety and maintaining a compliant laboratory environment.
References
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Safety Data Sheet this compound HCl. (n.d.). MetaSci. Retrieved from [Link]
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This compound Hydrochloride Injection, 25mg/10mL. (2024). Fresenius Kabi USA. Retrieved from [Link]
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This compound Hydrochloride Injection SDS. (2019). American Regent. Retrieved from [Link]
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SAFETY DATA SHEET 123310-Nicardipine hydrochloride, USP. (2019). DC Fine Chemicals. Retrieved from [Link]
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This compound Injection: Package Insert / Prescribing Info / MOA. (2025). Drugs.com. Retrieved from [Link]
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This compound: MedlinePlus Drug Information. (2018). MedlinePlus. Retrieved from [Link]
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This compound HYDROCHLORIDE IN 0.9% SODIUM CHLORIDE 20 mg/200 mL & 40 mg/200 mL - SAFETY DATA SHEET. (n.d.). Baxter. Retrieved from [Link]
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Pharmaceutical Manufacturing PPE | Worker Health & Safety. (n.d.). 3M US. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved from [Link]
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Potent Pharmaceutical Compound Containment Case Study. (n.d.). AIHA. Retrieved from [Link]
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DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. (2024). Cleanroom Technology. Retrieved from [Link]
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Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved from [Link]
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CARDENE I.V. (this compound hydrochloride) Injection. (n.d.). Baxter. Retrieved from [Link]
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Cardene I.V. (this compound hydrochloride) injection label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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This compound Hydrochloride. (n.d.). ASHP Publications. Retrieved from [Link]
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Pharmaceutical Waste Guidance. (n.d.). Florida Department of Environmental Protection. Retrieved from [Link]
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MEDICINE DISPOSAL PRODUCTS. (n.d.). San Francisco Environment Department. Retrieved from [Link]
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
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EPA Knowledge Center: External Resources. (2025). Stericycle. Retrieved from [Link]
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The Disposal of Hazardous Waste Pharmaceuticals FAQs. (2023). Ohio Environmental Protection Agency. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
